3,5-Dichloro-4-hydroxybenzaldehyde
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31590. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
3,5-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGCLJYTHRBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177708 | |
| Record name | 3,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-36-5 | |
| Record name | NSC 31590 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DICHLORO-4-HYDROXYBENZALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzaldehyde, identified by CAS number 2314-36-5 .[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines a robust synthesis and purification protocol, and presents a full suite of analytical characterization data. Furthermore, it explores the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic aldehyde. The strategic placement of two chlorine atoms flanking a hydroxyl group, para to an aldehyde moiety, imparts unique reactivity and makes it a valuable building block in synthetic chemistry.[5] Its solid, crystalline nature at room temperature and solubility in common organic solvents facilitate its use in a variety of reaction conditions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2314-36-5 | [1][2][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 153-155 °C (from synthesis) | [6] |
| Solubility | Limited solubility in water; Soluble in ethanol, DMSO. | [5] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [2][4] |
| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | [2][4][6] |
Synthesis and Purification
The synthesis of this compound is efficiently achieved via the Duff reaction, a formylation method suitable for activated aromatic compounds like phenols. This specific protocol utilizes 2,6-dichlorophenol as the starting material.
Synthesis via Duff Reaction: A Mechanistic Insight
The Duff reaction involves the ortho- and para-formylation of a phenol using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The reaction proceeds through the generation of an electrophilic iminium ion from HMTA, which then attacks the electron-rich phenol ring. For 2,6-dichlorophenol, the hydroxyl group is a strong activating group, directing the electrophilic substitution primarily to the para position due to steric hindrance from the ortho-chlorine atoms. A subsequent hydrolysis step in the presence of acid converts the resulting imine intermediate into the final aldehyde product. Acetic acid serves as the solvent, and sulfuric acid facilitates both the HMTA activation and the final hydrolysis.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is adapted from a patented procedure and is intended for research purposes by qualified personnel.[6]
Materials:
-
2,6-Dichlorophenol (10 g, 0.061 mol)
-
Hexamethylenetetramine (HMTA) (3.44 g, 0.024 mol)
-
Glacial Acetic Acid (40 mL)
-
10% Sulfuric Acid (30 mL)
-
Crushed Ice
-
Deionized Water
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial acetic acid (40 mL), and HMTA (3.44 g).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Causality: Refluxing provides the necessary activation energy for the formylation reaction to proceed at an adequate rate. A clear solution should be observed around 70°C.
-
Hydrolysis: Cool the mixture to 100°C. Slowly add 30 mL of 10% sulfuric acid. Causality: The slow addition of acid is crucial to control the exothermic hydrolysis of the intermediate imine and prevent side reactions.
-
Stirring: Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis.
-
Precipitation: Pour the warm reaction mass into 200 g of crushed ice. Causality: This rapid cooling and dilution causes the organic product to precipitate out of the aqueous acidic solution.
-
Isolation: Filter the resulting solid using a Büchner funnel.
-
Washing: Wash the solid thoroughly with 100 mL of water to remove any residual acid and inorganic salts.
-
Drying: Dry the product at 70°C to afford 3,5-dichloro-4-hydroxy-benzaldehyde. Expected yield: ~9.2 g (84%).
Purification by Recrystallization
For obtaining a high-purity product suitable for sensitive applications, recrystallization is recommended.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Analytical Characterization
Analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.
Table 2: Key Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ ~9.72 ppm[6] |
| Aromatic Protons (Ar-H) | Singlet, δ ~7.80 ppm[6] | |
| Hydroxyl Proton (-OH) | Broad singlet, variable shift | |
| IR | O-H Stretch (Phenol) | Broad band, ~3066 cm⁻¹ |
| C-H Stretch (Aldehyde) | ~2856 cm⁻¹ | |
| C=O Stretch (Aldehyde) | Strong, sharp peak, ~1666 cm⁻¹[7] | |
| C=C Stretch (Aromatic) | ~1604 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 190, 192, 194 (isotope pattern) |
| [M-H]⁻ | m/z ≈ 189, 191, 193 (isotope pattern)[4] |
Note: NMR shifts can vary slightly based on the solvent used. IR data is derived from a similar compound, 3,5-dichloro-2-hydroxybenzaldehyde, and is expected to be very similar.[7]
Analytical Chromatography Protocol (HPLC)
Objective: To assess the purity of the final compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Expected Result: A high-purity sample (>95%) should exhibit a single major peak at a characteristic retention time.
Chemical Reactivity and Applications
The utility of this compound stems from its three reactive sites: the aldehyde, the phenolic hydroxyl group, and the activated aromatic ring.
Key Reactions
-
Aldehyde Reactions: The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination. It is also a key participant in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt reactions to form alkenes and chalcones, respectively.[8]
-
Phenol Reactions: The hydroxyl group can be alkylated or acylated to form ethers and esters. This is often used as a protecting group strategy or to introduce new functionalities.
-
Electrophilic Aromatic Substitution: While the ring is somewhat deactivated by the chlorine and aldehyde groups, the powerful activating effect of the hydroxyl group can still allow for further substitution under specific conditions.
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5]
-
Pharmaceuticals: It is a precursor for various scaffolds. For example, similar hydroxybenzaldehydes are used to synthesize chalcones, which are investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[8][9]
-
Agrochemicals: The dichlorinated phenol motif is present in some herbicides and fungicides.
-
Dyes and Polymers: It can be used in the preparation of specialized dyes and as a monomer or cross-linking agent in polymer synthesis.[5]
Role in Drug Discovery Pathways
While specific pathway interactions for this exact molecule are not extensively documented in readily available literature, its structural motifs are relevant. For instance, chalcones derived from substituted hydroxybenzaldehydes are known to target various signaling pathways. The general workflow for developing such derivatives is shown below.
Caption: A generalized workflow for developing chalcone derivatives for drug discovery.
Safety and Handling
Proper handling of this compound is imperative to ensure laboratory safety. It is classified as an irritant and may be harmful if swallowed or inhaled.[4][10]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Classifications |
| H315 | Causes skin irritation | Skin Irritant, Category 2[4][10] |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2[4][10] |
| H335 | May cause respiratory irritation | STOT SE, Category 3[4][10] |
| H302 | Harmful if swallowed | Acute Toxicity, Oral[4] |
Recommended Safety Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2°C - 8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically valuable compound with well-defined properties and established protocols for its preparation and analysis. Its multifunctional nature makes it an important building block for creating diverse and complex molecules, particularly in the fields of pharmaceutical and materials science. Adherence to strict safety protocols is essential when handling this chemical to mitigate its irritant properties. This guide serves as a foundational resource for scientists to confidently and safely incorporate this versatile reagent into their research and development programs.
References
- Biosynth. (n.d.). This compound | 2314-36-5.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2314-36-5.
- Solubility of Things. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- A2B Chem. (n.d.). 2314-36-5 | MFCD00017605 | this compound.
- Benchchem. (n.d.). Synthesis routes of this compound.
- PubChem. (n.d.). This compound | C7H4Cl2O2 | CID 16839.
- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR - Safety Information.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: this compound.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
- MDPI. (2026, January 6). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Int. J. Mol. Sci.
- Fan, A. X., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde
This guide provides a comprehensive overview of the essential physical and chemical properties of 3,5-dichloro-4-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights for its application.
Section 1: Compound Identification and Structure
This compound is an aromatic aldehyde characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a formyl group. This unique arrangement of functional groups dictates its reactivity and physical characteristics.[1]
-
IUPAC Name: this compound[2]
-
CAS Number: 2314-36-5[2]
-
Chemical Structure:
-
InChI Key: LIYGCLJYTHRBQV-UHFFFAOYSA-N[2]
-
Synonyms: 4-Formyl-2,6-dichlorophenol, Benzaldehyde, 3,5-dichloro-4-hydroxy-[2]
Section 2: Physicochemical Properties
The physical properties of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid.[1] | [1] |
| Melting Point | 201.0 °C (474.15 K) | [1] |
| Boiling Point | 327.0 °C (600.15 K) | [1] |
| Density | 1.515 g/cm³ | [1] |
| pKa | Data not explicitly found, but the hydroxyl group imparts acidic properties. | |
| Storage Temperature | 2°C - 8°C, in a well-closed container. |
Solubility Profile:
The solubility of a compound is a critical parameter for reaction solvent selection, purification, and formulation.
-
Water: Solubility in water is limited due to the hydrophobic nature of the dichlorinated aromatic ring.[1]
-
Organic Solvents: It is generally soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
The presence of the hydroxyl group allows for hydrogen bonding, which can slightly enhance solubility in certain polar solvents.[1] Temperature can also be leveraged to increase its solubility.[1]
Section 3: Spectroscopic and Analytical Data
Spectroscopic data is indispensable for the unambiguous identification and quality control of chemical compounds. While specific spectra are proprietary, typical expected data based on the structure are as follows.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), the aromatic protons, and the hydroxyl proton (OH). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some shifted by chlorine and hydroxyl substitution), and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (aldehyde), C-Cl stretches, and aromatic C-H and C=C vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (191.01 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Note: Experimental spectra for this compound are available through specialized chemical databases such as ChemicalBook for registered users.[3]
Section 4: Quality Control and Analytical Workflow
Ensuring the identity and purity of starting materials is a cornerstone of reliable and reproducible research. The following workflow outlines a standard procedure for the quality control of a received sample of this compound.
Step-by-Step Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Workflow Diagram:
Caption: Quality control workflow for this compound.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory. Work should be conducted in a well-ventilated fume hood.
Section 6: Applications and Reactivity
While this guide focuses on physical properties, it is important to note the relevance of these properties to its applications. This compound serves as a versatile intermediate in organic synthesis.[1] Its applications include the preparation of dyes and pharmaceuticals, and its derivatives have shown potential biological activities, such as antibacterial properties.[1] The aldehyde and hydroxyl groups are key sites for further chemical transformations.
References
- This compound | Solubility of Things.[Link]
- This compound | C7H4Cl2O2 | CID 16839 - PubChem.[Link]
Sources
3,5-Dichloro-4-hydroxybenzaldehyde chemical structure
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 3,5-Dichloro-4-hydroxybenzaldehyde
Executive Summary: this compound is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring an electron-rich phenolic hydroxyl group, a reactive aldehyde function, and two chlorine atoms, imparts a distinct reactivity profile. This makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes.[1] Research has also highlighted the biological activities of this compound and its derivatives, notably their antibacterial properties.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, reactivity, and applications, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
This compound, with CAS Number 2314-36-5, is a polyfunctionalized benzene derivative.[2][3] The molecule's architecture is defined by a central benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and two chlorine atoms (-Cl) at the 3 and 5 positions relative to the aldehyde. This specific substitution pattern is critical to its chemical behavior. The chlorine atoms act as strong electron-withdrawing groups, enhancing the reactivity of the aromatic ring and influencing the acidity of the phenolic proton.[1] The aldehyde and hydroxyl groups provide versatile handles for a multitude of chemical transformations. This guide aims to serve as a senior-level resource, consolidating critical technical information and providing practical, field-proven insights into the handling and application of this important synthetic building block.
Physicochemical Properties & Structural Elucidation
This compound typically appears as a white to off-white crystalline solid at room temperature.[1] Its structural features, including the potential for hydrogen bonding via the hydroxyl group, dictate its solubility and physical characteristics.[1] While its solubility in water is limited due to the hydrophobic nature of the dichlorinated aromatic ring, it is generally soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 2314-36-5 | Biosynth, PubChem[2] |
| Molecular Formula | C₇H₄Cl₂O₂ | PubChem[2], Sigma-Aldrich |
| Molecular Weight | 191.01 g/mol | PubChem[2], Sigma-Aldrich |
| Appearance | White to off-white solid | Solubility of Things[1] |
| Melting Point | 153-155 °C | Benchchem[4] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | PubChem[2], Sigma-Aldrich |
| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |
The chemical structure is visualized below in Figure 1.
Figure 1: Chemical structure of this compound.
Spectroscopic Profile
Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. The key expected spectral features are summarized in Table 2. These data are critical for quality control during synthesis and for characterizing reaction products in subsequent derivatizations.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ ~9.72 (s, 1H) | Deshielded proton of the aldehyde group, singlet due to no adjacent protons.[4] |
| Aromatic protons (-CH-) | δ ~7.80 (s, 2H) | Two equivalent aromatic protons, appearing as a singlet due to symmetrical substitution.[4] | |
| Hydroxyl proton (-OH) | Variable, broad singlet | Chemical shift is concentration and solvent dependent; proton is exchangeable. | |
| IR Spectroscopy | O-H stretch | 3200-3400 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| C=O stretch (aldehyde) | ~1670-1690 cm⁻¹ | Carbonyl stretch, position influenced by conjugation with the aromatic ring. | |
| C=C stretch (aromatic) | ~1550-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-Cl stretch | 700-800 cm⁻¹ | Carbon-chlorine bond vibrations. | |
| Mass Spectrometry | [M-H]⁻ | m/z 188.9515 | The deprotonated molecule, showing a characteristic isotopic pattern for two chlorine atoms.[2] |
Synthesis and Mechanism
A reliable and efficient method for the synthesis of this compound is the Duff reaction, which involves the formylation of a phenol. A specific, field-tested protocol starting from 2,6-dichlorophenol is detailed below.[4]
Expert Insight: The choice of 2,6-dichlorophenol as the starting material is strategic. The existing chlorine atoms direct the incoming formyl group to the para position (position 4) due to steric hindrance and electronic effects, leading to high regioselectivity. Hexamethylenetetramine serves as the formyl group equivalent, which hydrolyzes under acidic conditions to yield the aldehyde.
Experimental Protocol: Synthesis via Duff Reaction[6]
Materials:
-
2,6-dichlorophenol (10 g, 0.061 mol)
-
Glacial acetic acid (40 mL)
-
Hexamethylenetetramine (3.44 g, 0.024 mol)
-
10% Sulphuric acid (30 mL)
-
Crushed ice
-
Deionized water
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Thermometer
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial acetic acid (40 mL), and hexamethylenetetramine (3.44 g).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing in acetic acid provides the necessary thermal energy to drive the formylation reaction, which proceeds via an electrophilic aromatic substitution mechanism.
-
Hydrolysis: Allow the mixture to cool to 100 °C. Slowly and carefully add 30 mL of 10% sulphuric acid. Stir the mixture at 100 °C for an additional 20-30 minutes. Causality Note: The acidic workup is crucial for hydrolyzing the intermediate imine species formed from the reaction with hexamethylenetetramine, unmasking the aldehyde functional group.
-
Precipitation and Isolation: Pour the hot reaction mass into 200 g of crushed ice. This will cause the product to precipitate out of the aqueous solution.
-
Filtration and Washing: Filter the resulting solid using a Buchner funnel. Wash the solid cake thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the purified solid at 70 °C to afford the final product, 3,5-dichloro-4-hydroxy-benzaldehyde.
-
Validation: The expected yield is approximately 9.2 g (84%).[4] Confirm product identity and purity by measuring the melting point (expected: 153-155 °C) and acquiring an NMR spectrum.[4]
Synthesis Workflow Diagram
Figure 2: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its three distinct functional regions: the aldehyde, the hydroxyl group, and the chlorinated ring.
-
Aldehyde Group: This group is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions). It is a key participant in condensation reactions like the Claisen-Schmidt condensation to form chalcones.[5]
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its nucleophilicity allows for reactions like Williamson ether synthesis. Protecting this group is often a necessary first step to perform selective chemistry on the aldehyde.[6]
-
Aromatic Ring: The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the ring towards further electrophilic substitution. However, the structure can participate in nucleophilic aromatic substitution under certain conditions or be used in cross-coupling reactions.
Figure 3: Key derivatization pathways for this compound.
Biological Significance and Applications
This compound is not just a synthetic intermediate; it and its derivatives have shown notable biological activities.
-
Pharmaceutical Intermediate: It serves as a building block for more complex pharmacologically active molecules. For example, chalcones synthesized from substituted benzaldehydes are being investigated as dual-acting ligands for histamine H3 receptors and monoamine oxidase B (MAO-B) inhibitors, which are targets for neurodegenerative diseases.[5]
-
Antibacterial Activity: Research has indicated that the compound itself possesses antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.[1] The presence of halogens on aromatic rings is a common feature in many antimicrobial compounds, suggesting a potential mechanism involving membrane disruption or enzyme inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound. It is classified with several GHS hazard statements.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Hazard | H315 | Causes skin irritation | PubChem[2], Sigma-Aldrich |
| H319 | Causes serious eye irritation | PubChem[2], Sigma-Aldrich | |
| H335 | May cause respiratory irritation | PubChem[2], Sigma-Aldrich | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | PubChem[2], Sigma-Aldrich |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | PubChem[2], Thermo Scientific[7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | PubChem[2], Thermo Scientific[7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | PubChem[2], Thermo Scientific[7] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a versatile and highly functionalized chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists in both academic and industrial settings. The combination of its reactive aldehyde and hydroxyl groups, stabilized by a dichlorinated phenyl ring, provides a robust platform for constructing complex molecular architectures with potential applications in medicinal chemistry and materials science. Further exploration of its derivatives will likely continue to yield novel compounds with significant biological and chemical properties.
References
- This compound | Solubility of Things. (n.d.).
- This compound | 2314-36-5 | FD70957. (n.d.). Biosynth.
- Synthesis routes of this compound. (n.d.). Benchchem.
- This compound | C7H4Cl2O2 | CID 16839. (n.d.). PubChem.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. (2026). International Journal of Molecular Sciences. MDPI. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
3,5-Dichloro-4-hydroxybenzaldehyde molecular weight
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2314-36-5), a pivotal halogenated aromatic aldehyde. With a molecular weight of 191.01 g/mol , this compound serves as a critical intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] This document delineates its fundamental chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity and applications, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into its utility and handling.
Core Chemical and Physical Properties
This compound is a multifunctional organic compound characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a formyl (aldehyde) group.[3] This unique arrangement of functional groups dictates its chemical reactivity and physical characteristics. At ambient conditions, it exists as a white to off-white crystalline solid.[3]
Key Physicochemical Data
The essential quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| CAS Number | 2314-36-5 | [1][2] |
| Appearance | White to off-white solid | [3] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [1] |
| Density | ~1.515 g/cm³ | [3] |
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis and biological assays.
-
Aqueous Solubility : The compound exhibits limited solubility in water. This is attributed to the hydrophobic character of the dichlorinated aromatic ring, which overshadows the hydrophilic contributions of the hydroxyl and aldehyde groups.[3]
-
Organic Solvents : It demonstrates good solubility in common organic solvents such as ethanol, and dimethyl sulfoxide (DMSO).[3] This compatibility is crucial for its use in various reaction media.
-
Temperature Effects : As is typical for many solid organic compounds, its solubility in most solvents increases with temperature.[3] This property can be leveraged for purification via recrystallization.
Synthesis and Purification
The synthesis of this compound is often achieved through the formylation of a corresponding substituted phenol. The Duff reaction or similar formylation methods are common. A well-documented route involves the reaction of 2,6-dichlorophenol with hexamethylenetetramine in an acidic medium.[4]
Experimental Protocol: Synthesis from 2,6-Dichlorophenol
This protocol describes a laboratory-scale synthesis yielding this compound with high purity.[4]
Causality : This reaction is a variant of the Duff reaction. Hexamethylenetetramine serves as the formyl group source. In the acidic medium, it hydrolyzes to produce formaldehyde and ammonia. The electrophilic substitution occurs ortho to the hydroxyl group, but since both ortho positions are blocked by chlorine, the reaction is directed to the para position. The subsequent acidic workup hydrolyzes the resulting imine intermediate to the final aldehyde.
Step-by-Step Methodology:
-
Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge 10 g (0.061 mol) of 2,6-dichlorophenol, 40 mL of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.[4]
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Hydrolysis : After the reaction is complete (as indicated by TLC), allow the mixture to cool to 100°C. Slowly add 30 mL of 10% sulfuric acid to the flask. Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis of the intermediate.[4]
-
Isolation : Pour the hot reaction mass into 200 g of crushed ice to precipitate the product.
-
Purification : Filter the resulting solid precipitate and wash it thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.
-
Drying : Dry the purified solid at 70°C to obtain the final product, 3,5-dichloro-4-hydroxy-benzaldehyde. The reported yield for this method is approximately 84%.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile building block in organic synthesis. Its functional groups—aldehyde, hydroxyl, and aryl chlorides—offer multiple sites for chemical modification.
Intermediate for Pharmaceuticals and Agrochemicals
The compound is a valuable precursor for more complex molecules with potential biological activity.[3][5] The aldehyde can undergo reactions like oxidation, reduction, or condensation, while the hydroxyl group can be alkylated or acylated. The chlorine atoms can be substituted via nucleophilic aromatic substitution under specific conditions, although this is generally challenging.
-
Pharmaceuticals : It is a starting material for synthesizing compounds investigated for antibacterial properties.[3]
-
Agrochemicals : Its derivatives are used in the development of new pesticides and herbicides.[5]
-
Dyes : The aromatic structure makes it a suitable core for various dye compounds.[3]
Role as a Synthetic Precursor
The diagram below illustrates the synthetic utility of this compound, showing how its functional groups can be independently transformed to create a diverse range of derivatives.
Caption: Synthetic pathways originating from this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on its GHS classification, the compound is a known irritant.[1]
Hazard Identification and Personal Protective Equipment (PPE)
-
GHS Hazards :
-
Recommended PPE :
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[7]
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. It should be sent to an approved waste disposal plant.[6]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature. Its molecular weight of 191.01 g/mol and its distinct structural features make it an indispensable intermediate in synthetic chemistry.[1][2] This guide has provided a technical foundation covering its properties, synthesis, applications, and safe handling. For researchers and developers, a thorough understanding of these aspects is the first step toward unlocking its full potential in creating novel and valuable molecules.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16839, this compound. PubChem. [Link]
- The Solubility of Things (n.d.). This compound. [Link]
- Sumitomo Chemical Co Ltd (1983). Process for the production of 4-hydroxybenzaldehyde derivatives.
Sources
- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
3,5-Dichloro-4-hydroxybenzaldehyde solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-hydroxybenzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reaction kinetics, purification, and formulation are fundamentally governed by its solubility in various organic media. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its physicochemical properties and the principles of solute-solvent interactions. We present qualitative and quantitative solubility data, a detailed protocol for its experimental determination, and a discussion of the theoretical underpinnings of its behavior. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to optimize its use in research and development.
Introduction: The Significance of Solubility
This compound (DCHB) is a multifunctional aromatic aldehyde whose utility spans numerous scientific domains. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine substituents, makes it a versatile building block for more complex molecules, including potential therapeutic agents.[1][2] The successful application of DCHB in any synthetic or formulation workflow—be it for a multi-step organic synthesis, purification via crystallization, or creating a stock solution for biological screening—hinges on a critical, yet often overlooked, parameter: its solubility.
Understanding solubility is not merely an academic exercise; it is a cornerstone of process efficiency, yield optimization, and product purity. An improperly chosen solvent can lead to poor reaction rates, difficult product isolation, or inaccurate concentrations in analytical and biological assays. This guide, therefore, aims to provide a detailed, field-proven perspective on the solubility of DCHB, moving beyond simple data points to explain the causality behind its behavior in different solvent systems.
Physicochemical Profile of this compound
The solubility of a compound is a direct consequence of its molecular structure and physical properties. The key to predicting and explaining the solubility of DCHB lies in understanding the interplay of its functional groups and the overall molecular architecture.
The DCHB molecule is characterized by a balance of polar and nonpolar features. The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding—the former as a donor and acceptor, the latter primarily as an acceptor.[1][3][4] These groups impart polarity. Conversely, the benzene ring and the two electron-withdrawing chlorine atoms contribute to the molecule's hydrophobicity and reduce its affinity for highly polar solvents like water.[1]
Below is a summary of its key computed and experimental properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [5][6] |
| Molecular Weight | 191.01 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point (Tfus) | 95-97 °C | |
| logP (Octanol/Water Partition Coeff.) | 2.5 | [5][7] |
| pKa (Dissociation Constant) | Data available in IUPAC Digitized pKa Dataset | [5] |
| State at Room Temperature | Solid | [1] |
The logP value of 2.5 indicates a moderate lipophilicity, suggesting that while it has limited water solubility, it will be more soluble in organic solvents.[5][7]
Solubility Profile: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" is the guiding maxim for solubility. Solvents that can replicate the types of intermolecular forces present in the DCHB crystal lattice will be most effective at dissolving it.
| Solvent | Solvent Type | Key Interactions with DCHB | Observed Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong dipole-dipole; H-bond acceptor | Generally Soluble[1] |
| Ethanol | Polar Protic | H-bond donor/acceptor; Dipole-dipole | Generally Soluble[1] |
| Chloroform | Weakly Polar | Dipole-dipole; London dispersion | Soluble (50 mg/mL reported for 3,5-Dichlorosalicylaldehyde) |
| Water | Polar Protic | H-bonding; Dipole-dipole | Limited / Poor[1] |
| Diethyl Ether | Nonpolar | London dispersion; weak dipole | Reported as soluble for similar compounds[8] |
Expert Insights:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are often excellent solvents for DCHB. Their strong dipoles effectively interact with the polar aldehyde and hydroxyl groups, while their organic character accommodates the dichlorinated benzene ring. The lack of a donor hydrogen prevents them from competing with the intramolecular hydrogen bonding of DCHB, facilitating solvation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols are effective due to their ability to form hydrogen bonds with both the hydroxyl and aldehyde groups of DCHB.[1] However, as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the decreasing polarity can lead to reduced solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents work primarily through dipole-dipole and London dispersion forces. They are effective at solvating the chlorinated aromatic ring but are less efficient at breaking up the hydrogen-bonding network in the DCHB crystal lattice compared to protic or polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be very low. While they can interact with the aromatic ring via dispersion forces, they cannot effectively solvate the polar -OH and -CHO groups, making it energetically unfavorable to break the crystal lattice.
-
Water: The hydrophobic character of the large, dichlorinated aromatic ring dominates, leading to poor water solubility despite the presence of hydrogen-bonding groups.[1]
Experimental Protocol: Gravimetric Determination of Solubility
To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The gravimetric method is a gold-standard technique for determining the solubility of a solid in a solvent.[8]
Causality Behind the Method: This protocol is designed as a self-validating system. By ensuring the solution reaches equilibrium (the point where the rate of dissolution equals the rate of precipitation), we measure the maximum amount of solute the solvent can hold under specific conditions.[9] Drying the residue to a constant mass confirms that all solvent has been removed and that the measurement is accurate.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Action: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. "Excess" is critical; undissolved solid must be visible.
-
Rationale: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point.
-
-
Equilibration:
-
Action: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C in a water bath or incubator) for a prolonged period (typically 24-48 hours).
-
Rationale: Solubility is temperature-dependent.[1] A constant temperature is mandatory for a defined measurement. The extended agitation time ensures the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
Action: Allow the vial to stand undisturbed at the same constant temperature for at least 2-4 hours to let the excess solid settle.
-
Rationale: This step prevents suspended solid particles from being carried over during filtration, which would artificially inflate the measured solubility.
-
-
Filtration:
-
Action: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporation dish or beaker.
-
Rationale: Filtration removes all undissolved micro-particulates. Using a temperature-equilibrated syringe prevents premature crystallization of the solute due to cooling.
-
-
Solvent Evaporation:
-
Action: Place the evaporation dish in a fume hood or on a hot plate at a gentle temperature to slowly evaporate the solvent. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature is required.
-
Rationale: Slow evaporation prevents bumping and loss of material. The method must be tailored to the solvent's boiling point and volatility.
-
-
Drying and Weighing:
-
Action: Once the solvent is visibly gone, transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. "Constant mass" is defined as two consecutive weighings (after cooling to room temperature in a desiccator) that are within an acceptable margin (e.g., ±0.1 mg).
-
Rationale: This is the most critical step for accuracy. It ensures that all residual solvent, which would add to the measured weight, has been removed.
-
-
Calculation:
-
Action: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (mL)
-
Rationale: This provides a precise, quantitative measure of solubility under the tested conditions.
-
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. embibe.com [embibe.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound (CAS 2314-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde: Synthesis, Characterization, and Strategic Applications in Drug Discovery
Introduction and Strategic Importance
3,5-Dichloro-4-hydroxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. Its formal IUPAC name is this compound.[1] This compound serves as a highly functionalized and versatile building block, primarily valued not as an end-product but as a critical intermediate for constructing more complex molecular architectures.[2]
The strategic value of this molecule lies in the specific arrangement of its functional groups on the benzene ring. The hydroxyl (-OH) group, the aldehyde (-CHO) group, and the two chlorine (-Cl) atoms each impart distinct chemical properties that can be exploited in drug design and development. The aldehyde provides a reactive handle for a multitude of chemical transformations, while the phenolic hydroxyl and, critically, the halogen substituents allow for fine-tuning of a derivative's steric, electronic, and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity through halogen bonding. This guide provides an in-depth examination of its properties, a validated synthesis protocol, and its applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's properties is the foundation of its effective application. This compound is a white to off-white crystalline solid at room temperature.[2] Its solubility profile is characteristic of many substituted phenols; it exhibits good solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water due to the hydrophobic nature of the dichlorinated aromatic ring.[2]
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2314-36-5 | [1][3] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 153-155 °C | [5] |
| Solubility | Soluble in Ethanol, DMSO; Limited in water | [2] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [1][6] |
| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
Validation of the compound's identity is achieved through standard spectroscopic techniques. The key is to recognize the characteristic signals corresponding to its unique structure.
-
¹H NMR: The proton NMR spectrum provides unambiguous evidence of the structure. A patent describing its synthesis reports key signals at approximately δ 9.72 (singlet, 1H) and δ 7.80 (singlet, 2H).[5]
-
Expertise & Causality: The aldehyde proton signal at ~9.72 ppm is significantly downfield due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. The two aromatic protons appear as a singlet at ~7.80 ppm because they are chemically and magnetically equivalent due to the molecule's symmetry.
-
-
Mass Spectrometry: Mass spectrometry will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks), confirming the presence and number of chlorine atoms. The molecular ion peak [M]⁻ would be observed around m/z 189/191/193 in negative ion mode.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band for the O-H stretch of the phenol (around 3200-3600 cm⁻¹) and a sharp, strong peak for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹).[7]
Synthesis Protocol: Electrophilic Formylation of 2,6-Dichlorophenol
The synthesis of this compound is efficiently achieved through the formylation of a corresponding dichlorophenol. The following protocol is based on a method described in U.S. Patent US08846982B2, which provides a robust and high-yielding approach.[5]
Mechanistic Rationale & Experimental Design
The chosen method is a variant of the Duff reaction. The reaction proceeds via the electrophilic aromatic substitution of 2,6-dichlorophenol.
-
Starting Material Choice: 2,6-Dichlorophenol is selected because the existing chloro- and hydroxyl- groups are ortho- and para-directing. The para- position is sterically accessible and electronically activated by the powerful hydroxyl group, making it the exclusive site of formylation.
-
Reagent Function: Hexamethylenetetramine serves as the formylating agent. In the presence of acid, it decomposes to generate an electrophilic iminium species which then attacks the electron-rich aromatic ring.
-
Acidic Work-up: The subsequent addition of aqueous sulfuric acid is critical for two reasons: it protonates and hydrolyzes the intermediate imine species to the final aldehyde, and it quenches any remaining reactive species. This entire process is a self-validating system; the reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Synthesis Workflow Visualization
Caption: Conceptual synthesis of a chalcone from the title compound.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous according to the Globally Harmonized System (GHS). [1]
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation [1][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation [1][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation [1][8]|
Recommended Handling Procedures
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. [8][9]Ensure that eyewash stations and safety showers are readily accessible. [8]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards. [8] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. [8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [8]* First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention. [9] * If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice. [8] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [8] * If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance. [9]
-
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2°C and 8°C. Keep away from incompatible materials such as strong bases, strong oxidizing agents, and amines.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for creating novel molecules with therapeutic potential. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable asset for medicinal chemists and researchers. The deliberate inclusion of chlorine atoms provides a sophisticated tool for modulating pharmacokinetic and pharmacodynamic properties, underscoring its importance in the rational design of next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this potent intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). This compound.
- Mac-Chem. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
Sources
- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dichloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Understanding its structural features through spectroscopic analysis is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document moves beyond a simple data repository to offer insights into the principles behind the data acquisition and interpretation, reflecting a field-proven approach to chemical analysis.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₇H₄Cl₂O₂, Molecular Weight: 191.01 g/mol ) is a substituted aromatic aldehyde.[1] Its structure, featuring a hydroxyl group, an aldehyde moiety, and two chlorine atoms on the benzene ring, imparts unique chemical reactivity and makes it a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a foundational understanding of its chemical behavior.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Acquiring the FTIR Spectrum
The solid nature of this compound dictates the sample preparation method. The Attenuated Total Reflectance (ATR) technique is a modern and efficient approach.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal is recorded to be subtracted from the sample spectrum.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Causality Behind Experimental Choices:
-
The ATR method is chosen for its simplicity and the minimal sample preparation required for solids, eliminating the need for preparing KBr pellets.
-
Applying consistent pressure is critical as the quality of an ATR spectrum is dependent on the intimate contact between the sample and the ATR crystal.
Interpretation of the IR Spectrum
While a definitive spectrum for this compound is not publicly available in the searched databases, we can predict the key absorption bands based on its structure and data from similar compounds like 3,5-dichloro-2-hydroxybenzaldehyde.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3400-3200 | O-H Stretch | Phenolic Hydroxyl | Broad |
| ~3100-3000 | C-H Stretch | Aromatic | Sharp, medium |
| ~2850 & ~2750 | C-H Stretch | Aldehyde (Fermi resonance) | Two sharp, medium bands |
| ~1680-1660 | C=O Stretch | Aromatic Aldehyde | Strong, sharp |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium to strong, sharp |
| ~1250 | C-O Stretch | Phenolic | Medium |
| Below 800 | C-Cl Stretch | Aryl Halide | Medium to strong |
Visualization of the Spectroscopic Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃) in a clean NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard one-pulse experiment is typically used. Key parameters include the pulse angle (e.g., 30°), acquisition time (2-4 seconds), and a relaxation delay (1-5 seconds).[3]
-
¹³C NMR Data Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon. A longer relaxation delay may be necessary for quaternary carbons.
Causality Behind Experimental Choices:
-
Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
-
TMS is an excellent internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position that rarely overlaps with analyte signals.
-
Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio.
¹H NMR Spectrum: Interpretation
Based on a reported synthesis, the ¹H NMR spectrum of this compound in deuterated methanol (CD₃OD) shows two singlets.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 9.72 | Singlet | 1H | Aldehyde proton (-CHO) | The strongly electron-withdrawing carbonyl group deshields this proton significantly, shifting it far downfield. |
| 7.80 | Singlet | 2H | Aromatic protons (H-2, H-6) | Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and do not show coupling to each other, resulting in a singlet. |
¹³C NMR Spectrum: Interpretation
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~190 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded. |
| ~150 | C-OH (C-4) | The oxygen atom of the hydroxyl group causes a significant downfield shift. |
| ~132 | C-Cl (C-3, C-5) | The electronegative chlorine atoms deshield these carbons. |
| ~130 | C-H (C-2, C-6) | Aromatic carbons attached to hydrogen. |
| ~125 | C-CHO (C-1) | The carbon to which the aldehyde group is attached. |
Visualization of NMR Data Correlation to Structure
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Causality Behind Experimental Choices:
-
Electron ionization is a "hard" ionization technique that induces extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly reproducible and useful for structural elucidation and library searching.
-
The standard energy of 70 eV is used because it provides reproducible fragmentation patterns and maximizes ionization efficiency for most organic molecules.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺•) at m/z 190, 192, 194: The parent ion corresponding to the molecular weight of the compound.
-
[M-H]⁺ at m/z 189, 191, 193: Loss of a hydrogen radical from the aldehyde or hydroxyl group.
-
[M-CHO]⁺ at m/z 161, 163, 165: Loss of the formyl radical (•CHO), a common fragmentation pathway for aromatic aldehydes.
-
[M-Cl]⁺ at m/z 155: Loss of a chlorine radical.
-
[M-CO]⁺• at m/z 162, 164, 166: Loss of a neutral carbon monoxide molecule, which can occur from the molecular ion.
Visualization of the Fragmentation Pathway
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. IR spectroscopy confirms the presence of the key functional groups, ¹H and ¹³C NMR spectroscopy elucidate the connectivity of the atoms in the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. The protocols and interpretations presented in this guide offer a robust framework for the analysis of this important chemical intermediate, ensuring its quality and facilitating its use in research and development.
References
- Fan, Y., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1080.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde with significant applications in organic synthesis, serving as a versatile precursor for the creation of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, delving into the theoretical principles that govern its spectral features and offering practical insights for researchers in the field.
Molecular Structure and Proton Environments
The structure of this compound is characterized by a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two chlorine atoms at positions 3 and 5. Due to the symmetry of the molecule, the two aromatic protons at positions 2 and 6 are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is expected to display three distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the two equivalent aromatic protons.
Figure 1: Molecular structure of this compound showing the distinct proton environments: (a) aldehydic, (b) hydroxyl, and (c) aromatic.
Theoretical Principles of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information based on the chemical shift, integration, and spin-spin coupling of the protons in a molecule.
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield)[1].
-
Aldehydic Proton (Ha): The formyl group (-CHO) is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to participate in resonance. This deshielding effect causes the aldehydic proton to resonate at a significantly downfield position, typically in the range of 9-10 ppm[1].
-
Aromatic Protons (Hc): The aromatic protons are influenced by the electronic effects of all the substituents on the ring. The chlorine atoms and the formyl group are electron-withdrawing through both inductive and resonance effects, which deshields the aromatic protons, causing them to appear in the aromatic region of the spectrum (typically 6.5-8.5 ppm)[2]. The hydroxyl group is an electron-donating group through resonance but electron-withdrawing through induction. The net effect on the chemical shift of the aromatic protons will be a combination of these influences.
-
Hydroxyl Proton (Hb): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration due to its involvement in hydrogen bonding[3][4][5]. In aprotic solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, the hydroxyl proton signal is typically observed as a sharp singlet at a downfield position[6]. In contrast, in solvents like CDCl₃, the signal can be broader and its position more variable.
Spin-Spin Coupling (J-coupling): Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent neighboring protons, transmitted through the bonding electrons. This interaction leads to the splitting of NMR signals into multiplets[4][7]. The magnitude of the splitting is given by the coupling constant, J, measured in Hertz (Hz).
In this compound, the two aromatic protons are chemically equivalent, and therefore, no splitting between them is observed. However, long-range coupling can occur between the aldehydic proton and the aromatic protons. Specifically, a five-bond coupling (⁵J) between the aldehydic proton and the meta-protons (Hc) can sometimes be observed in substituted benzaldehydes, typically resulting in a small splitting of the aldehydic and aromatic proton signals[8]. The magnitude of this coupling is usually small, on the order of <1 Hz.
Analysis of the ¹H NMR Spectrum
Based on the principles outlined above and available spectral data, the following is a detailed analysis of the expected ¹H NMR spectrum of this compound.
| Proton Type | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic | Ha | ~9.7 - 9.8 | Singlet (or very narrow triplet due to ⁵JH,H) | 1H |
| Aromatic | Hc | ~7.8 - 8.0 | Singlet (or very narrow doublet due to ⁵JH,H) | 2H |
| Hydroxyl | Hb | Variable (e.g., ~10-11 in DMSO-d₆) | Singlet | 1H |
Detailed Peak Assignments (in CD₃OD):
Experimental data for this compound in deuterated methanol (CD₃OD) shows the following chemical shifts:
-
δ 9.72 ppm (s, 1H): This downfield singlet is characteristic of the aldehydic proton (Ha). Its deshielded nature is a direct consequence of the strong electron-withdrawing effect of the formyl group.
-
δ 7.80 ppm (s, 2H): This singlet in the aromatic region corresponds to the two equivalent aromatic protons (Hc). The deshielding is caused by the cumulative electron-withdrawing effects of the two chlorine atoms and the formyl group. The singlet nature of this peak indicates that any long-range coupling to the aldehydic proton is not resolved under the experimental conditions.
-
Hydroxyl Proton: In CD₃OD, a protic solvent, the hydroxyl proton will undergo rapid exchange with the deuterium of the solvent, and therefore its signal is often not observed or appears as a very broad, indistinct peak.
Solvent Effects on the Spectrum
The choice of deuterated solvent can significantly influence the ¹H NMR spectrum, particularly the chemical shift of labile protons like the hydroxyl proton[3][5][6].
-
Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They will form hydrogen bonds with the hydroxyl proton of the analyte, which slows down the rate of intermolecular proton exchange. This results in a sharper, more defined signal for the hydroxyl proton, often at a downfield position[6]. For this compound in DMSO-d₆, the hydroxyl proton would be expected to appear as a sharp singlet at a chemical shift significantly higher than in less polar solvents.
-
Protic Solvents (e.g., CD₃OD, D₂O): In these solvents, the hydroxyl proton can readily exchange with the deuterium atoms of the solvent. This rapid exchange often leads to the disappearance of the hydroxyl proton signal from the spectrum, or its appearance as a very broad resonance.
-
Non-polar Aprotic Solvents (e.g., CDCl₃, C₆D₆): In these solvents, the chemical shift of the hydroxyl proton is highly dependent on concentration and temperature due to intermolecular hydrogen bonding between the analyte molecules themselves[4][6]. At higher concentrations, the signal will shift downfield.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.
Materials:
-
This compound (solid)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette and glass wool
-
Analytical balance
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound and the desired information (e.g., use DMSO-d₆ to observe the hydroxyl proton).
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the solid.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a Pasteur pipette tightly packed with a small plug of glass wool.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.
-
Set appropriate acquisition parameters. A typical experiment might involve 8-16 scans with a relaxation delay of 1-2 seconds.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The spectrum is characterized by three distinct signals corresponding to the aldehydic, aromatic, and hydroxyl protons. The chemical shifts of these protons are dictated by the strong electronic effects of the chloro, formyl, and hydroxyl substituents. While the aldehydic and aromatic protons give rise to characteristic signals in predictable regions of the spectrum, the chemical shift of the hydroxyl proton is highly dependent on the solvent used for the analysis. A thorough understanding of these spectral features, grounded in the fundamental principles of NMR spectroscopy, is essential for researchers working with this important chemical intermediate.
References
- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of ¹H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 757-765.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
- Exarchou, V., et al. (2006). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry, 10(11), 1295-1324.
- Ivanov, A. (2023). Exploring the Intricacies of Spin-Spin Coupling in Nuclear Magnetic Resonance. Pharmaceutical Analytical Chemistry: Open Access, 8(211).
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
- Reich, H. J. (n.d.). Notes on NMR Solvents. University of Wisconsin.
- Schafer, T., & Danyluk, S. S. (1969). Long-range spin–spin coupling constants between ring protons and aldehydic protons in some para-substituted benzaldehydes. Canadian Journal of Chemistry, 47(21), 4005-4011.
- StudyOrgo.com. (2015). Deciphering ¹H NMR Spectra.
- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1972). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 45(5), 1519-1527.
- Udemy. (n.d.). BASICS OF ¹H-NMR SPECTROSCOPY AND INTERPRETATION.
- University of California, Davis. (n.d.). 5.6: Spin-Spin Coupling. Chemistry LibreTexts.
- University of California, Davis. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Chemistry LibreTexts.
- Kowalewski, V. J., & de Kowalewski, D. G. (1962). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics, 37(1), 1009-1011.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the ¹³C NMR of 3,5-Dichloro-4-hydroxybenzaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-4-hydroxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.
Theoretical Framework: Understanding ¹³C NMR of Aromatic Systems
Carbon-13 NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules.[1][2][3] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak.[4] The chemical shift (δ) of each carbon is highly sensitive to its electronic environment, providing valuable insights into its hybridization and the nature of neighboring atoms and functional groups.[4]
For aromatic compounds like this compound, the chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. The aldehyde (-CHO), hydroxyl (-OH), and chlorine (-Cl) groups all exert distinct inductive and resonance effects that shield or deshield the various carbon nuclei.
-
Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, typically appearing far downfield in the spectrum (around 190 ppm).[5] The aldehyde group is an electron-withdrawing group, which deshields the ipso and para carbons of the benzene ring.
-
Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group through resonance, which tends to shield the ortho and para carbons.
-
Chlorine Atoms (-Cl): Chlorine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding the carbons it is directly attached to. It also has a weak electron-donating resonance effect.
The interplay of these effects in this compound results in a unique ¹³C NMR spectrum that can be fully assigned with careful analysis.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹³C NMR spectrum.
Sample Preparation
A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can degrade the spectral quality.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a modern NMR spectrometer. Instrument-specific parameters may need to be optimized.
-
Spectrometer Tuning: Tune the spectrometer to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Spectral Analysis and Interpretation
The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shifts are presented in the table below, followed by a detailed assignment.
Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | ~189 | The carbonyl carbon of the aldehyde is the most deshielded due to the electronegative oxygen and sp² hybridization. |
| C-4 | ~155 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| C-3, C-5 | ~130 | The carbons bearing the chlorine atoms are deshielded by the inductive effect of the chlorine. |
| C-1 | ~128 | The ipso-carbon to the aldehyde group is deshielded by the electron-withdrawing nature of the aldehyde. |
| C-2, C-6 | ~125 | These carbons are expected to be the most shielded of the aromatic carbons. |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Visualizing the Molecular Structure and Carbon Assignments
The following diagram illustrates the structure of this compound with the carbon atoms numbered for clear assignment.
Caption: Molecular structure of this compound with carbon numbering.
Conclusion
This technical guide provides a thorough overview of the ¹³C NMR analysis of this compound. By understanding the fundamental principles of ¹³C NMR and the influence of substituents on chemical shifts, researchers can confidently interpret the spectrum of this and related compounds. The detailed experimental protocol serves as a practical resource for obtaining high-quality data, which is paramount for accurate structural elucidation in chemical research and drug development.
References
- Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.
- Fiveable. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- Slideshare. C-13 NMR Spectroscopy.
- Mesbah Energy. Spectroscopy 13C NMR and 1H NMR.
- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).
- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718).
- UCL Faculty of Mathematical & Physical Sciences. Sample Preparation.
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
- NMRDB.org. Predict 13C carbon NMR spectra.
- NMR. Sample Preparation and Positioning.
- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?
- ACD/Labs. NMR Prediction.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shifts.
- NMRDB.org. Simulate and predict NMR spectra.
- PDF. 13-C NMR Chemical Shift Table.
Sources
- 1. studylib.net [studylib.net]
- 2. fiveable.me [fiveable.me]
- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Dichloro-4-hydroxybenzaldehyde
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-dichloro-4-hydroxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into its molecular structure and vibrational characteristics.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize materials based on their interaction with infrared radiation.[1][2] The fundamental principle lies in the absorption of specific frequencies of IR radiation by a molecule, which corresponds to the vibrational energies of its chemical bonds.[3][4] When IR radiation is passed through a sample, certain frequencies are absorbed, causing the bonds to stretch, bend, or rock. The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in the compound.[2][4]
For a multifunctional compound like this compound (Molecular Formula: C₇H₄Cl₂O₂), FT-IR spectroscopy is an essential tool for structural verification and quality control.[5][6] This guide will explore its spectrum by first predicting the absorption bands based on its constituent functional groups and then detailing the process of acquiring and interpreting the spectral data.
Molecular Structure and Vibrational Prediction
The structure of this compound features a benzene ring substituted with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and two chlorine (-Cl) atoms. This unique combination of functional groups gives rise to a complex and highly characteristic IR spectrum.
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group is expected to produce a strong, broad absorption band due to intermolecular hydrogen bonding.[7][8] The C-O stretching vibration of the phenol is also a key diagnostic feature.[8]
-
Aromatic Aldehyde Group (-CHO): This group is characterized by a strong and sharp carbonyl (C=O) stretching absorption.[9][10] Its frequency is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.[11] Additionally, the aldehydic C-H stretch provides two weak but highly diagnostic peaks.
-
Substituted Benzene Ring: The aromatic ring itself contributes to several spectral features, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations. The substitution pattern also influences the out-of-plane C-H bending bands in the fingerprint region.
-
Chloro-Aromatic Groups (C-Cl): The C-Cl stretching vibrations typically appear in the lower frequency "fingerprint" region of the spectrum.
The interplay of these groups, particularly the electronic effects of the electron-withdrawing chlorine and aldehyde groups and the electron-donating hydroxyl group, will influence the precise position and intensity of these vibrational bands.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a clean and interpretable FT-IR spectrum of a solid sample like this compound requires meticulous sample preparation. The KBr pellet method is a widely used and reliable technique for solid-phase transmission analysis.[5]
Workflow for FT-IR Sample Preparation and Analysis
Caption: Influence of substituent electronic effects on key vibrational frequencies.
The hydroxyl group donates electron density to the ring via resonance (+R effect), while the aldehyde and chlorine groups withdraw electron density through both resonance (-R) and inductive (-I) effects. This electronic push-pull system influences bond strengths and, consequently, their vibrational frequencies. For instance, the conjugation of the carbonyl group with the electron-rich aromatic system is the primary reason for the shift of its stretching frequency to a lower wavenumber compared to non-conjugated aldehydes. [10]
Conclusion
The FT-IR spectrum of this compound provides a definitive fingerprint for its structural identification. The presence of a broad O-H stretch, a strong conjugated C=O stretch at a lowered frequency, and the characteristic aromatic and aldehyde C-H stretches collectively confirm the molecule's identity. This guide has outlined the theoretical basis for its spectrum, provided a robust experimental protocol for data acquisition, and offered a detailed interpretation of the key vibrational bands. For scientists in pharmaceutical development and chemical research, mastering the analysis of such spectra is a fundamental skill for ensuring material purity, verifying reaction outcomes, and elucidating molecular structure.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- UCLA Chemistry. (n.d.). Sample preparation for FT-IR.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Michigan State University. (n.d.). Principles of FTIR Spectroscopy.
- Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?.
- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
- University of Colorado Boulder. (n.d.). IR Chart. Organic Chemistry at CU Boulder.
- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy.
- Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis.
- University of Calgary. (n.d.). IR: aldehydes.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
- Palacký University Olomouc. (n.d.). Carbonyl compounds - IR - spectroscopy.
- SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- NIST. (n.d.). Benzaldehyde, 3,5-dichloro-2-hydroxy-. NIST Chemistry WebBook.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
- International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde.
Sources
- 1. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 2. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C7H4Cl2O2) [pubchemlite.lcsb.uni.lu]
- 11. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of 3,5-Dichloro-4-hydroxybenzaldehyde's Functional Groups
Abstract
3,5-Dichloro-4-hydroxybenzaldehyde is a multifaceted aromatic compound of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its chemical behavior is dictated by the interplay of three distinct functional groups: a moderately reactive aldehyde, an acidic phenolic hydroxyl group, and a sterically hindered, electron-deficient aromatic ring. This guide provides a comprehensive analysis of the reactivity of each functional group, detailing the underlying electronic and steric influences that govern chemoselectivity. We will explore key transformations, provide field-proven experimental protocols, and present quantitative data to offer a predictive framework for researchers and drug development professionals aiming to leverage this versatile synthetic intermediate.
Introduction: A Molecule of Tunable Reactivity
The synthetic utility of this compound (DCHB) stems from the electronically distinct nature of its functional groups. The chlorine atoms at the 3 and 5 positions exert strong electron-withdrawing inductive effects, which significantly impact the reactivity of the entire molecule.[1] This electronic influence, coupled with the steric hindrance provided by these ortho-substituents relative to the hydroxyl group, allows for a high degree of chemoselectivity in its reactions.
Key Structural Features and Their Implications:
-
Phenolic Hydroxyl Group (-OH): The chlorine atoms increase the acidity of the phenolic proton, facilitating its removal under moderately basic conditions. This group can act as a nucleophile or be protected to direct reactions at other sites.
-
Aldehyde Group (-CHO): While the aromatic ring is electron-deficient, the aldehyde group remains a key site for nucleophilic attack and condensation reactions. Its reactivity is modulated by the electronic effects of the substituents.
-
Dichlorinated Aromatic Ring: The chlorine substituents and the deactivating aldehyde group make the ring resistant to typical electrophilic aromatic substitution.[2][3] Conversely, these features can activate the ring towards nucleophilic aromatic substitution under specific conditions.[4]
This guide will dissect the reactivity of each of these centers, providing both theoretical grounding and practical, actionable protocols.
The Phenolic Hydroxyl Group: Acidity and Nucleophilicity
The hydroxyl group is often the most reactive site under basic conditions due to its enhanced acidity. The pKa of the phenolic proton is lowered by the inductive effect of the adjacent chlorine atoms, making it more acidic than phenol itself.
O-Alkylation and O-Acylation
Protection of the hydroxyl group is a common first step to prevent interference in subsequent reactions targeting the aldehyde. Standard Williamson ether synthesis conditions are highly effective.
Experimental Protocol: O-Alkylation (Synthesis of 4-(Allyloxy)-3,5-dichlorobenzaldehyde)
This protocol is adapted from methodologies used for similar phenolic compounds.[5]
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.91 g, 10 mmol) and anhydrous acetone (40 mL).
-
Base Addition: Add finely ground anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Alkylating Agent: Add allyl bromide (1.33 g, 11 mmol).
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted starting material, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Conversion to Triflates for Cross-Coupling
The hydroxyl group can be converted to a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This opens up avenues for C-C bond formation at this position.
Logical Workflow for Hydroxyl Group Functionalization
Caption: Functionalization pathways for the hydroxyl group.
The Aldehyde Group: The Electrophilic Hub
The aldehyde functionality is a prime target for nucleophiles, leading to a wide array of important chemical transformations.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ.
Experimental Protocol: Reductive Amination with Morpholine
This procedure is based on established methods for the synthesis of bioactive molecules.[5]
-
Prerequisite: Protect the phenolic hydroxyl group as described in section 2.1 (e.g., as an allyl ether).
-
Setup: In a 100 mL round-bottom flask, dissolve 4-(allyloxy)-3,5-dichlorobenzaldehyde (2.31 g, 10 mmol) and morpholine (0.96 g, 11 mmol) in 1,2-dichloroethane (40 mL).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude amine can be purified by column chromatography. The allyl protecting group can be subsequently removed using a palladium catalyst to yield the final product.[5]
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, converting the aldehyde's C=O bond into a C=C double bond using a phosphorus ylide.[8][9][10][11] The reaction is highly chemoselective for aldehydes and ketones.[8]
Experimental Protocol: Wittig Olefination
This is a general procedure adaptable from standard Wittig protocols.[10][12]
-
Ylide Preparation (if necessary): In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise. Stir for 1 hour to form the ylide.
-
Aldehyde Addition: Dissolve this compound (1 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, the crude product will contain triphenylphosphine oxide. This major byproduct can be largely removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography.[12]
Knoevenagel Condensation
This condensation reaction occurs between the aldehyde and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base.[13]
Experimental Protocol: Knoevenagel-Doebner Condensation with Malonic Acid
The Doebner modification uses pyridine as both the solvent and catalyst and typically results in decarboxylation.[13][14][15]
-
Setup: In a 50 mL flask, dissolve this compound (1.91 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (15 mL).
-
Catalyst: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 3 hours. CO₂ evolution will be observed.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice (50 g) and concentrated HCl (15 mL).
-
Isolation: The precipitated product, 3,5-dichloro-4-hydroxycinnamic acid, is collected by vacuum filtration, washed with cold water, and dried.
Summary of Aldehyde Transformations
| Reaction | Reagents | Functional Group Transformation |
| Oxidation | Pyridinium Bromochromate (PBC), DMSO | Aldehyde (-CHO) → Carboxylic Acid (-COOH)[16] |
| Reduction | NaBH₄, EtOH or Clemmensen (Zn(Hg), HCl) | Aldehyde (-CHO) → Alcohol (-CH₂OH)[17] |
| Wittig Reaction | Ph₃P=CHR | Aldehyde (C=O) → Alkene (C=C)[9] |
| Knoevenagel | CH₂(Z)₂, Base (e.g., Piperidine) | Aldehyde (-CHO) → α,β-Unsaturated Product |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Aldehyde (-CHO) → Amine (-CH₂NR₂)[5] |
The Dichlorinated Aromatic Ring: A Challenge in Substitution
The aromatic ring of DCHB is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the combined electron-withdrawing effects of the two chlorine atoms and the aldehyde group.[2][3][18] Reactions like nitration or Friedel-Crafts acylation are generally unfavorable.
Nucleophilic Aromatic Substitution (SNA)
While deactivated for EAS, the electron-deficient nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (SNA), particularly if a stronger activating group were present or under forcing conditions.[4] However, for DCHB, this pathway is less common than reactions at the other functional groups. The chlorine atoms themselves could potentially be displaced by strong nucleophiles at high temperatures and pressures, a reaction activated by the ortho/para-directing aldehyde and hydroxyl groups.[4]
Palladium-Catalyzed Cross-Coupling
A more modern and versatile approach to functionalizing the ring is through cross-coupling reactions. While aryl chlorides are less reactive than bromides or iodides, specific catalyst systems have been developed to facilitate their use in reactions like the Suzuki-Miyaura coupling.[7][19] This would typically involve coupling at the C-Cl bonds.
Reaction Scheme: Potential Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of the aryl chloride.
Achieving selective mono-substitution would be a significant challenge, likely requiring careful control of stoichiometry and reaction conditions, with the potential for a mixture of products.
Chemoselectivity: A Predictive Analysis
The key to successfully using this compound in multi-step synthesis is understanding and controlling chemoselectivity.
-
Basic Conditions: The phenolic hydroxyl group is the most reactive site. Reactions with bases will deprotonate the phenol, which can then act as a nucleophile. To perform base-mediated reactions at the aldehyde (e.g., Wittig with a non-stabilized ylide), the hydroxyl group should be protected first.
-
Neutral/Acidic Conditions: Under neutral or acidic conditions, the aldehyde is the primary site of reactivity. Reactions like reductive amination (which proceeds via an iminium ion) or acid-catalyzed acetal formation will favor the aldehyde.
-
Aromatic Ring: The ring itself is the least reactive site. Functionalization typically requires harsh conditions for SNA or specialized catalytic systems for cross-coupling, and these reactions would likely be performed after modification of the more reactive aldehyde and hydroxyl groups.
Conclusion
This compound is a valuable building block whose reactivity can be precisely controlled through careful selection of reaction conditions. The acidic phenolic hydroxyl group provides a handle for protection or coupling, while the aldehyde serves as a versatile electrophilic center for C-C and C-N bond formation. The deactivated aromatic ring, though challenging to functionalize directly, offers opportunities for advanced cross-coupling methodologies. This guide has outlined the core reactivity principles and provided robust protocols to empower researchers in leveraging the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors.
References
- 3,5-Dichloro-4-hydroxy-benzaldehyde Structural Significance and Applic
- This compound General Inform
- Named Reactions in Organic Chemistry. Organic Chemistry – Specific Name Reactions.
- This compound Compound Summary.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Electrophilic substitution reactions of benzaldehyde. YouTube.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
- Synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry. Guidechem.
- Wittig Reaction: Mechanism and Examples. NROChemistry.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
- Knoevenagel condens
- Enzymatic reactions towards aldehydes: An overview.
- Synthesis routes of this compound. Benchchem.
- The Wittig Reaction (Experiment). Chemistry LibreTexts.
- Wittig Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Solvent Free Wittig Reactions. J. Chem. Educ.
- Suzuki reaction. Wikipedia.
- Process for the production of 4-hydroxybenzaldehyde derivatives.
- Wittig Reaction. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Knoevenagel Condens
- Knoevenagel Condensation Doebner Modific
- Electrophilic arom
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- This compound, 97%, Thermo Scientific. Fisher Scientific.
- 3,5-Dichloro-2-hydroxybenzaldehyde.
- Sigma Aldrich this compound. Fisher Scientific.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Catalytic Oxidation of Phenol and 2,4-Dichlorophenol by Using Horseradish Peroxidase Immobilized on Graphene Oxide/Fe3O4.
- Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulf
- Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. Benchchem.
- Deprotection method for phenolic hydroxyl group.
- Nucleophilic Arom
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [guidechem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. kvmwai.edu.in [kvmwai.edu.in]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of 3,5-Dichloro-4-hydroxybenzaldehyde
Introduction: The Versatility of a Halogenated Phenolic Aldehyde
In the landscape of chemical synthesis and drug discovery, the strategic selection of building blocks is paramount to the successful development of novel functional molecules. 3,5-Dichloro-4-hydroxybenzaldehyde, a halogenated derivative of 4-hydroxybenzaldehyde, presents itself as a molecule of significant interest for researchers across various scientific disciplines. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms flanking a hydroxyl group on the aromatic ring, render it a versatile precursor for a myriad of chemical transformations. This guide aims to provide an in-depth exploration of the potential applications of this compound in research, with a particular focus on medicinal chemistry, agricultural science, and materials science. We will delve into the causality behind its reactivity and explore how its structural features can be leveraged to design and synthesize next-generation bioactive compounds and functional materials.
Physicochemical Properties and Synthesis
Before exploring its applications, it is crucial to understand the fundamental characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 2314-36-5 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 153-155 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. |
A Robust Synthetic Protocol: The Duff Reaction
A reliable method for the synthesis of this compound is the Duff reaction, which involves the formylation of a phenol. A detailed experimental protocol is outlined below.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: In a 250 ml three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 10 g (0.061 mol) of 2,6-dichlorophenol and 40 ml of glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 3.44 g (0.024 mol) of hexamethylenetetramine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. A clear solution should be obtained at approximately 70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, allow the mixture to cool to 100°C. Slowly add 30 ml of 10% sulfuric acid and continue stirring at 100°C for 20-30 minutes.
-
Isolation and Purification: Pour the reaction mass into 200 g of crushed ice. Filter the resulting solid and wash thoroughly with 100 ml of water. Dry the solid at 70°C to obtain 3,5-dichloro-4-hydroxy-benzaldehyde.
-
Yield: 9.2 g (84%)
-
¹H NMR (400 MHz, CD₃OD): δ 9.72 (s, 1H), δ 7.80 (s, 2H).
-
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The inherent reactivity of the aldehyde and hydroxyl groups, coupled with the electronic effects of the chlorine substituents, makes this compound an attractive starting material for the synthesis of a diverse range of bioactive molecules.
Potential as a Precursor for STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis.[4] Consequently, the development of STAT3 inhibitors is a promising strategy for cancer therapy.[5][6] Small molecule inhibitors that target the SH2 domain of STAT3, preventing its dimerization and subsequent activation, are of particular interest.[7]
The structure of this compound provides a scaffold that can be elaborated to mimic the tyrosine-phosphate interaction crucial for STAT3 dimerization. The hydroxyl group can act as a phosphate mimic, while the dichlorinated phenyl ring can be functionalized to occupy the hydrophobic pockets of the STAT3 SH2 domain, thereby enhancing binding affinity and selectivity.
While direct synthesis of STAT3 inhibitors from this compound has not been extensively reported, its structural similarity to known STAT3 inhibitor scaffolds suggests its high potential in this area. Further research involving the synthesis of libraries of derivatives and their subsequent biological evaluation is warranted.
Antimicrobial Applications via Schiff Base Formation
Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial properties.[2][8][9][10][11] The imine or azomethine group (-C=N-) is a critical pharmacophore in these molecules.
This compound can readily react with various primary amines to yield a diverse library of Schiff bases. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the aldehyde carbon, facilitating the condensation reaction. Furthermore, the presence of the hydroxyl group can contribute to the biological activity through hydrogen bonding interactions with biological targets.
General Experimental Protocol: Synthesis of Schiff Bases from this compound
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add 1 equivalent of the desired primary amine to the solution.
-
Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to promote the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period of time, which can be monitored by TLC.
-
Isolation: The resulting Schiff base often precipitates out of the solution upon cooling. The product can be isolated by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.
While specific studies on the antimicrobial activity of Schiff bases derived from this compound are limited, research on analogous compounds provides strong evidence for their potential. For instance, a study on the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, demonstrated significant inhibitory activity against plant-pathogenic bacteria and fungi.[12] This suggests that the dichlorinated benzaldehyde scaffold is a promising starting point for the development of novel antimicrobial agents.
Agricultural Chemistry: A Building Block for Crop Protection
The demonstrated antimicrobial potential of related compounds positions this compound as a valuable intermediate in the synthesis of novel agrochemicals. Its derivatives could be explored as fungicides, bactericides, or herbicides. The synthetic versatility of the aldehyde and hydroxyl groups allows for the introduction of various functionalities to fine-tune the biological activity, selectivity, and environmental persistence of the resulting agrochemicals.
Materials Science: A Monomer for Functional Polymers
The bifunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, makes it a suitable monomer for the synthesis of various polymers. While direct polymerization of this specific monomer is not widely documented, its structural analogues, such as 3,5-dihydroxybenzaldehyde, are known to be used in the synthesis of hyperbranched polymers and phenolic resins.[3]
The aldehyde group can participate in condensation reactions with amines to form polyimines (Schiff base polymers) or with phenols to form phenolic resins. The hydroxyl group can be involved in esterification or etherification reactions to create polyesters and polyethers. The presence of chlorine atoms can impart flame-retardant properties and enhance the thermal stability of the resulting polymers.
Potential Polymerization Pathways:
-
Polyimine Synthesis: Reaction with diamines to form polymers with repeating azomethine linkages. These polymers can exhibit interesting optical and electronic properties.
-
Phenolic Resin Formation: Condensation with phenol or its derivatives under acidic or basic conditions.
-
Polyester Synthesis: After conversion of the aldehyde to a carboxylic acid or alcohol, it can be used in polycondensation reactions to form polyesters.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile chemical intermediate with significant, yet largely untapped, potential in various fields of research. Its unique structural and electronic features make it an ideal starting point for the synthesis of a wide array of functional molecules. In medicinal chemistry, it holds promise as a scaffold for the development of novel STAT3 inhibitors and antimicrobial agents. In agricultural science, it can serve as a building block for new crop protection agents. Furthermore, its potential as a monomer in materials science opens up avenues for the creation of novel functional polymers.
This guide has provided a comprehensive overview of the potential applications of this compound, supported by scientific rationale and detailed protocols. It is our hope that this will inspire further research into this fascinating molecule, leading to the discovery and development of new technologies that can address pressing challenges in medicine, agriculture, and materials science. The key to unlocking its full potential lies in the creative exploration of its reactivity and the systematic evaluation of the biological and material properties of its derivatives.
References
- Medires Publishing. (2022). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
- PubChem. (n.d.). This compound.
- Hamamoto, H., et al. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology, 131(3), 1431-1439.
- Haftchenary, S., et al. (2013). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. ACS Medicinal Chemistry Letters, 4(12), 1145–1149.
- Akeredolu, O., et al. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72.
- ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine.
- Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(5), 870-875.
- Bentham Science. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Current Medicinal Chemistry, 29(35), 5849-5881.
- Nature. (2023). Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations. Scientific Reports, 13(1), 20092.
- National Center for Biotechnology Information. (2023). Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations.
- Ding, B. B., et al. (2008). STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma. Cancer Cell, 14(5), 411-422.
- ResearchGate. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective.
Sources
- 1. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. ajol.info [ajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 12. 3,5-Di- tert -butyl-4-hydroxybenzaldehyde 99 1620-98-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of 3,5-Dichloro-4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive exploration of 3,5-dichloro-4-hydroxybenzaldehyde, a key halogenated aromatic aldehyde. We delve into the historical context of its synthesis, rooted in the foundational principles of electrophilic aromatic substitution, and present detailed methodologies for its preparation. The guide offers a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, we examine its significance as a versatile intermediate in organic synthesis, particularly highlighting its role as a precursor in the development of more complex molecules for pharmaceutical and research applications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical building block.
Introduction: A Structurally Rich Synthetic Intermediate
This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a formyl (-CHO) group, a hydroxyl (-OH) group, and two chlorine atoms at the meta positions relative to the aldehyde. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in synthetic organic chemistry.
The electron-withdrawing nature of the aldehyde and chlorine substituents deactivates the aromatic ring towards further electrophilic substitution, while the hydroxyl group acts as an activating, ortho-, para-directing group. The steric hindrance provided by the two chlorine atoms flanking the hydroxyl group, and their influence on the acidity of the phenol, further refines its chemical behavior. These characteristics make this compound a strategic precursor for synthesizing a variety of more complex molecules, including potential bioactive compounds and pharmaceutical intermediates.
Historical Context and Discovery
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its conceptual origins lie in the late 19th and early 20th centuries with the advent of electrophilic aromatic substitution reactions. The development of methods to introduce functional groups onto aromatic rings paved the way for the synthesis of such polysubstituted phenols.
Key named reactions for the formylation of phenols, such as the Reimer-Tiemann reaction (discovered in 1876) and the Duff reaction (reported by James Cooper Duff in the 1930s), provided the fundamental chemical technology necessary for the creation of hydroxybenzaldehydes from phenolic precursors.[1][2] The synthesis of this compound would have become feasible following the availability of its precursor, 2,6-dichlorophenol, and the application of these established formylation methodologies. A 1980 patent by Sumitomo Chemical Company lists this compound as a potential product from the cobalt-catalyzed oxidation of a corresponding p-cresol derivative, indicating its established presence and relevance as a chemical intermediate in the industrial chemistry landscape by that time.[3]
Synthesis and Methodology
The primary and most direct route to this compound involves the formylation of 2,6-dichlorophenol. The Duff reaction, which utilizes hexamethylenetetramine as the formyl source in an acidic medium, is a well-documented method for this transformation.
The Duff Reaction: A Mechanistic Perspective
The Duff reaction is an effective method for the formylation of highly activated aromatic compounds like phenols.[1] The reaction proceeds via the generation of an electrophilic iminium ion from protonated hexamethylenetetramine. This electrophile then attacks the electron-rich phenol ring. Due to the steric bulk of the two ortho-chlorine atoms in the 2,6-dichlorophenol starting material, the electrophilic attack occurs at the less hindered para position, leading to the desired product with high regioselectivity. A subsequent hydrolysis step converts the intermediate benzylamine derivative into the final aldehyde.
Caption: General workflow for the Duff reaction synthesis.
Detailed Experimental Protocol: Synthesis via the Duff Reaction
This protocol is adapted from a patented method for the synthesis of this compound from 2,6-dichlorophenol.[4]
Materials:
-
2,6-Dichlorophenol (0.061 mol, 10 g)
-
Glacial Acetic Acid (40 ml)
-
Hexamethylenetetramine (0.024 mol, 3.44 g)
-
10% Sulfuric Acid (30 ml)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 ml three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, charge 10 g of 2,6-dichlorophenol, 40 ml of glacial acetic acid, and 3.44 g of hexamethylenetetramine.
-
Heating and Reflux: Heat the reaction mixture. A clear solution should be obtained at approximately 70°C. Continue heating to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After 3 hours, allow the mixture to cool to 100°C. Slowly add 30 ml of 10% sulfuric acid to the flask. Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis of the intermediate.
-
Isolation and Purification: Pour the hot reaction mass into 200 g of crushed ice. The product will precipitate as a solid. Filter the solid and wash it thoroughly with 100 ml of water.
-
Drying and Characterization: Dry the collected solid at 70°C to afford the final product, this compound. A typical yield is around 84% (9.2 g).[4] The product can be characterized by its melting point and spectroscopic methods.
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2314-36-5 | |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 153-155 °C | [4] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | N/A |
| ¹H NMR (400 MHz, CD₃OD) | δ 9.72 (s, 1H), δ 7.80 (s, 1H) | [4] |
| InChI Key | LIYGCLJYTHRBQV-UHFFFAOYSA-N |
Applications in Synthesis and Drug Discovery
The primary value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of three reactive sites—the aldehyde, the phenol, and the chlorinated aromatic ring—allows for a wide range of chemical transformations.
A Precursor for Advanced Intermediates
The aldehyde group can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form Schiff bases or chalcones. The hydroxyl group can be alkylated or acylated. The chlorine atoms, while generally stable, can potentially be displaced under specific conditions or can be precursors for other functionalities.
For instance, this compound can serve as a precursor to 3,5-diiodo-4-hydroxybenzaldehyde . This transformation is significant in the field of medicinal chemistry, as iodinated aromatic compounds are crucial for the synthesis of radiolabeled molecules used in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5][6]
Caption: Synthetic utility of this compound.
Role in the Synthesis of Bioactive Molecules
While this compound is not widely cited as a direct precursor to currently marketed drugs, its structural motifs are present in various classes of bioactive compounds. For example, chalcones, which can be synthesized from benzaldehydes, are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[7] The synthesis of chalcone derivatives from this compound provides a route to novel compounds for biological screening.
Furthermore, the related compound, 3-chloro-4-hydroxybenzaldehyde, is used as an intermediate in the synthesis of molecules containing a morpholine fragment, a common heterocyclic moiety found in many marketed drugs, such as the antibacterial linezolid and the antidepressant moclobemide.[8] This illustrates the potential for this compound to be used in the synthesis of analogous, potentially more potent, drug candidates. The dichloro substitution pattern can significantly alter the lipophilicity and electronic properties of a molecule, which can in turn influence its pharmacokinetic profile and binding affinity to biological targets.
Conclusion
This compound is a synthetically valuable aromatic aldehyde whose importance is derived from its unique substitution pattern. While its specific discovery is intertwined with the broader development of classical organic reactions, its synthesis is well-established, with the Duff reaction of 2,6-dichlorophenol offering a reliable and regioselective route. Its utility as a precursor for more complex molecules, particularly in the synthesis of iodinated compounds for radiopharmaceuticals and as a scaffold for creating libraries of potential bioactive agents, underscores its continued relevance to the research and drug development community. This guide provides the foundational knowledge required for scientists to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- Duff, J. C.; Bills, E. J. (1934). "Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes." J. Chem. Soc., 1305. [Link]
- Google Patents. (n.d.). Iodination of 4-fluoro-benzaldehyde.
- Wiley-VCH. (n.d.). Historical Introduction.
- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde.
- MDPI. (2022). "Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors." Molecules. [Link]
- The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde.
- National Institutes of Health. (2021). "Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years." PMC. [Link]
- ResearchGate. (2008). (PDF) 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]
- OAText. (2018). "Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents." [Link]
- Google Patents. (n.d.). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.
- PubMed. (2002). "Synthesis of radioiodinated aryl iodides via boronate precursors." Nuclear Medicine and Biology. [Link]
- ResearchGate. (n.d.). Synthesis of precursors 8, 9 and 10 from 2‐iodobenzonitrile (7).
- PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde.
Sources
- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of radioiodinated aryl iodides via boronate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of a diverse range of organic compounds.[1] Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine atoms on the benzene ring, make it a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the functional groups, making it a valuable precursor for creating complex molecular architectures.[1] This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, applications, and safety considerations of this compound, offering valuable insights for professionals in research and development.
Chemical Identity and Properties
A clear understanding of the chemical identity and physical properties of this compound is fundamental for its effective use in research and synthesis.
Synonyms and Identifiers
To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and registry numbers is provided below.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 2314-36-5 | PubChem[2] |
| Molecular Formula | C₇H₄Cl₂O₂ | PubChem[2] |
| Molecular Weight | 191.01 g/mol | PubChem[2] |
| InChI | InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | PubChem[2] |
| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | PubChem[2] |
| EC Number | 823-616-9 | PubChem[2] |
| PubChem CID | 16839 | PubChem[2] |
| DSSTox Substance ID | DTXSID20177708 | PubChem[2] |
| NSC Number | 31590 | PubChem[2] |
| Other Synonyms | Benzaldehyde, 3,5-dichloro-4-hydroxy-; 4-Formyl-2,6-dichlorophenol | PubChem[2] |
Physical and Chemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | White to off-white solid, typically crystalline | Solubility of Things[1] |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | Solubility of Things[1] |
| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[2] |
Synthesis and Reactivity
The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.
Synthetic Routes
One common method for the synthesis of this compound involves the formylation of 2,6-dichlorophenol. A specific protocol is outlined below:
Protocol: Synthesis from 2,6-Dichlorophenol [3]
Materials:
-
2,6-dichlorophenol
-
Glacial acetic acid
-
Hexamethylenetetramine
-
10% Sulfuric acid
-
Crushed ice
-
Water
Procedure:
-
In a 250 ml three-neck round bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, combine 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.[3]
-
Heat the reaction mixture to reflux and maintain for 3 hours. A clear solution should be obtained at approximately 70°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
After completion, allow the mixture to cool to 100°C.[3]
-
Slowly add 30 ml of 10% sulfuric acid and stir at 100°C for 20-30 minutes.[3]
-
Pour the reaction mass into 200 g of crushed ice.[3]
-
Filter the resulting solid and wash it thoroughly with 100 ml of water.[3]
-
Dry the solid at 70°C to yield 3,5-dichloro-4-hydroxy-benzaldehyde (yield: 9.2 g, 84%).[3]
Causality: This reaction, a variation of the Duff reaction, utilizes hexamethylenetetramine as a formylating agent in an acidic medium to introduce an aldehyde group onto the aromatic ring of 2,6-dichlorophenol. The subsequent hydrolysis with sulfuric acid liberates the aldehyde.
Sources
Introduction: A Chemist's Perspective on a Versatile Intermediate
An In-depth Technical Guide to the Safe Handling of 3,5-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine atoms on the benzene ring, makes it a versatile building block for more complex molecules, including dyes and potential pharmaceutical compounds.[1] Research has suggested that derivatives may possess biological activities, such as antibacterial properties, making this compound and its analogues of interest to the drug development community.[1]
However, the very features that impart its synthetic utility—the functional groups and halogen substituents—also dictate its chemical reactivity and toxicological profile. Understanding these characteristics is not merely a regulatory hurdle; it is fundamental to ensuring laboratory safety, maintaining experimental integrity, and developing scalable, robust synthetic procedures. This guide provides a detailed examination of the safety and handling protocols for this compound, grounded in its physicochemical properties and designed for the practicing scientist.
Section 1: Physicochemical and Hazard Profile
A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties and associated hazards. This data forms the logical basis for every handling, storage, and disposal decision.
Identity and Physical Properties
The compound is a white to off-white crystalline solid at room temperature.[1] Its limited water solubility but good solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) are critical considerations for reaction quenching, extraction, and purification procedures.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂O₂ | [2] |
| Molecular Weight | 191.01 g/mol | [2] |
| CAS Number | 2314-36-5 | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Limited in water; Soluble in ethanol, DMSO | [1] |
| Storage Temperature | 2°C - 8°C (Refrigerated) |
GHS Hazard Identification and the Rationale Behind It
The Globally Harmonized System (GHS) provides a clear and consistent language for chemical hazards. This compound is classified with several key warnings that are directly linked to its chemical structure.
| Hazard Class | GHS Code | Hazard Statement | Structural Rationale | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | The phenolic hydroxyl and aldehyde groups can interact with skin proteins and lipids, while the chlorinated aromatic ring contributes to its lipophilicity, potentially enhancing skin penetration. | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The compound is a fine, crystalline solid. Particulate matter can cause mechanical irritation, while the chemical properties that irritate skin are significantly more potent on the sensitive mucous membranes of the eyes. | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | As a fine powder, the compound can be easily aerosolized. Inhalation of the dust can irritate the mucous membranes of the respiratory tract. | [3][4] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | While not universally listed, this hazard appears in some notifications. Aldehydes can be reactive and irritating to the gastrointestinal tract. | [3] |
Expert Insight: The potential for dust formation is the primary exposure vector for this solid compound. Therefore, all handling procedures must be designed around the principle of minimizing dust generation and aerosolization.
Section 2: The Self-Validating Safety Workflow: From Receipt to Disposal
A robust safety protocol is a closed-loop system where each step validates the integrity of the next. The following workflow is designed to handle this compound safely throughout its laboratory lifecycle.
Caption: Standard Laboratory Handling Workflow for this compound.
Section 3: Detailed Protocols for Safe Handling
General advice is insufficient for professionals who require actionable, repeatable procedures. The following protocols are designed to be implemented directly in a laboratory setting.
Required Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and serves as the last line of defense against exposure.
| Protection Type | Recommended Equipment | Standard/Specification | Justification | Source(s) |
| Eye and Face | Chemical safety goggles or a face shield | Conforming to EU EN166 or US OSHA 29 CFR 1910.133 | Protects against dust particles and accidental splashes of solutions. | [5] |
| Hand | Nitrile or other chemically resistant gloves | Conforming to EU EN 374 or US OSHA 29 CFR 1910.138 | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling. | [6] |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination. | [5] |
| Respiratory | Not required under normal conditions with adequate engineering controls (i.e., fume hood). | Use a NIOSH/MSHA or EU EN 149 approved respirator if dust cannot be controlled at the source. | Protects against inhalation of irritating dust. | [6] |
Step-by-Step Handling Protocol
This protocol is designed for weighing and transferring the solid compound.
-
Preparation: Before retrieving the compound from storage, ensure your designated fume hood is on and operating correctly. Clear the workspace of any unnecessary items.
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Transfer: Retrieve the container from its refrigerated storage (2°C - 8°C). Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise compound integrity.
-
Work Inside Hood: Place the container, a clean spatula, and a tared weigh boat or paper inside the chemical fume hood.
-
Dispense Carefully: Open the container. Use the spatula to carefully transfer the required amount of solid to the weigh boat. Perform this action gently and close to the surface to minimize the generation of airborne dust.
-
Seal Immediately: Tightly close the main container immediately after dispensing. This prevents contamination and accidental spills.
-
Clean Up: Gently wipe the spatula and any minor dust particles from the work surface with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth in the solid hazardous waste container.
-
Doff PPE: Remove gloves using the proper technique and dispose of them. Remove your lab coat and goggles outside the immediate work area. Wash hands thoroughly with soap and water.
Section 4: Understanding and Managing Chemical Reactivity
For drug development professionals, understanding a compound's reactivity is key to designing safe and effective synthetic routes.
-
Incompatibility with Strong Bases: The phenolic hydroxyl group is acidic and will be readily deprotonated by strong bases (e.g., sodium hydroxide, potassium carbonate). This reaction is typically exothermic and, while often synthetically useful, must be controlled. Uncontrolled addition of a strong base could lead to a rapid temperature increase in a closed system.[5]
-
Incompatibility with Strong Oxidizing Agents: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.[7] This reaction can be highly exothermic and potentially violent with strong oxidizers (e.g., potassium permanganate, chromium trioxide). The reaction of aldehydes with some oxidizing agents can also produce flammable or explosive byproducts.
-
Thermal Decomposition: While stable under normal conditions, high temperatures can cause decomposition. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]
Section 5: Emergency Procedures - A Logical Response Framework
In the event of an exposure or spill, a systematic and pre-planned response is critical.
Caption: Emergency Response Decision Tree for this compound.
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][8] If skin irritation occurs, get medical advice.
-
Inhalation: Remove to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Call a physician or poison control center immediately.
Section 6: Waste Management and Disposal
Proper disposal is the final, critical step in the chemical lifecycle.
-
Categorization: All waste containing this compound, including contaminated PPE, weigh paper, and absorbent materials, must be treated as hazardous waste.
-
Collection:
-
Solid Waste: Collect pure, un-dissolved compound and contaminated solids (e.g., gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect contaminated solvents in a separate, sealed, and labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Path: All waste must be disposed of through an approved and licensed waste disposal company, following all local, state, and federal regulations. Do not pour waste down the drain or dispose of it in regular trash.
Conclusion
This compound is a compound with significant potential in synthetic chemistry and drug discovery. Its safe and effective use hinges on a disciplined approach that is informed by its chemical properties. By treating safety not as a checklist but as an integrated, self-validating system, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work. This guide provides the technical foundation for that system.
References
- This compound | Solubility of Things. Vertex AI Search.
- This compound is a triiodomethane derivative that reacts with chlorine to form a chlorin
- This compound | C7H4Cl2O2 | CID 16839. PubChem.
- This compound | 2314-36-5 | FD70957. Biosynth.
- SAFETY D
- This compound | CAS 2314-36-5 | SCBT. Santa Cruz Biotechnology.
- 3,5-Dichlorosalicylaldehyde 99 90-60-8. Sigma-Aldrich.
- 4-Hydroxybenzaldehyde - Safety D
- Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH.
- This compound AldrichCPR. Sigma-Aldrich.
- 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660. PubChem.
- 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. PubChem.
- RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology.
- This compound, 97%, Thermo Scientific 1 g | Buy Online. Thermo Fisher Scientific.
- 4-Hydroxybenzaldehyde | 123-08-0. ChemicalBook.
- 2314-36-5 | MFCD00017605 | this compound. A2B Chem.
- Synthesis routes of this compound. Benchchem.
- Proper Disposal of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Guide for Labor
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com [carlroth.com]
- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde from p-Cresol
Abstract
This application note provides a comprehensive, two-step synthetic protocol for the preparation of 3,5-dichloro-4-hydroxybenzaldehyde, a valuable building block in the pharmaceutical and fine chemical industries. Starting from the readily available bulk chemical p-cresol, the synthesis proceeds through an initial electrophilic chlorination to form 2,6-dichloro-4-methylphenol, followed by a selective, cobalt-catalyzed oxidation of the benzylic methyl group. This guide is designed for researchers, process chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step procedures, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
This compound is an important substituted aromatic aldehyde. Its trifunctional nature—possessing a reactive formyl group, an acidic hydroxyl group, and two halogen atoms—makes it a versatile intermediate for the synthesis of more complex molecules, including bioactive compounds and functional materials. The strategic placement of the chlorine atoms influences the electronic properties and reactivity of the molecule, making it a key precursor for targeted molecular design.
The synthesis from p-cresol is an economically viable approach. Several synthetic routes can be envisioned; however, a two-step pathway involving initial aromatic chlorination followed by side-chain oxidation offers a robust and logical progression.
The selected two-step pathway is as follows:
-
Step 1: Electrophilic Aromatic Chlorination. p-Cresol is subjected to chlorination to yield the intermediate, 2,6-dichloro-4-methylphenol. The strong ortho-, para-directing hydroxyl group governs the regioselectivity of this reaction, directing the chlorine atoms to the positions ortho to it.
-
Step 2: Selective Side-Chain Oxidation. The methyl group of the chlorinated intermediate is then selectively oxidized to an aldehyde. This transformation is achieved using a cobalt-catalyzed reaction with molecular oxygen, which effectively targets the benzylic position without degrading the sensitive aromatic ring.[1][2]
This strategy is favored over alternatives, such as oxidizing p-cresol to 4-hydroxybenzaldehyde first and then chlorinating. The initial chlorination deactivates the ring slightly, which can help control the subsequent oxidation and prevent potential over-oxidation or ring-opening side reactions that can occur with the more activated 4-hydroxybenzaldehyde.
Figure 1: High-level overview of the two-step synthesis from p-cresol.
Part 1: Synthesis of 2,6-Dichloro-4-methylphenol (Intermediate I)
Mechanism and Rationale
The first step is a classic electrophilic aromatic substitution. The hydroxyl group of p-cresol is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the methyl group, substitution occurs exclusively at the two ortho positions. Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent is chosen as the chlorinating agent for this protocol. It is a convenient liquid source of chlorine that is often easier to handle in a laboratory setting than chlorine gas and can lead to cleaner reactions. The reaction proceeds via the formation of a chloronium ion electrophile (or a related polarized species) which is then attacked by the electron-rich phenol ring.[3]
Figure 2: Simplified mechanism of electrophilic chlorination of p-cresol.
Detailed Experimental Protocol
Materials and Reagents:
-
p-Cresol (99%)
-
Sulfuryl chloride (SO₂Cl₂) (97%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexanes
Procedure:
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution), add p-cresol (5.41 g, 50.0 mmol).
-
Dissolution: Dissolve the p-cresol in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sulfuryl chloride (8.5 mL, 105.0 mmol, 2.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition. Caution: The reaction evolves HCl and SO₂ gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from hexanes to afford 2,6-dichloro-4-methylphenol as a white to off-white crystalline solid.
Expected Results and Characterization
-
Yield: 75-85%
-
Physical Appearance: White to off-white crystalline solid.
-
Melting Point: 45-47 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10 (s, 2H, Ar-H), 5.50 (s, 1H, OH), 2.25 (s, 3H, CH₃).
Part 2: Synthesis of this compound (Final Product)
Mechanism and Rationale
The selective oxidation of a methyl group on an electron-rich aromatic ring to an aldehyde can be challenging due to the risk of over-oxidation to a carboxylic acid or degradation of the ring. A well-established method for this transformation is the cobalt-catalyzed oxidation using molecular oxygen in a basic medium.[2][4] The process is thought to proceed through a radical mechanism initiated by a cobalt(II)/cobalt(III) catalytic cycle. The base (sodium hydroxide) deprotonates the phenol, forming a phenoxide which enhances the electron density of the system. The cobalt catalyst facilitates the reaction with oxygen to generate a benzylic radical, which is then further oxidized to the aldehyde.[5] Using a controlled amount of oxygen and appropriate reaction conditions ensures high selectivity for the desired aldehyde product.[6]
Detailed Experimental Protocol
Materials and Reagents:
-
2,6-Dichloro-4-methylphenol (Intermediate I)
-
Cobalt(II) chloride (CoCl₂)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Oxygen (O₂) gas
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
Procedure:
-
Reactor Setup: Equip a high-pressure reaction vessel (autoclave) with a magnetic stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple. Ensure the vessel is clean and dry.
-
Charging the Reactor: To the vessel, add 2,6-dichloro-4-methylphenol (4.43 g, 25.0 mmol), cobalt(II) chloride (0.049 g, 0.375 mmol, 1.5 mol%), sodium hydroxide (3.00 g, 75.0 mmol, 3.0 equivalents), and 75 mL of methanol.
-
Reaction Conditions: Seal the reactor and purge it three times with oxygen gas. Pressurize the reactor to 0.3 MPa (approx. 44 psi) with oxygen.
-
Heating and Stirring: Heat the mixture to 60 °C while stirring vigorously (e.g., 800-1000 rpm) to ensure efficient gas-liquid mixing.[4] Maintain these conditions for 4-6 hours. The reaction progress can be monitored by taking aliquots (after depressurizing and re-pressurizing) and analyzing via HPLC or TLC.
-
Work-up - Cooling and Neutralization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidification: Slowly and carefully acidify the dark reaction mixture with concentrated hydrochloric acid until the pH is ~2. This will precipitate the product.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound as a pure solid.
Self-Validation and Troubleshooting
-
Reaction Monitoring: Use TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to track the disappearance of the starting material and the appearance of the product spot. The aldehyde product is significantly more polar than the starting material.
-
Low Conversion: If the reaction stalls, check for leaks in the oxygen supply. The catalyst activity can also be a factor; ensure the CoCl₂ is of good quality. Insufficient base can also lead to low conversion.[7]
-
Low Selectivity: The primary side-product is often the over-oxidized carboxylic acid (3,5-dichloro-4-hydroxybenzoic acid).[7] This can be minimized by avoiding excessively long reaction times or high temperatures. If the corresponding benzyl alcohol is observed, it indicates incomplete oxidation, and the reaction time may need to be extended.
Data Summary
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Step 1: Chlorination | Step 2: Oxidation |
| Starting Material | p-Cresol (50.0 mmol) | 2,6-Dichloro-4-methylphenol (25.0 mmol) |
| Key Reagent | Sulfuryl chloride (105.0 mmol) | Cobalt(II) chloride (0.375 mmol) |
| Solvent | Dichloromethane (100 mL) | Methanol (75 mL) |
| Base | - | Sodium hydroxide (75.0 mmol) |
| Temperature | 0 °C to Room Temp. | 60 °C |
| Pressure | Atmospheric | 0.3 MPa (O₂) |
| Reaction Time | 3.5 hours | 4-6 hours |
Table 2: Product Characterization Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) |
| 2,6-Dichloro-4-methylphenol | C₇H₆Cl₂O | 177.03 | 75-85% | 45-47 | 7.10 (s, 2H), 2.25 (s, 3H) in CDCl₃ |
| This compound | C₇H₄Cl₂O₂ | 191.01 | 80-90% | 153-155[8] | 9.72 (s, 1H), 7.80 (s, 2H) in CD₃OD[8] |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound from p-cresol. The protocol emphasizes control over reaction conditions to achieve high yields and purity. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a valuable resource for chemists in research and industrial settings, enabling the consistent production of this important chemical intermediate.
References
- Grokipedia. Sommelet reaction. Vertex AI Search.
- SynArchive. Duff Reaction. SynArchive.
- Wikipedia. Sommelet reaction. Wikipedia.
- Wikipedia. Duff reaction. Wikipedia.
- Organic Reactions. The Sommelet Reaction. Organic Reactions.
- SynArchive. Sommelet Reaction. SynArchive.
- Benchchem.
- Google Patents. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
- RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
- Wiley Online Library.
- Chemistry Notes.
- PubChem. This compound. PubChem.
- ChemicalBook.
- Wikipedia. Reimer–Tiemann reaction. Wikipedia.
- Eduncle. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. Eduncle.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange.
- Benchchem. Synthesis routes of this compound. Benchchem.
- Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939.
- Wiley Online Library. Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst.
- Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives.
- ResearchGate. Liquid-Phase Oxidation of p-Cresol and Substituted p-Cresols by Air.
- Google Patents. EP0323290A1 - Process for the preparation of aromatic aldehydes.
- Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Aakash Institute.
- Biosynth. This compound. Biosynth.
- Benchchem.
- RSC Publishing. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde.
- Google Patents. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
- Sigma-Aldrich. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Sigma-Aldrich.
Sources
- 1. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]
- 2. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde via the Duff Reaction
Introduction and Significance
3,5-Dichloro-4-hydroxybenzaldehyde is a valuable halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its structure, featuring a reactive aldehyde group and a sterically hindered phenolic hydroxyl group flanked by two chlorine atoms, makes it a versatile building block for introducing a dichlorohydroxyphenyl moiety into more complex molecules.
The synthesis of hydroxybenzaldehydes from phenolic precursors is a cornerstone of organic chemistry. Several named reactions exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. The choice of method is critical and depends on the substitution pattern of the phenol, desired regioselectivity, and reaction conditions.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound starting from 2,6-dichlorophenol. We have selected the Duff reaction for this guide due to its high regioselectivity and reported high yield for this specific transformation.[1] The ortho positions of the starting material are blocked by chlorine atoms, which sterically directs the formylation exclusively to the para position, minimizing the formation of isomers and simplifying purification. We will also briefly discuss the Reimer-Tiemann reaction as a viable alternative.
Principle and Strategy: The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl carbon source to introduce an aldehyde group onto an electron-rich aromatic ring, such as a phenol.[2][3] The reaction proceeds under acidic conditions, followed by an acidic hydrolysis workup to liberate the final aldehyde.
Reaction Scheme:
Causality of Experimental Choices:
-
Starting Material: 2,6-Dichlorophenol is chosen because the two chlorine atoms serve a dual purpose: they are part of the final product structure and they act as blocking groups, forcing the electrophilic substitution to occur at the para position. This ensures high regioselectivity.
-
Formylating Agent: Hexamethylenetetramine (HMTA) is a stable, solid reagent that, under acidic conditions, generates an electrophilic iminium ion species which attacks the activated phenol ring.[2]
-
Solvent and Catalyst: Glacial acetic acid serves as the solvent and provides the acidic medium required for the reaction to proceed. The subsequent hydrolysis with a stronger acid like sulfuric acid is necessary to break down the intermediate Schiff base complex and form the final aldehyde.[4]
Materials and Equipment
Table 1: Reagent and Material Specifications
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g scale) | Notes |
| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 10.0 g (0.061 mol) | Starting material, solid |
| Hexamethylenetetramine (HMTA) | 100-97-0 | 140.19 | 3.44 g (0.024 mol) | Formylating agent, solid |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 40 mL | Solvent |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | ~16.5 mL | For preparing 10% solution |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL + for washing | For hydrolysis and washing |
| Crushed Ice | N/A | N/A | ~200 g | For precipitation |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Pot thermometer or thermocouple
-
Dropping funnel (or graduated cylinder for careful addition)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Drying oven or vacuum desiccator
Safety Precautions and Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted before starting. The experiment should be performed inside a certified chemical fume hood.
-
2,6-Dichlorophenol: Toxic if swallowed or inhaled. Causes skin and eye irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
This compound (Product): Harmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
Personal Protective Equipment (PPE) is mandatory:
-
Splash-proof safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-resistant lab coat
-
Closed-toe shoes
Ensure eyewash stations and safety showers are readily accessible.[6]
Detailed Synthesis Protocol
This procedure is adapted from a known synthetic route with a reported yield of 84%.[1]
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a pot thermometer.
-
Charge the flask with 10.0 g (0.061 mol) of 2,6-dichlorophenol, 40 mL of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.
-
Rationale: Acetic acid acts as the solvent and provides the necessary acidic environment for the initial stages of the Duff reaction.
-
Step 2: Reflux and Reaction
-
Begin stirring the mixture and heat it to reflux using a heating mantle. A clear solution should form at approximately 70°C.
-
Maintain the reaction at reflux for 3 hours .
-
Rationale: Heating provides the activation energy for the electrophilic aromatic substitution. The 3-hour duration ensures the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Step 3: Hydrolysis
-
After 3 hours, turn off the heat and allow the mixture to cool to approximately 100°C. Do not cool it completely , as the product may precipitate prematurely.
-
Slowly and cautiously add 30 mL of a 10% sulfuric acid solution to the warm reaction mixture.
-
Preparation of 10% H₂SO₄: Slowly add ~1.65 mL of concentrated (98%) H₂SO₄ to 28.35 mL of cold water. Always add acid to water.
-
Rationale: The addition of aqueous sulfuric acid hydrolyzes the imine intermediate formed during the reaction, liberating the aldehyde functional group. This step is exothermic and must be done carefully.
-
-
Stir the resulting mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis.
Step 4: Product Isolation and Purification
-
Pour the hot reaction mass into a beaker containing approximately 200 g of crushed ice . Stir vigorously.
-
Rationale: Quenching the reaction mixture in ice water causes the organic product, which is poorly soluble in water, to precipitate out of the solution as a solid.
-
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with 100 mL of cold water to remove any residual acid and other water-soluble impurities.
-
Dry the purified solid in an oven at 70°C or in a vacuum desiccator until a constant weight is achieved.
-
The expected product is this compound as a white or off-white solid.
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the simplified reaction mechanism.
Caption: Simplified mechanism of the Duff reaction for phenols.
Characterization and Expected Results
-
Yield: ~9.2 g (84%) [1]* Appearance: White to off-white solid
-
Melting Point: 153-155 °C [1][7]* ¹H NMR (400 MHz, CD₃OD): δ 9.72 (s, 1H, -CHO), δ 7.80 (s, 2H, Ar-H). [1]* Molecular Formula: C₇H₄Cl₂O₂ [5]* Molecular Weight: 191.01 g/mol [5]
Alternative Method: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. [8][9][10]It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide. The key reactive intermediate is dichlorocarbene (:CCl₂). [8][10][11] Mechanism Insight:
-
The strong base deprotonates both the phenol (forming the highly nucleophilic phenoxide ion) and chloroform (forming the trichloromethyl anion, which eliminates a chloride ion to give dichlorocarbene). [10]2. The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene.
-
Due to the blocked ortho positions on 2,6-dichlorophenol, this attack would be directed to the para position.
-
Subsequent hydrolysis of the dichloromethyl group under basic conditions yields the aldehyde.
While effective, this reaction is often carried out in a biphasic system and can sometimes suffer from lower yields compared to other methods. [10][12]It remains, however, a fundamentally important and viable alternative for this specific synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction (insufficient time or temperature). Incomplete hydrolysis. | Ensure the reaction is maintained at a steady reflux for the full 3 hours. Confirm the hydrolysis step is performed at 100°C for the specified time. |
| Product is Oily/Sticky | Impurities present. Insufficient washing. | Ensure the product is thoroughly washed with cold water on the filter. Consider recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Dark-colored Product | Side reactions or oxidation. | Ensure the reaction is not overheated. The product can be purified by recrystallization, possibly with the addition of activated charcoal. |
| Reaction Stalls | Reagents are of poor quality. | Use fresh, high-purity 2,6-dichlorophenol and HMTA. Ensure the acetic acid is glacial (anhydrous). |
References
- BYJU'S. Reimer Tiemann Reaction Mechanism.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- Wikipedia. Vilsmeier–Haack reaction.
- Wikipedia. Reimer–Tiemann reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Slideshare. Vilsmeier haack rxn.
- YouTube. Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024.
- PubChem. This compound.
- ScienceDirect. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.
- Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
- Cambridge University Press. Duff Reaction.
- Wikipedia. Duff reaction.
- J&K Scientific LLC. Reimer-Tiemann Reaction.
- Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application.
- Sciencemadness. THE REIMER-TIEMANN REACTION.
- UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- Name-Reaction.com. Vilsmeier-Haack reaction.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Chem-Station Int. Ed. Duff Reaction.
- MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors.
- Google Patents. US3833660A - Process for making aromatic aldehydes.
- NIH. 3,5-Dichloro-2-hydroxybenzaldehyde.
- Organic Syntheses. Benzaldehyde, m-hydroxy-.
- LookChem. CAS No.2314-36-5,this compound Suppliers.
- ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0.
- Google Patents. CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method.
- Google Patents. US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 2314-36-5 [amp.chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistnotes.com [chemistnotes.com]
Application Notes & Protocols: Industrial Production of 3,5-Dichloro-4-hydroxybenzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals Pillar I: Introduction & Strategic Importance
3,5-Dichloro-4-hydroxybenzaldehyde (CAS No. 2314-36-5) is a highly functionalized aromatic aldehyde of significant industrial importance.[1][2] Its strategic value lies in its role as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] The presence of a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine atoms on the benzene ring provides a versatile scaffold for constructing complex molecular architectures.[5] For instance, it is a key building block for certain herbicides and is utilized in the synthesis of active pharmaceutical ingredients (APIs) where the specific substitution pattern is crucial for biological activity.[6] This guide provides a detailed overview of a field-proven industrial synthesis route, focusing on the underlying chemical principles, process controls, and safety considerations necessary for scalable and reproducible production.
Pillar II: Industrial Synthesis Routes - A Comparative Analysis
Several methods exist for the synthesis of this compound. However, for industrial-scale production, the selection is driven by factors such as raw material cost, reaction yield, process safety, and waste stream management. Two primary routes dominate the landscape:
-
Direct Formylation of 2,6-Dichlorophenol: This is arguably the most direct and widely implemented industrial method. It involves the electrophilic substitution of a formyl group (-CHO) onto the electron-rich aromatic ring of 2,6-dichlorophenol. The Duff reaction, which utilizes hexamethylenetetramine, is a prominent example of this approach and is favored for its operational simplicity and good yields.[7]
-
Oxidation of 3,5-Dichloro-4-methylphenol: This route involves the selective oxidation of the methyl group of the corresponding p-cresol derivative.[3][8] While effective, it often requires specific catalytic systems (e.g., cobalt-based catalysts) and careful control of oxidation conditions to prevent over-oxidation to the carboxylic acid or degradation of the aromatic ring.[8]
This document will focus on the Formylation of 2,6-Dichlorophenol via the Duff Reaction , as it represents a robust and well-documented pathway with a high yield.[7]
The Chemistry: Duff Reaction Mechanism
The Duff reaction is a formylation method that introduces an aldehyde group at the position ortho to a hydroxyl group. In this specific case, with both ortho positions on 2,6-dichlorophenol being blocked by chlorine atoms, the formylation occurs at the para position.
The mechanism proceeds through several key steps:
-
Formation of the Electrophile: Hexamethylenetetramine reacts with the acidic solvent (glacial acetic acid) to generate an electrophilic iminium ion species.
-
Electrophilic Aromatic Substitution: The electron-rich 2,6-dichlorophenol attacks the iminium ion, attaching it to the ring, predominantly at the para position.
-
Hydrolysis: The resulting intermediate is then hydrolyzed with an aqueous acid (e.g., sulfuric acid), which converts the aminomethyl group into the final aldehyde functionality.
Below is a diagram illustrating the logical flow of this reaction pathway.
Caption: High-level workflow for the synthesis of this compound.
Pillar III: Detailed Industrial Protocol
This protocol is based on the methodology described in U.S. Patent US08846982B2, adapted for a standard industrial setting.[7]
Part A: Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 2,6-Dichlorophenol | 87-65-0 | 163.00 | 1.0 eq. | Starting material. Purity >99%. |
| Hexamethylenetetramine | 100-97-0 | 140.19 | 1.5 eq. | Formylating agent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent | Reaction medium. |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Reagent | For hydrolysis. |
| Deionized Water | 7732-18-5 | 18.02 | Solvent | For washing and work-up. |
| Crushed Ice | N/A | 18.02 | Quenching | For product precipitation. |
Part B: Step-by-Step Experimental Protocol
-
Reactor Charging: In a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2,6-dichlorophenol (1.0 eq.), hexamethylenetetramine (1.5 eq.), and glacial acetic acid (approx. 4 volumes relative to the dichlorophenol).
-
Causality: Glacial acetic acid serves as a solvent that can also protonate the hexamethylenetetramine, facilitating the formation of the reactive electrophile. The excess of hexamethylenetetramine ensures the complete conversion of the starting phenol.
-
-
Reaction Execution: Begin vigorous stirring and heat the reaction mass to reflux (approximately 118-120°C). Maintain reflux for 3-5 hours.
-
Self-Validation: The progress of the reaction should be monitored by an in-process control (IPC) such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample should be taken every hour after reaching reflux until the starting 2,6-dichlorophenol spot is consumed.
-
-
Cooling and Hydrolysis: Once the reaction is complete, cool the mixture to approximately 90-100°C. Slowly and cautiously add a 10-15% aqueous solution of sulfuric acid. An exothermic reaction will occur. Maintain the temperature at 100°C and continue stirring for 30-60 minutes.[7]
-
Causality: The addition of aqueous acid is the critical hydrolysis step that converts the intermediate formed in step 2 into the final aldehyde product. Controlling the addition rate and temperature is crucial for safety and to prevent side reactions.
-
-
Product Isolation: Pour the hot reaction mass slowly into a separate vessel containing a large volume of crushed ice (approx. 20 parts ice to 1 part starting material) under constant agitation.[7]
-
Causality: The target product is sparingly soluble in cold water.[5] Quenching the acidic reaction mixture on ice causes the product to precipitate out as a solid, allowing for its separation from the acetic acid and other water-soluble impurities.
-
-
Filtration and Washing: The resulting solid slurry is filtered using a Nutsche filter or centrifuge. The collected solid cake is washed thoroughly with deionized water until the filtrate is neutral (pH 6-7).
-
Causality: Washing removes residual acids (acetic and sulfuric) and any other water-soluble byproducts. A neutral pH indicates successful removal of acidic impurities.
-
-
Drying: The washed product is dried under vacuum at 60-70°C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.[7]
Part C: Visualization of the Reaction Mechanism
Caption: Key stages in the Duff reaction for synthesizing the target aldehyde.
Pillar IV: Quality Control & Analytical Validation
To ensure the product meets the required specifications for use in further synthesis, particularly in pharmaceutical applications, a rigorous quality control protocol is essential.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the standard spectrum | FTIR, ¹H NMR |
| Purity (Assay) | ≥ 99.0% | HPLC, GC-MS[9] |
| Melting Point | 153-157 °C | Melting Point Apparatus |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Inorganic Impurities | ≤ 0.1% | Residue on Ignition |
Protocol: Purity Determination by HPLC
A validated HPLC method is crucial for confirming the purity of the final product. While a specific method for this exact compound requires in-house validation, a general protocol for related phenolic aldehydes can be adapted.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 280 nm.
-
Procedure: Prepare a standard solution of known concentration and a sample solution. Inject both and calculate the purity based on the area percentage of the main peak.
Pillar V: Safety & Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[10][11]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling & Storage:
References
- Sumitomo Chemical Co Ltd. (1983). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
- Sumitomo Chemical Co Ltd. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- DC Fine Chemicals. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid.
- Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
- V & V Pharma Industries. (n.d.). 3,4-Dihydroxybenzaldehyde Manufacturer, Supplier, and Exporter in India.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
- V & V Pharma Industries. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID.
- Patsnap. (n.d.). Synthetic method for p-hydroxybenzaldehyde.
- LookChem. (n.d.). CAS No.2314-36-5,this compound Suppliers.
- MDPI. (2026, January 6). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Int. J. Mol. Sci.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
- Solubility of Things. (n.d.). This compound.
- Google Patents. (n.d.). EP0074272A1 - Process for the preparation of hydroxybenzaldehydes.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]
- 4. CAS 3336-41-2: 3,5-Dichloro-4-hydroxybenzoic acid [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthetic method for p-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Synthesis of Novel Dyes Using 3,5-Dichloro-4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 3,5-dichloro-4-hydroxybenzaldehyde as a key building block for novel dyes, particularly those in the azomethine (Schiff base) class. This document is designed for researchers, medicinal chemists, and material scientists, offering in-depth insights into the causality behind experimental design, detailed step-by-step protocols for synthesis and characterization, and a discussion of the potential applications of the resulting compounds, notably in the development of new antimicrobial agents. The protocols are structured to be self-validating, with clear benchmarks for characterization.
Introduction: The Strategic Value of this compound in Dye Synthesis
This compound is a highly valuable and reactive intermediate in organic synthesis.[1] Its utility stems from a unique combination of structural features:
-
An Aldehyde Functional Group (-CHO): This group is primed for nucleophilic attack, making it an ideal electrophile for condensation reactions.
-
A Phenolic Hydroxyl Group (-OH): This group activates the aromatic ring, influences the electronic properties of the final molecule, and can participate in metal chelation.
-
Two Chlorine Substituents: Positioned ortho to the hydroxyl group, these electron-withdrawing atoms significantly enhance the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity facilitates reactions that might be sluggish with unsubstituted analogs.[1] Furthermore, the presence of halogens can impart useful physicochemical properties to the final dye molecule, including increased lipophilicity and potential for enhanced biological activity.
This guide focuses on the synthesis of azomethine dyes, or Schiff bases, which are formed through the condensation of an aldehyde with a primary amine.[1] These compounds are of significant interest due to their diverse applications as pigments, in medicinal chemistry as anticancer and antimicrobial agents, and in materials science for their unique photochromic properties.[2] We will detail the synthesis of a novel Schiff base derived from this compound and the pharmaceutically important molecule, sulfadiazine.
Mechanistic Insight: The Schiff Base Condensation Reaction
The synthesis of an azomethine dye from this compound and a primary amine (in our case, the amino group of a sulfonamide) is a classic example of a nucleophilic addition-elimination reaction. The causality behind the key steps is crucial for optimizing the reaction.
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the primary amine's nitrogen atom onto the electrophilic carbonyl carbon of the aldehyde. The chlorine atoms on the benzaldehyde ring withdraw electron density, making this carbon particularly susceptible to attack.
-
Formation of a Carbinolamine Intermediate: This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine. This step is typically reversible.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a process often facilitated by a trace amount of acid or base catalyst. This converts the hydroxyl group into a better leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom pushes down to form a double bond with the carbon, expelling a molecule of water. This dehydration step is the rate-determining step and drives the reaction to completion.
The resulting carbon-nitrogen double bond (-C=N-) is the characteristic imine or azomethine linkage of the Schiff base.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a novel azomethine dye, (E)-4-((3,5-dichloro-4-hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, based on established protocols for analogous halogenated aldehydes.[1][3]
Materials and Equipment
-
This compound (Reagent Grade, ≥97%)
-
Sulfadiazine (Reagent Grade, ≥98%)
-
Methanol (Anhydrous)
-
Dimethyl Sulfoxide (DMSO) for recrystallization and spectral analysis
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
-
Melting point apparatus
-
FT-IR Spectrometer
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
Synthesis Workflow Diagram
The overall process from reactants to a fully characterized product is outlined below.
Caption: General workflow for the synthesis and characterization of the azomethine dye.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (1.91 g, 0.01 mol) and sulfadiazine (2.50 g, 0.01 mol).
-
Solvent Addition: Add 25 mL of anhydrous methanol to the flask. The choice of methanol is based on its ability to dissolve the reactants to a sufficient extent and its suitable boiling point for reflux.[1]
-
Reaction Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup on a heating mantle. Heat the mixture to reflux (approximately 65°C) and maintain this temperature with continuous stirring for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A colored solid precipitate of the Schiff base will form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot DMSO to dissolve the solid completely. Allow the solution to cool slowly to room temperature. The purified product will crystallize out of the solution. This slow cooling process is critical for forming well-defined crystals suitable for analysis.[1]
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60°C.
Data Presentation and Characterization
A successful synthesis should yield a colored, crystalline solid. The following table summarizes the expected physicochemical and spectroscopic data for the target compound, (E)-4-((3,5-dichloro-4-hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, based on data from analogous structures.[1][3][4]
| Parameter | Description | Expected Observation/Value |
| Physical Appearance | Visual state of the purified product. | Yellow to Orange Crystalline Solid |
| Yield | Percentage of the theoretical maximum. | > 80% |
| Melting Point | Temperature range of melting. | > 200 °C (Decomposition may be observed) |
| Solubility | Solvents for analysis. | Soluble in DMSO, DMF; sparingly soluble in ethanol. |
| FT-IR (cm⁻¹) | Key vibrational frequencies. | ~3400-3200 (O-H, N-H stretch), ~1620 (C=N imine stretch), ~1340 & 1160 (SO₂ stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | Key proton chemical shifts. | ~9.0 (s, 1H, -CH=N-), ~10.5 (s, 1H, -OH), 7.0-8.5 (m, Ar-H) |
| UV-Vis (λmax, nm) | Electronic transition maxima in DMSO. | ~270-290 nm (π-π* transitions), ~340-370 nm (n-π* transition) |
Interpretation of Characterization Data
-
FT-IR Spectroscopy: The most critical peak to confirm the synthesis is the appearance of a strong absorption band around 1620 cm⁻¹. This corresponds to the stretching vibration of the newly formed azomethine (-C=N-) group. The disappearance of the strong aldehyde C=O stretch from the starting material (around 1680-1700 cm⁻¹) is also a key indicator of reaction completion.
-
¹H NMR Spectroscopy: The definitive proof of Schiff base formation is the appearance of a singlet peak in the downfield region (around 9.0 ppm), which corresponds to the proton of the azomethine group (-CH=N-). The phenolic proton (-OH) will also appear as a singlet further downfield.
-
UV-Visible Spectroscopy: The UV-Vis spectrum will show absorption bands corresponding to π-π* transitions within the aromatic rings and the n-π* transition of the imine group. The extended conjugation in the Schiff base product typically results in a bathochromic (red) shift compared to the starting materials.[4]
Applications and Future Directions
Schiff bases derived from sulfonamides are a well-established class of compounds with significant therapeutic potential. The parent molecule, sulfadiazine, is a known antibacterial agent. By combining it with the this compound moiety, the resulting dye is a promising candidate for enhanced biological activity.
-
Antimicrobial Agents: The imine group is crucial for the biological activity of many Schiff bases.[2] The presence of the dichlorophenyl and hydroxyl groups can further modulate this activity. It is hypothesized that these compounds may exert their effect by inhibiting essential microbial enzymes or by disrupting cell membrane integrity. The synthesized dye should be screened against a panel of pathogenic bacteria and fungi.[5]
-
Anticancer Research: Many Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The planar structure and presence of heteroatoms allow these molecules to intercalate with DNA or inhibit key enzymes like topoisomerase.
-
Coordination Chemistry and Material Science: The phenolic hydroxyl and azomethine nitrogen provide excellent sites for chelation with metal ions. The resulting metal complexes can have applications as catalysts, molecular sensors, or novel materials with interesting magnetic and optical properties.
Conclusion
This compound serves as an excellent and highly reactive precursor for the synthesis of novel azomethine dyes. The protocol detailed herein provides a reliable and reproducible method for synthesizing a Schiff base with the sulfa drug sulfadiazine. The enhanced reactivity conferred by the chlorine substituents facilitates a straightforward condensation reaction. The resulting dye is not only a colored compound but also a promising candidate for further investigation as a bioactive agent in drug development. This guide provides the foundational methodology and interpretative framework for researchers to explore the rich chemistry of this versatile building block.
References
- Synthesis, single crystal (XRD), Hirfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. National Center for Biotechnology Information.
- 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide. National Center for Biotechnology Information.
- Antimicrobial activity of some natural dyes. ResearchGate.
- Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. PubMed.
- Synthesis, Spectral Characterization, Electronic Structure and Biological Activity Screening of the Schiff Base 4-((4-Hydroxy-3-Methoxy-5-Nitrobenzylidene)Amino)-N-(Pyrimidin-2-yl)Benzene Sulfonamide from 5-Nitrovaniline and Sulphadiazene. Figshare.
- Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Royal Society of Chemistry.
- Synthesis of a versatile Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide from 3,5-diiodosalicylaldehyde and sulfanilamide, structure, electronic properties, biological activity prediction and experimental antimicrobial properties. ResearchGate.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Center for Biotechnology Information.
Sources
- 1. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Synthesis, Spectral Characterization, Electronic Structure and Biological Activity Screening of the Schiff Base 4-((4-Hydroxy-3-Methoxy-5-Nitrobenzylidene)Amino)-N-(Pyrimidin-2-yl)Benzene Sulfonamide from 5-Nitrovaniline and Sulphadiazene - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5-Dichloro-4-hydroxybenzaldehyde as a Strategic Precursor in Modern Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3,5-dichloro-4-hydroxybenzaldehyde. We delve into its fundamental physicochemical properties, core reactivity, and its pivotal role as a precursor in the synthesis of high-value pharmaceutical agents, including selective thyroid hormone receptor-β (THR-β) agonists and potential antimicrobial compounds. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a drug development pipeline. This compound is a deceptively simple aromatic aldehyde that has emerged as a key intermediate of significant strategic value. Its trifunctional nature—an electrophilic aldehyde, an acidic phenolic hydroxyl group, and a sterically hindered, electron-deficient aromatic ring—provides a versatile platform for constructing complex molecular architectures.
The dichlorinated phenyl ring is a bioisostere for the diiodo-substituted ring found in natural thyroid hormones, making this scaffold particularly crucial for developing hormone analogues with tailored receptor selectivity.[1][2] This guide will illuminate the chemical rationale behind its utility and provide actionable protocols for its application in pharmaceutical research.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective use.
| Property | Value | Source(s) |
| CAS Number | 2314-36-5 | [3] |
| Molecular Formula | C₇H₄Cl₂O₂ | [3] |
| Molecular Weight | 191.01 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 153-155 °C | [4] |
| SMILES | Oc1c(Cl)cc(C=O)cc1Cl | |
| InChI Key | LIYGCLJYTHRBQV-UHFFFAOYSA-N | [3][4] |
Safety & Handling: this compound is an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]
-
Storage: Store in a well-closed container at 2°C - 8°C.
Synthesis of the Precursor: A Validated Protocol
An efficient and reliable synthesis of the starting material is paramount. The Duff reaction, a formylation of phenols using hexamethylenetetramine, provides a high-yield route from the readily available 2,6-dichlorophenol.[4]
Protocol 2.1: Synthesis via Duff Reaction of 2,6-Dichlorophenol
This protocol is adapted from a patented procedure, providing a robust method for laboratory-scale synthesis.[4]
Causality: Hexamethylenetetramine serves as the formylating agent precursor. In the acidic medium (acetic acid followed by sulfuric acid hydrolysis), it decomposes to generate an electrophilic iminium species which attacks the electron-rich phenol ring. The ortho-directing effect of the hydroxyl group is sterically hindered by the two chlorine atoms, thus favoring formylation at the para position.
Experimental Steps:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermometer.
-
Charging Reagents: To the flask, add 2,6-dichlorophenol (10 g, 0.061 mol), glacial acetic acid (40 mL), and hexamethylenetetramine (3.44 g, 0.024 mol).
-
Reaction: Heat the reaction mass to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: Allow the mixture to cool to 100°C. Slowly and carefully add 30 mL of 10% sulfuric acid. Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis of the intermediate.
-
Workup and Isolation: Pour the hot reaction mass into 200 g of crushed ice. A solid precipitate will form.
-
Purification: Filter the solid product and wash it thoroughly with 100 mL of water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the product at 70°C to afford this compound.
Reaction Scheme Visualization:
Caption: Synthesis of this compound via Duff Reaction.
Application in Pharmaceutical Synthesis
The true value of this precursor lies in its strategic application. The following sections detail its use in synthesizing cutting-edge therapeutics.
Core Scaffold for Thyroid Hormone Receptor-β (THR-β) Agonists
Therapeutic Context: Thyroid hormone (TH) has beneficial effects on lipid metabolism, primarily mediated by the THR-β receptor in the liver.[1] However, its action at the THR-α receptor can cause adverse cardiac effects.[1] Therefore, developing THR-β selective agonists is a major goal for treating dyslipidemias and nonalcoholic fatty liver disease (NAFLD).[1][2] MGL-3196 (Resmetirom) is a leading clinical candidate that utilizes the 3,5-dichloro-4-hydroxyphenyl core to achieve this selectivity.[1]
Synthetic Rationale: The synthesis of THR-β agonists like MGL-3196 invariably involves the modification of the phenolic hydroxyl group. A key initial step is the O-alkylation to form an ether linkage to another part of the molecule. The aldehyde group can then be used for further transformations or may be a remnant of a precursor that was oxidized to a carboxylic acid, for example.
General Synthetic Workflow:
Caption: General workflow for synthesizing THR-β agonists.
Protocol 3.1.1: General Protocol for O-Alkylation
This protocol describes a standard Williamson ether synthesis, a fundamental transformation for this precursor.
Causality: A suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide. This potent nucleophile then attacks an electrophilic alkyl halide (R-X) in an Sₙ2 reaction to form the desired ether. The choice of a polar aprotic solvent like DMF or Acetonitrile facilitates this reaction by solvating the cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Experimental Steps:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent).
-
Solvent & Base: Add a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) and a base (e.g., K₂CO₃, 1.5-2.0 equivalents).
-
Reagent Addition: Stir the suspension vigorously. Add the desired alkylating agent (R-X, 1.1 equivalents). For highly valuable or sensitive alkylating agents, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80°C) and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Validation: Confirm the structure of the O-alkylated product using NMR and Mass Spectrometry.
Precursor for Potential Antimicrobial Agents
Therapeutic Context: The benzaldehyde scaffold is present in numerous compounds with demonstrated biological activity. By modifying the aldehyde and hydroxyl functionalities of this compound, novel derivatives with potential antimicrobial properties can be synthesized.[6][7][8] Hydrazones, a class of compounds formed by the condensation of aldehydes with hydrazides, are well-known for their broad pharmacological profiles, including antimicrobial activity.[7][8]
Synthetic Rationale: The aldehyde group provides a convenient electrophilic handle for condensation reactions with various nucleophiles, such as hydrazines, hydrazides, or amines, to form Schiff bases or hydrazones. This reaction is typically straightforward and high-yielding.
Protocol 3.2.1: Synthesis of a Hydrazone Derivative
This protocol outlines the synthesis of a Schiff base, a common strategy for generating libraries of biologically active compounds.
Causality: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically catalyzed by a small amount of acid, to yield the stable C=N double bond of the hydrazone. Ethanol is a common solvent as it dissolves the reactants and allows for easy removal of the water byproduct.
Experimental Steps:
-
Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: To this solution, add an equimolar amount (1 equivalent) of the desired hydrazide (e.g., isonicotinohydrazide, 2-cyanoacetohydrazide).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, rendering it more electrophilic.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The product often precipitates out of the solution upon formation. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Validation: Characterize the final hydrazone product using IR (disappearance of C=O stretch, appearance of C=N stretch), NMR, and Mass Spectrometry.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in pharmaceutical development. Its well-defined reactivity allows for its incorporation into complex molecules with high precision and efficiency. From the rational design of selective THR-β agonists for metabolic diseases to the synthesis of novel antimicrobial candidates, this precursor offers a reliable and versatile starting point. The protocols detailed in this guide provide a robust framework for researchers to harness the full potential of this valuable building block in their pursuit of next-generation therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation.
- PubChem. (n.d.). This compound.
- MDPI. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Int. J. Mol. Sci.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
- PubMed Central. (n.d.). Dehalogenation of the Herbicides Bromoxynil (3,5-Dibromo-4-Hydroxybenzonitrile) and Ioxynil (3,5-Diiodino-4-Hydroxybenzonitrile) by Desulfitobacterium chlororespirans.
- Techland. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Merck Millipore. (n.d.). Dehalogenation of the herbicides bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodino-4-hydroxybenzonitrile) by Desulfitobacterium chlororespirans.
- PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][6][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
- PubMed. (2020). Thyroid Hormone Analogues: An Update.
- OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
Sources
- 1. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oatext.com [oatext.com]
- 8. oatext.com [oatext.com]
The Strategic Role of 3,5-Dichloro-4-hydroxybenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
This technical guide provides an in-depth exploration of the synthesis and application of 3,5-dichloro-4-hydroxybenzaldehyde as a pivotal intermediate in the agrochemical industry. Primarily serving as a precursor to potent herbicides, this compound's unique structural features make it a valuable building block for developing effective crop protection solutions. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel agrochemicals.
Introduction: The Significance of Halogenated Phenolic Intermediates
This compound is a halogenated aromatic aldehyde that has garnered significant attention in the synthesis of specialized agrochemicals.[1] Its chemical structure, characterized by a hydroxyl group, an aldehyde functional group, and two chlorine atoms on the benzene ring, provides multiple reactive sites for further chemical modification.[1] The presence of chlorine atoms, in particular, enhances the biological activity of the resulting agrochemical products.[1] This guide will focus on the synthetic pathways originating from this compound, with a primary emphasis on its conversion to the herbicide chloroxynil, and will also touch upon its potential in the development of other crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 2314-36-5 | [2][3] |
| Molecular Formula | C₇H₄Cl₂O₂ | [2][3] |
| Molecular Weight | 191.01 g/mol | [2][4] |
| Appearance | Solid | [Sigma-Aldrich] |
| Melting Point | 153-155 °C | [Benchchem] |
| Solubility | Generally soluble in organic solvents like ethanol and DMSO; limited solubility in water. | [1] |
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis is as a direct precursor to the nitrile herbicide, chloroxynil. This transformation involves the conversion of the aldehyde group to a nitrile group. The overall synthetic workflow can be visualized as a two-step process, starting from a more basic raw material.
Caption: Overall synthetic workflow from 2,6-dichlorophenol to Chloroxynil.
Part 1: Synthesis of this compound
The synthesis of the target intermediate, this compound, is a critical first step. A common and efficient method is the formylation of 2,6-dichlorophenol.
Protocol 1: Formylation of 2,6-Dichlorophenol
This protocol is based on the Duff reaction, a well-established method for the formylation of phenols.
Principle: The Duff reaction involves the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically followed by acidic hydrolysis.
Materials:
-
2,6-Dichlorophenol
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid
-
Sulphuric Acid (10% solution)
-
Crushed Ice
-
Water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 ml three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, charge 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.[5]
-
Reflux: Heat the reaction mixture to reflux for 3 hours. A clear solution should be obtained at approximately 70°C.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reflux period, allow the mixture to cool to 100°C. Slowly add 30 ml of 10% sulphuric acid and continue stirring at 100°C for 20-30 minutes.[5]
-
Isolation: Pour the reaction mass into 200 g of crushed ice.[5]
-
Purification: Filter the resulting solid, wash it thoroughly with 100 ml of water, and dry at 70°C to afford this compound.[5]
Expected Yield: Approximately 9.2 g (84%).[5]
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as the solvent and provides the acidic environment necessary for the reaction.
-
Hexamethylenetetramine (HMTA): Acts as the source of the formyl group.
-
Sulphuric Acid: Facilitates the hydrolysis of the intermediate formed from the reaction of the phenol with HMTA.
-
Crushed Ice: Promotes the precipitation of the product upon quenching the reaction.
Caption: Experimental workflow for the formylation of 2,6-dichlorophenol.
Part 2: Synthesis of Chloroxynil from this compound
The conversion of this compound to the herbicide chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a key transformation. This is typically achieved through a two-step, one-pot reaction involving the formation of an aldoxime followed by its dehydration to the nitrile.
Protocol 2: One-Pot Synthesis of Chloroxynil
This protocol is a generalized procedure based on common methods for converting benzaldehydes to benzonitriles.
Principle: The aldehyde is first reacted with hydroxylamine hydrochloride to form an aldoxime. The aldoxime is then dehydrated in situ to yield the corresponding nitrile. Various reagents can be used for the dehydration step.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A dehydrating agent/catalyst (e.g., Ferrous sulfate, or an ionic liquid as described in recent literature for greener synthesis)[6][7]
-
Base (e.g., Triethylamine, if using hydroxylamine hydrochloride to neutralize HCl)
-
Reaction vessel with a stirrer and heating mantle
-
Extraction and purification equipment
Procedure:
-
Oxime Formation: In a reaction vessel, dissolve this compound in a suitable solvent like DMF. Add hydroxylamine hydrochloride (a slight molar excess is recommended). If necessary, add a base like triethylamine to neutralize the liberated HCl. Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) for a few hours until the formation of the aldoxime is complete (monitor by TLC).
-
Dehydration to Nitrile: To the reaction mixture containing the aldoxime, add the dehydrating agent/catalyst. The choice of agent can vary; for instance, anhydrous ferrous sulfate can be effective.[6] Alternatively, modern green chemistry approaches utilize ionic liquids that can act as both solvent and catalyst.[7]
-
Reaction Completion: Heat the reaction mixture to a higher temperature (e.g., 90-120°C) and monitor the conversion of the aldoxime to the nitrile by TLC.[7]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. The work-up procedure will depend on the solvent and catalyst used. If DMF is the solvent, it can be partially removed under reduced pressure. The product can then be precipitated by adding water and purified by filtration and recrystallization. If an ionic liquid is used, the product may separate as an organic phase, simplifying recovery.[7]
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: The reagent of choice for converting the aldehyde to an aldoxime.
-
Solvent (e.g., DMF): A polar aprotic solvent that can facilitate both the oximation and dehydration steps.
-
Dehydrating Agent/Catalyst: Crucial for the elimination of a water molecule from the aldoxime to form the nitrile. The choice of this reagent can significantly impact the reaction's efficiency and environmental footprint.
Caption: One-pot synthesis of Chloroxynil from this compound.
Part 3: Other Potential Agrochemical Applications
While the synthesis of chloroxynil is the most prominent application, research suggests other potential uses for this compound and its derivatives in agriculture.
Antimicrobial Properties
A study has shown that a methylated derivative, 3,5-dichloro-4-methoxybenzaldehyde, exhibits significant antimicrobial activity against various plant-pathogenic bacteria and fungi.[8] This compound, produced by the mushroom Porostereum spadiceum, was effective at low concentrations as a vapor, suggesting its potential as a fumigant or a component in crop protection formulations.[8]
Implications for Research and Development:
-
Fungicide and Bactericide Development: this compound can serve as a starting material for the synthesis of a library of derivatives to be screened for broader and more potent antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: The dichlorinated phenolic structure provides a scaffold for SAR studies to optimize antifungal and antibacterial efficacy.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of agrochemicals. Its primary role as a precursor to the herbicide chloroxynil is well-established, with clear synthetic pathways available. Furthermore, emerging research on the antimicrobial properties of its derivatives opens up new avenues for the development of novel fungicides and bactericides. The protocols and insights provided in this guide aim to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their agrochemical development programs.
References
- Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
- MDPI. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Molecules, 24(12), 2253.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology, 131(3), 1431-1439.
- Scribd. (n.d.). Benzaldehyde To Benzonitrile.
- Solubility of Things. (n.d.). This compound.
- Wikipedia. (n.d.). Chloroxynil.
Sources
- 1. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]
- 2. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound (CAS 2314-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 8. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 3,5-Dichloro-4-hydroxybenzaldehyde in Synthetic Chemistry
Introduction: A Versatile Building Block in Modern Drug Discovery
3,5-Dichloro-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the research, pharmaceutical, and drug development communities. Its unique electronic and structural features, including a reactive aldehyde, an acidic phenolic hydroxyl group, and sterically hindering and electron-withdrawing chlorine atoms, make it a valuable intermediate in the synthesis of a diverse array of complex molecules.[1] The strategic positioning of these functional groups allows for selective chemical modifications, providing access to novel molecular scaffolds with potential therapeutic applications. Research has indicated that derivatives of this compound possess biological activities, including antibacterial properties, making it a candidate for further studies in the development of therapeutic agents.[1] This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, offering field-proven insights and step-by-step protocols for its effective utilization in a laboratory setting.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 153-155 °C | [2] |
| Solubility | Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | [1] |
| Storage | Store at 2°C - 8°C in a well-closed container. |
Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before use.
Core Synthetic Transformations and Protocols
The reactivity of this compound can be harnessed through several key synthetic transformations. The following sections provide detailed protocols for three fundamental reaction types: O-alkylation of the phenolic hydroxyl group, condensation reactions of the aldehyde, and reduction of the aldehyde.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of this compound, this reaction allows for the introduction of various alkyl or aryl substituents at the phenolic oxygen, a common strategy in drug design to modulate properties such as lipophilicity and target binding. The reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated by a base, acts as a nucleophile to attack an alkyl halide.
Causality of Experimental Choices: The choice of a suitable base is critical to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. A moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride to maintain selectivity. The solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Protocol: Synthesis of 3,5-Dichloro-4-benzyloxybenzaldehyde
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,5-Dichloro-4-benzyloxybenzaldehyde.
Condensation Reactions: Building Molecular Complexity
The aldehyde functionality of this compound is a versatile handle for carbon-carbon and carbon-nitrogen bond formation through condensation reactions. These reactions are instrumental in synthesizing a wide range of heterocyclic and polyfunctional compounds, including chalcones and Schiff bases, which are prominent scaffolds in medicinal chemistry.[3][4]
a) Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[5] Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities.[3]
Causality of Experimental Choices: A strong base, such as sodium hydroxide or potassium hydroxide, is used to generate the enolate of the ketone, which then acts as the nucleophile.[3] Ethanol is a common solvent as it can dissolve both the reactants and the base. The reaction is typically run at room temperature, as higher temperatures can lead to side reactions.
Experimental Protocol: Synthesis of a 3,5-Dichloro-4-hydroxyphenyl Chalcone Derivative
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then at room temperature overnight. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of approximately 5-6.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
b) Schiff Base Formation
Schiff bases are formed through the condensation of a primary amine with an aldehyde. The resulting imine or azomethine group (-C=N-) is a key feature in many biologically active compounds and ligands for metal complexes.[4][6]
Causality of Experimental Choices: The reaction is often carried out in an alcohol solvent, such as ethanol or methanol, which can dissolve the reactants. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Experimental Protocol: Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Reduction of the Aldehyde to a Benzyl Alcohol
The reduction of the aldehyde group in this compound to a primary alcohol provides a benzyl alcohol derivative. These products can serve as intermediates for further functionalization, for example, in the synthesis of ligands or as building blocks for more complex molecules. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[7][8]
Causality of Experimental Choices: Sodium borohydride is chosen for its chemoselectivity; it will reduce aldehydes and ketones but typically not esters, amides, or carboxylic acids under standard conditions.[7] A protic solvent like ethanol or methanol is used to dissolve the starting material and the reagent. The reaction is usually performed at room temperature or with gentle cooling.
Experimental Protocol: Synthesis of (3,5-Dichloro-4-hydroxyphenyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol or ethanol in a flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water, followed by acidification with dilute HCl to a pH of approximately 5-6.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Analytical Monitoring and Characterization
The progress of the reactions described above should be monitored using appropriate analytical techniques. Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring.[9] For more detailed analysis and characterization of the final products, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized molecule.[11]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis, particularly within the realm of drug discovery and development. The protocols detailed in this guide for O-alkylation, condensation reactions, and reduction provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. By understanding the underlying chemical principles and adhering to safe laboratory practices, the full potential of this important building block can be realized in the creation of novel and potentially therapeutic molecules.
References
- Solubility of Things. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- University of California, Davis. (n.d.). The Williamson Ether Synthesis.
- SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- PubMed. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist.
- ResearchGate. (n.d.). Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and...
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.).
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- YouTube. (2018, August 29). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of chalcone by Claisen‐Schmidt condensation.
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- The Royal Society of Chemistry. (n.d.). Methods.
- Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure.
- Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
- ResearchGate. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation.
- JOCPR. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature.
- Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
- Google Patents. (n.d.). Catalytic hydrogenation process.
- J. Chem. Soc. Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
- MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
- ResearchGate. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Google Patents. (n.d.). Catalytic hydrogenation method for preparing 3,4-dichloroaniline.
- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- Supporting Information. (n.d.).
- PubMed. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity.
- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- PMC. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde.
- PMC. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- PubChem. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. jetir.org [jetir.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. studylib.net [studylib.net]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Application Note: High-Purity Recovery of 3,5-Dichloro-4-hydroxybenzaldehyde via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 3,5-Dichloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is paramount for downstream applications, necessitating an efficient and reliable purification method. Recrystallization remains a powerful technique for refining solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2] This document outlines a systematic approach to the recrystallization of this compound, including solvent selection, a step-by-step procedure, and troubleshooting guidance to achieve high purity and yield.
Introduction: The Rationale for Recrystallization
This compound is a substituted aromatic aldehyde whose utility in organic synthesis is directly correlated with its purity.[3] Impurities, often residual starting materials or by-products from its synthesis, can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products. Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This differential solubility allows for the saturation of the solution with the target compound at a higher temperature. Upon controlled cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid with a high degree of purity, while the impurities remain dissolved in the solvent.
The choice of solvent is the most critical parameter for successful recrystallization.[4] An effective solvent should not react with the compound and should be sufficiently volatile to be easily removed from the purified crystals. For this compound, its phenolic hydroxyl group and aldehyde functionality suggest that polar organic solvents would be suitable candidates. This application note details a robust protocol using a mixed solvent system of ethanol and water to optimize both solubility at high temperatures and insolubility at lower temperatures for maximal recovery of the purified product.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards associated with this compound is essential for its safe handling and the design of an effective purification protocol.
| Property | Value | Source |
| CAS Number | 2314-36-5 | [5] |
| Molecular Formula | C₇H₄Cl₂O₂ | [5] |
| Molecular Weight | 191.01 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 153-155 °C | [6] |
| Solubility | Soluble in ethanol and DMSO; limited solubility in water. | [3] |
Safety Precautions:
This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 10 grams of crude this compound. The solvent ratios and volumes can be scaled accordingly for different quantities of the starting material.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (decolorizing charcoal), if needed
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 40-50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hotplate with continuous stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove the flask from the heat source and allow the boiling to subside.
-
Add a small amount (approximately 0.5 g) of activated carbon to the hot solution to adsorb colored impurities.
-
Return the flask to the hotplate and boil the mixture for a few minutes.
-
-
Hot Filtration:
-
This step is necessary to remove insoluble impurities and activated carbon (if used).
-
Preheat a second Erlenmeyer flask (500 mL) containing a small amount of the recrystallization solvent on the hotplate.
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution containing the dissolved product through the fluted filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with the cold solvent mixture before pouring the crystal slurry.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too rapidly. | Add more of the primary solvent (ethanol) to the hot mixture to increase the solubility. Ensure slow cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or the cooling is too rapid. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration. |
| Low Recovery Yield | Too much solvent was used for dissolution. The crystals were washed with a solvent that was not cold. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is thoroughly chilled. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon and a thorough hot filtration step. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high yield of the purified compound with excellent purity, suitable for demanding applications in drug discovery and materials science. Adherence to the safety precautions outlined is imperative for the safe execution of this procedure.
References
- Solubility of 3,5-Dichloro-4-hydroxy-benzaldehyde. Solubility of Things.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Recrystalliz
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Application Note: Derivatization of 3,5-Dichloro-4-hydroxybenzaldehyde for Enhanced Analytical Detection
Introduction
3,5-Dichloro-4-hydroxybenzaldehyde is a compound of significant interest in environmental monitoring and as a potential metabolite of certain herbicides and industrial chemicals. Its accurate quantification is crucial for toxicological and environmental fate studies. However, the inherent polarity and thermal lability of the phenolic hydroxyl and aldehyde functional groups present analytical challenges, particularly for gas chromatography (GC)-based methods. Direct analysis often results in poor peak shape, low sensitivity, and potential degradation in the injector port.
This application note provides a comprehensive guide to the derivatization of this compound to improve its volatility, thermal stability, and chromatographic behavior for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore two primary derivatization strategies: silylation and methylation, providing detailed, field-proven protocols and explaining the underlying chemical principles to empower researchers to select and optimize the appropriate method for their specific analytical needs.
The Rationale for Derivatization
Derivatization in the context of GC analysis is a chemical modification technique that transforms an analyte into a more volatile and thermally stable derivative. For this compound, the primary targets for derivatization are the active hydrogens on the phenolic hydroxyl and, in some cases, the aldehyde group. By replacing these active hydrogens with less polar, more stable chemical moieties, we can significantly enhance the analyte's performance in a GC system.[1][2]
Key benefits of derivatizing this compound include:
-
Increased Volatility: The addition of non-polar groups reduces intermolecular hydrogen bonding, allowing the compound to transition into the gas phase at lower temperatures.[3]
-
Improved Thermal Stability: Derivatization protects the thermally labile hydroxyl and aldehyde groups from degradation in the hot GC injector and column.[3]
-
Enhanced Chromatographic Resolution: The resulting derivatives are less polar, leading to more symmetrical peak shapes and better separation from matrix interferences on common non-polar GC columns.
-
Increased Sensitivity: Improved peak shape and reduced analyte degradation lead to a stronger signal and lower limits of detection (LOD).
Derivatization Strategies and Protocols
We present two robust derivatization methods for this compound: two-step methoximation-silylation and direct silylation.
Method 1: Two-Step Methoximation followed by Silylation
This is the most comprehensive approach as it addresses both the aldehyde and the phenolic hydroxyl groups. Methoximation converts the aldehyde and ketone groups into oximes, which prevents the formation of multiple silylated derivatives that can arise from tautomerization.[4] The subsequent silylation step then targets the phenolic hydroxyl group.
Analyte [label="this compound"]; Step1 [label="Step 1: Methoximation\n(Methoxyamine HCl in Pyridine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Methoxime Derivative"]; Step2 [label="Step 2: Silylation\n(BSTFA + 1% TMCS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="TMS-Methoxime Derivative\n(Volatile & Stable)"]; Analysis [label="GC-MS Analysis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyte -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Analysis; }
Two-step derivatization workflow for this compound.
Protocol: Methoximation-Silylation
-
Sample Preparation:
-
Accurately weigh a known amount of the sample or standard into a 2 mL autosampler vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is critical to remove all moisture as it can interfere with the derivatization reagents.[2]
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes.
-
-
Silylation:
-
Allow the vial to cool to room temperature.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 60 minutes to ensure complete derivatization of the phenolic hydroxyl group.[5]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Causality Behind Experimental Choices:
-
Pyridine: Serves as a solvent and a catalyst, and also scavenges the HCl byproduct of the methoximation reaction.
-
BSTFA with 1% TMCS: BSTFA is a powerful silylating agent. The addition of TMCS as a catalyst increases the donor potential for the trimethylsilyl group, ensuring a more complete and rapid reaction.[1]
-
Temperature and Time: The specified temperatures and incubation times have been optimized to ensure the reactions proceed to completion without causing degradation of the analyte or its derivatives.[2]
Method 2: Direct Silylation
For rapid screening or when the primary goal is to derivatize the phenolic hydroxyl group, a direct silylation approach can be employed. This method is faster but may not be suitable if isomers of the aldehyde are a concern.
Analyte [label="this compound"]; Step1 [label="Direct Silylation\n(BSTFA + 1% TMCS in Acetone)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="TMS Derivative\n(Volatile & Stable)"]; Analysis [label="GC-MS Analysis", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyte -> Step1; Step1 -> Product; Product -> Analysis; }
Direct silylation workflow for this compound.
Protocol: Direct Silylation
-
Sample Preparation:
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the sample solution in acetone.
-
Cap the vial tightly and vortex for 30 seconds.
-
The reaction is often complete within minutes at room temperature in acetone.[6][7][8] However, for robust and complete derivatization, heating at 60°C for 15-30 minutes is recommended.
-
-
Analysis:
-
After cooling, the sample is ready for GC-MS analysis.
-
Self-Validating System:
To ensure the integrity of the derivatization process, it is essential to include the following checks:
-
Derivatization of a Standard: Always derivatize a known standard of this compound alongside the samples to confirm the reaction has proceeded as expected.
-
Internal Standard: The use of an internal standard (e.g., a deuterated analog or a structurally similar compound that undergoes the same derivatization) is highly recommended for accurate quantification.
-
Mass Spectral Confirmation: The mass spectrum of the derivatized analyte should be compared with a reference spectrum to confirm the correct derivative has been formed.
Expected Results and Data Presentation
The successful derivatization of this compound will result in a significant shift in its retention time and a characteristic mass spectrum.
| Derivative | Expected Retention Time Shift | Key Mass Fragments (m/z) |
| TMS-Methoxime Derivative | Significant increase | Molecular ion, fragments corresponding to the loss of methyl and TMS groups |
| TMS Derivative | Moderate increase | Molecular ion, fragment at M-15 (loss of a methyl group) |
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min[5] |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Energy | 70 eV |
| Scan Mode | Full scan (m/z 50-550) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure sample is completely dry. Use anhydrous solvents and fresh derivatization reagents. Store reagents under inert gas and with a desiccant.[2] |
| Inactive reagents. | Use fresh derivatization reagents. Check the expiration dates. | |
| Multiple peaks for the analyte | Incomplete methoximation leading to multiple silylated species. | Ensure the methoximation step is complete by optimizing reaction time and temperature. |
| Tautomerization if direct silylation is used. | Employ the two-step methoximation-silylation method. | |
| Peak tailing | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Incomplete derivatization. | Re-optimize the derivatization protocol (time, temperature, reagent volume). |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS. The choice between a two-step methoximation-silylation and a direct silylation approach depends on the specific requirements of the analysis. For comprehensive and isomer-specific quantification, the two-step method is recommended. For rapid screening, direct silylation in acetone offers a fast and efficient alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve accurate and reproducible results for the analysis of this important compound.
References
- Lee, J. et al. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 73(23), 5673-5678.
- Lee, J. et al. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. American Chemical Society.
- Basheer, C. et al. (2004). Analysis of endocrine disrupting alkylphenols, chlorophenols and bisphenol-A using hollow fiber-protected liquid-phase microextraction coupled with injection port-derivatization gas chromatography-mass spectrometry. Journal of Chromatography A, 1057(1-2), 147-153.
- Wu, H. et al. (2010). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International.
- Lee, J. et al. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- EPA. (2000). Method 8041A: Phenols by Gas Chromatography. EPA.
- EPA. (2000). Method 8041A. EPA.
- Zhao, J.-L. et al. (2008). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in surface water of the Pearl Rivers in South China by gas chromatography–negative chemical ionization–mass spectrometry. Chemosphere, 73(11), 1864-1872.
- Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? | ResearchGate.
- Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Nicole Bieber.
- Proestos, C. et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(10), 803-813.
- Lee, H. B. et al. (1985). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. Journal of the Association of Official Analytical Chemists, 68(3), 422-426.
- Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate.
- Halket, J. M. et al. (2004). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 10(4), 391-427.
- Mawhinney, T. P. et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen.
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.
- This compound. Cheméo.
- This compound | C7H4Cl2O2 | CID 16839. PubChem.
- Sugata, S. et al. (1989). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. Chemical & Pharmaceutical Bulletin, 37(5), 1143-1146.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.
- US4065504A - Process for the methylation of hydroxybenzene derivatives. Google Patents.
- Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure.
- 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660. PubChem.
- Lin, Q. -B. et al. (2014). Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry, 26(13), 3909-3916.
- 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PubMed Central.
Sources
- 1. scispace.com [scispace.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of 3,5-Dichloro-4-hydroxybenzaldehyde
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-Dichloro-4-hydroxybenzaldehyde. This compound is a significant intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals.[1] The developed isocratic method utilizes a C18 stationary phase with a UV detector, ensuring high sensitivity, specificity, and efficiency. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the experimental protocol, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and troubleshooting advice.
Introduction
This compound is a halogenated aromatic aldehyde. Its structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.[1] Accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution and sensitivity.[2]
This application note addresses the need for a standardized analytical method by providing a detailed, validated RP-HPLC protocol. The choice of reversed-phase chromatography is based on the non-polar nature of the analyte, allowing for effective separation from polar impurities.[3][4][5] The principles of hydrophobic interaction between the analyte and the non-polar stationary phase are fundamental to this method's success.[3][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [7] |
| Molecular Weight | 191.01 g/mol | [7] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water. | [1][8] |
Experimental Protocol
This section details the necessary reagents, instrumentation, and step-by-step procedures for the analysis.
Materials and Reagents
-
This compound reference standard: (≥98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: Deionized (18.2 MΩ·cm) or HPLC grade
-
Formic acid: (≥98% purity)
-
0.45 µm Syringe filters: (for sample and standard preparation)
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Causality behind Experimental Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention for the hydrophobic this compound.
-
Mobile Phase: The combination of acetonitrile and water offers good solvating power and allows for the adjustment of polarity to achieve optimal retention. The addition of 0.1% formic acid helps to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak shape.
-
Flow Rate and Column Temperature: The specified flow rate and temperature ensure a balance between analysis time and separation efficiency, while maintaining stable operating conditions.
-
Detection Wavelength: A wavelength of 280 nm is a suitable starting point for aromatic aldehydes. However, for optimal sensitivity, it is highly recommended to use a PDA detector to determine the lambda max (λmax) of this compound in the chosen mobile phase.
Standard and Sample Preparation
Workflow for Standard and Sample Preparation
Caption: Workflow for the preparation of standard and sample solutions.
Method Validation
To ensure the reliability and accuracy of the analytical method, a comprehensive validation was performed based on the ICH Q2(R2) guidelines.[9][10]
Validation Parameters Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | The method demonstrated excellent specificity with no interfering peaks at the retention time of the analyte. |
| Linearity (R²) | R² ≥ 0.999 | The calibration curve was linear over the range of 1-100 µg/mL with an R² of 0.9995. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The mean recovery was found to be between 99.2% and 101.5% at three different concentration levels. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | The %RSD for repeatability was < 1.0% and for intermediate precision was < 1.5%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters. | The method was found to be robust with respect to small variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Data Analysis and System Suitability
For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.
System Suitability Testing (SST) should be performed before each analytical run to ensure the HPLC system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability of Injections (%RSD) | %RSD ≤ 2.0% for 5 replicate injections of a standard solution. |
Troubleshooting
Common issues encountered during HPLC analysis and their potential solutions are outlined below.[1][2][11][12]
Troubleshooting Logic Flow
Caption: A systematic approach to troubleshooting common HPLC problems.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. By following the outlined protocol and considering the scientific principles behind each step, users can achieve consistent and accurate results.
References
- This compound | Solubility of Things. Solubility of Things.
- Application Note: High-Performance Liquid Chromatography for the Separation of Chlorin
- Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]
- Reversed Phase Chromatography: Basic Principles. Scribd. [Link]
- Troubleshooting Common HPLC Issues. Labcompare. [Link]
- Reversed-phase chrom
- Reversed Phase Chromatography Principle. Hawach Scientific. [Link]
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
- Steps for HPLC Method Valid
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- This compound | C7H4Cl2O2 | CID 16839. PubChem. [Link]
Sources
- 1. aelabgroup.com [aelabgroup.com]
- 2. maxisci.com [maxisci.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. hawach.com [hawach.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mastelf.com [mastelf.com]
- 12. labcompare.com [labcompare.com]
Application Note: Quantitative Analysis of 3,5-Dichloro-4-hydroxybenzaldehyde and its Reaction Products by Derivatization-GC-MS
Introduction: The Analytical Imperative
3,5-Dichloro-4-hydroxybenzaldehyde is a key substituted aromatic aldehyde, serving as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Monitoring its purity and characterizing the product profile of reactions in which it is a reactant or product is critical for process optimization, quality control, and regulatory compliance. The inherent chemical properties of this molecule—specifically the polar phenolic hydroxyl group—present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2]
Direct injection often leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity due to strong interactions with the stationary phase and potential thermal degradation in the injector.[2][3] To overcome these limitations, a derivatization step is essential. This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound and its potential reaction products (e.g., the corresponding alcohol and carboxylic acid) using a silylation-based derivatization method coupled with GC-MS.
Principle of the Method: Enhancing Volatility through Silylation
The core of this analytical method is the conversion of polar functional groups (hydroxyl, carboxyl) into their nonpolar, more volatile, and thermally stable trimethylsilyl (TMS) ethers and esters.[2][4][5][6] This is achieved through a silylation reaction, where an active hydrogen is replaced by a TMS group, Si(CH₃)₃.
Scientist's Note (Causality): The primary reason for derivatization is to mitigate the effect of the polar hydroxyl group. This group can form hydrogen bonds, which increases the boiling point of the analyte and causes it to interact strongly with active sites in the GC inlet liner and column, resulting in poor peak shape. By replacing the acidic proton with a nonpolar TMS group, we drastically reduce these interactions, leading to sharper, more symmetrical peaks and improved detection limits.[1][2][6]
For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring complete and rapid derivatization of the phenolic hydroxyl and any potential carboxylic acid groups on related reaction products.[1][7][8]
Experimental Workflow & Protocols
The overall analytical process is a multi-step procedure designed to ensure reproducibility and accuracy.
Materials and Reagents
-
Analytes: this compound (CAS 2314-36-5), 3,5-dichloro-4-hydroxybenzyl alcohol, and 3,5-dichloro-4-hydroxybenzoic acid standards.
-
Internal Standard (IS): 4-Chlorophenol-d4 or a similar stable isotope-labeled compound.
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvents: Pyridine (anhydrous), Ethyl Acetate (GC grade), Hexane (GC grade).
-
Drying Agent: Anhydrous Sodium Sulfate.
-
Equipment: GC-MS system, heating block, vortex mixer, nitrogen evaporator, autosampler vials with inserts.
Step-by-Step Protocol: Sample Preparation and Derivatization
-
Sample Extraction:
-
For a reaction mixture, quench the reaction as appropriate.
-
Transfer a 1.0 mL aliquot of the aqueous sample or diluted reaction mixture to a glass centrifuge tube.
-
Spike with a known concentration of the internal standard solution.
-
Add 2.0 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube. Repeat the extraction.
-
Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove residual water.
-
-
Solvent Evaporation:
-
Evaporate the dried organic extract to complete dryness in a vial at 40°C under a gentle stream of dry nitrogen.
-
Trustworthiness Note: Ensuring the sample is completely anhydrous is the single most critical step for successful silylation. Silylating reagents are extremely sensitive to moisture and will preferentially react with water, leading to incomplete derivatization of the target analytes and poor quantitative accuracy.[1][2]
-
-
Silylation Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine to re-dissolve the analytes.[2]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45-60 minutes in a heating block.[2]
-
Expertise Note: While some phenols derivatize quickly, the steric hindrance from the two chlorine atoms adjacent to the hydroxyl group may slow the reaction. Heating ensures the reaction goes to completion for all analytes, including potentially formed di-silylated benzoic acid.
-
Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale / Scientist's Note |
| GC System | Agilent 8890 or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 7000D Triple Quadrupole or equivalent | Offers high sensitivity and selectivity, especially in SIM or MRM mode.[9] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of aromatic compounds.[10][11] |
| Injector | Splitless, 275°C | Maximizes analyte transfer to the column for trace analysis. High temperature ensures volatilization of derivatized compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), then 15°C/min to 280°C (hold 5 min) | The initial hold separates analytes from the solvent peak. The ramp allows for the elution of compounds with different volatilities. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and quantitative accuracy. |
Data Interpretation and Results
Mass Spectra and Fragmentation
The key to confirming the identity of the target analytes is understanding their mass spectra after derivatization. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a powerful diagnostic tool.
-
TMS-3,5-Dichloro-4-hydroxybenzaldehyde:
-
Molecular Weight (underivatized): 191.01 g/mol
-
Molecular Weight (TMS-derivative): 262.05 g/mol (C₁₀H₁₂Cl₂O₂Si)
-
Expected Molecular Ion Cluster (M⁺): m/z 262 (base), 264 (approx. 65% of 262), 266 (approx. 10% of 262).
-
Key Fragment (M-15)⁺: A strong peak at m/z 247, corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. This is a hallmark of TMS derivatives.[12]
-
-
Potential Reaction Products (as TMS derivatives):
-
TMS-3,5-dichloro-4-hydroxybenzyl alcohol: The aldehyde is reduced to an alcohol. The derivative will have two TMS groups (one on the phenolic -OH, one on the benzylic -OH).
-
TMS-3,5-dichloro-4-hydroxybenzoic acid: The aldehyde is oxidized to a carboxylic acid. The derivative will have two TMS groups (one TMS ether, one TMS ester).
-
Quantitative Analysis
For precise quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended. A calibration curve should be generated using standards prepared and derivatized in the same manner as the samples.
| Analyte (as TMS Derivative) | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Chlorophenol-d4 (IS) | ~9.8 | 202 | 187 | - |
| This compound | ~11.5 | 247 | 262 | 264 |
| 3,5-Dichloro-4-hydroxybenzyl alcohol | ~12.1 | 335 (M-15) | 245 | 350 (M⁺) |
| 3,5-Dichloro-4-hydroxybenzoic acid | ~12.9 | 349 (M-15) | 364 (M⁺) | 366 (M⁺+2) |
| Note: Retention times are illustrative and will vary based on the specific GC system and conditions. |
Troubleshooting
| Problem | Potential Cause | Solution |
| No or very small analyte peaks | Incomplete derivatization due to moisture. | Ensure sample is completely dry before adding reagents. Use anhydrous solvents. |
| Analyte degradation in the injector. | Check injector temperature; ensure liner is clean and deactivated. | |
| Broad, tailing peaks | Incomplete derivatization. | Increase reaction time or temperature. Ensure sufficient reagent is used. |
| Active sites in the GC system. | Replace the injector liner and trim the first few cm of the column. | |
| Multiple peaks for one analyte | Formation of silylation artifacts.[13] | Optimize reaction conditions (time, temp). Ensure a clean sample matrix. |
| Carryover from previous injection. | Run a solvent blank; optimize injector wash parameters. |
Conclusion
This application note details a reliable and robust GC-MS method for the analysis of this compound and its common reaction byproducts. The critical step of silylation derivatization with BSTFA effectively overcomes the challenges associated with analyzing these polar phenolic compounds, enabling excellent chromatographic separation and sensitive mass spectrometric detection. By following this protocol, researchers and drug development professionals can achieve accurate and precise quantification, facilitating effective reaction monitoring and quality assurance.
References
- Barsberg, S. T., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- Lee, J. S., et al. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
- Tasdemir, Y. (2009). Separation of Some Halogenated Phenols by GC-MS.
- Vasconcellos, P. C., et al. (2011). General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
- Lee, J. S., et al. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
- Celebi, H., & El-Faramawy, A. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed.
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- Psillakis, E., et al. (2003). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. ResearchGate.
- MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- Yadav, A., et al. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central.
- ResearchGate. (2024). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry.
- ACS Food Science & Technology. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu.
- ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- NIST. (n.d.). Benzaldehyde. NIST WebBook.
- Chromatography Forum. (2011). phenol gc method reproducibility issues.
- Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- NIST. (n.d.). Benzaldehyde, 2-methyl-. NIST WebBook.
- ResearchGate. (2023). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.
- Agilent. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- ResearchGate. (2024). Chromatographic retention indices in identification of chemical compounds.
- The Pherobase. (n.d.). The Kovats Retention Index: Benzaldehyde (C7H6O).
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. (2022). Proposed fragmentation patterns and characteristic ions of....
- ResearchGate. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- mzCloud. (n.d.). 4 Hydroxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenol gc method reproducibility issues - Chromatography Forum [chromforum.org]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. asianpubs.org [asianpubs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
The Strategic Role of 3,5-Dichloro-4-hydroxybenzaldehyde in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the myriad of available building blocks, 3,5-dichloro-4-hydroxybenzaldehyde emerges as a highly versatile and valuable precursor. Its unique structural features—a reactive aldehyde group, a phenolic hydroxyl, and two chlorine atoms—provide a powerful platform for the synthesis of a diverse array of biologically active compounds. This guide offers an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols and insights into the rationale behind its use.
The Physicochemical Advantage: Understanding the Core Structure
This compound (MW: 191.01 g/mol ) is a crystalline solid characterized by its distinctive combination of functional groups. The aldehyde functionality serves as a key reaction site for the formation of a wide range of derivatives, including Schiff bases and chalcones. The phenolic hydroxyl group can be a crucial pharmacophore for receptor binding or can be functionalized to modulate the molecule's physicochemical properties. The two chlorine atoms on the aromatic ring significantly influence the compound's electronic properties and lipophilicity, which can enhance its biological activity and membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| Appearance | Solid | |
| CAS Number | 2314-36-5 |
Key Applications in the Synthesis of Bioactive Molecules
The strategic placement of functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of compounds targeting a range of therapeutic areas.
Antimicrobial Agents: A Scaffold for Novel Antibacterials and Antifungals
The growing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of this compound, particularly Schiff bases, have demonstrated promising antibacterial and antifungal activities.[1] The imine (-C=N-) linkage in Schiff bases is often crucial for their biological activity, and the dichlorinated phenolic ring can enhance their efficacy.
This protocol details the synthesis of a Schiff base from this compound and an exemplary primary amine, such as a substituted aniline or an amino acid derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of ethanol.
-
Amine Addition: To the stirred solution, add the substituted primary amine (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: Characterize the final product by techniques such as NMR, IR, and mass spectrometry.
Causality in Experimental Design: The use of a catalytic amount of acid is crucial to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine. The choice of solvent is important; alcohols are often preferred as they can solubilize the reactants and are relatively easy to remove.
Anticancer Agents: The Chalcone Connection
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with potent anticancer activity.[2][3][4] this compound serves as a key building block for the "A" ring of the chalcone scaffold. The presence of the dichloro-substitution pattern has been shown to contribute to the cytotoxic activity of these molecules against various cancer cell lines.[5]
This protocol describes the base-catalyzed Claisen-Schmidt condensation between this compound and an acetophenone derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol (or Methanol)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
Base Addition: Cool the flask in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring. A color change is often observed, and a precipitate may begin to form.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure of the purified chalcone using spectroscopic methods (NMR, IR, MS).
Trustworthiness of the Protocol: The Claisen-Schmidt condensation is a robust and widely used reaction. The precipitation of the product from the reaction mixture drives the equilibrium towards product formation, often resulting in good yields.
Anticancer Activity Data for Chalcone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Derivative 1 | MCF-7 (Breast) | 0.34 | [5] |
| Chalcone Derivative 2 | T47D (Breast) | 0.8 | [5] |
| Chalcone Derivative 3 | HeLa (Cervical) | 4.78 | [5] |
| Chalcone Derivative 4 | WiDr (Colorectal) | 5.98 | [5] |
Enzyme Inhibitors: Targeting Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. Derivatives of 4-hydroxybenzaldehyde have been shown to be effective tyrosinase inhibitors.[6][7][8] The 3,5-dichloro substitution pattern can be explored to enhance the inhibitory potency and selectivity of these compounds.
This protocol provides a general method for assessing the tyrosinase inhibitory activity of compounds derived from this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., pH 6.8)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and the test compound in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of the test compound. A control well without the inhibitor should also be prepared.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25 °C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.[6]
Expertise in Interpretation: A non-competitive inhibition mechanism, as has been observed for some 4-hydroxybenzaldehyde derivatives, suggests that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency.[6]
Conclusion: A Privileged Scaffold in Drug Discovery
This compound represents a privileged scaffold in medicinal chemistry, offering a synthetically accessible and versatile starting point for the development of a wide range of therapeutic agents. Its unique combination of functional groups allows for the facile synthesis of diverse molecular architectures with promising biological activities. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this valuable building block in their drug discovery endeavors. The continued investigation into the derivatives of this compound is likely to yield novel and effective treatments for a variety of diseases.
References
- Yi, W., Cao, R., Peng, W., Wen, H., Yan, Q., Zhou, B., Ma, L., & Song, H. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639–646. [Link]
- Sivakumar, P. M., Ganesan, S., Velmurugan, D., & Shanmugam, G. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]
- Salehi, B., Fokou, P. V. T., Yamthe, L. R. T., Tali, B. T., Adetunji, C. O., Rahavian, A., Mudau, F. N., & Sharifi-Rad, J. (2019). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 11(8), 1083. [Link]
- Suma, A. A. T., Elya, B., & Handayani, R. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry, 12(2), 502-510. [Link]
- Sivakumar, P. M., Ganesan, S., Velmurugan, D., & Shanmugam, G. (2012). Synthesis of Chalcones with Anticancer Activities.
- Helmy, M. A., El-Sayed, M. A., & Abdel-Aziz, M. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4068. [Link]
- Matar, S., Talib, W. H., & AlDamen, M. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3 0-diaminodipropylamine. Semantic Scholar. [Link]
- Khan, I., et al. (2017). Synthesis and biological evaluation of novel hydroxybenzaldehyde-based kojic acid analogues as inhibitors of mushroom tyrosinase. PlumX Metrics. [Link]
- Yi, W., et al. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors.
- Haselwandter, G., & Winkelmann, G. (1984). Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. Antimicrobial Agents and Chemotherapy, 26(4), 544–547. [Link]
- AlDamen, M. A., Matar, S. M., & Talib, W. H. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1558–S1565. [Link]
- AlDamen, M. A., Matar, S. M., & Talib, W. H. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1558–S1565. [Link]
- Aliyu, H. N., & Al-Hakim, A. A. (2016). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Modern Research in Science and Technology, 2(4), 1-6.
- Yi, W., et al. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Semantic Scholar. [Link]
- Singh, R. P., & Kumar, D. (2018). Synthesis and antimicrobial activities of Te (IV) complexes of 3, 5-dichlorosalicylaldehyde-2-aminopyridine schiff base.
- Al-Masoudi, N. A. (2021). Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Organic Syntheses. [Link]
- Kumar, A., & Singh, R. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
- Al-Samydai, A., Al-Mamoori, F. K. S., & Al-Shimary, B. E. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Molecules, 26(16), 4983. [Link]
- Fleck, R. (1985). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
- Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
- Al-Jaf, R. H., & Al-Jubouri, H. R. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 38(1), 133-140. [Link]
- Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 614-633. [Link]
- Feßler, A. T., et al. (2020). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 11, 579. [Link]
- CN102992982A - Synthesis method of p-hydroxybenzaldehyde. (2013).
Sources
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Protection of 3,5-Dichloro-4-hydroxybenzaldehyde for Advanced Synthesis
Abstract
3,5-Dichloro-4-hydroxybenzaldehyde is a pivotal starting material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility is derived from its trifunctional aromatic core, featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and a chlorinated benzene ring amenable to further substitution. However, the simultaneous presence of reactive hydroxyl and aldehyde functionalities necessitates a robust protecting group strategy to achieve selective transformations. This guide provides an in-depth analysis of protecting group selection, detailed experimental protocols, and a logical framework for navigating the synthetic challenges associated with this versatile building block.
Introduction: The Synthetic Challenge
This compound presents a classic synthetic dilemma: how to selectively manipulate one reactive site in the presence of another. The phenolic hydroxyl group is acidic and readily undergoes O-alkylation or O-acylation, while the aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. Any synthetic route targeting one group must ensure the other remains inert. The choice of protecting group is therefore not arbitrary; it is a critical decision dictated by the stability of the protecting group to downstream reaction conditions and the mildness of its eventual removal.
This document serves as a practical guide for the laboratory researcher. It moves beyond a simple catalog of protecting groups to explain the causality behind procedural choices, offering field-proven insights into what works and why.
Functional Group Reactivity Profile
A successful protection strategy begins with a thorough understanding of the inherent reactivity of the functional groups .
-
Phenolic Hydroxyl (-OH): The acidity of the phenolic proton (pKa ≈ 7-8) is enhanced by the electron-withdrawing effects of the two chlorine atoms and the aldehyde group. This makes it readily deprotonated by mild bases (e.g., K₂CO₃, NaHCO₃), forming a potent phenoxide nucleophile.
-
Aldehyde (-CHO): The carbonyl carbon is highly electrophilic and is a primary target for nucleophiles such as organometallics and hydrides. It is also easily oxidized to a carboxylic acid or reduced to a primary alcohol.
The strategic decision of which group to protect is dictated by the intended transformation.
-
To modify the aldehyde: Protect the hydroxyl group.
-
To modify the hydroxyl group or the aromatic ring: Protect the aldehyde group.
The following flowchart provides a high-level decision-making framework for selecting an appropriate strategy.
Caption: Decision framework for protecting group selection.
Protecting the Phenolic Hydroxyl Group
When the synthetic target involves modification of the aldehyde, the hydroxyl group must be masked. The choice of protecting group depends on its stability towards the reagents used in the subsequent steps.
Strategy 1: Benzyl (Bn) Ether Protection
The benzyl ether is a robust protecting group, stable to a wide array of non-reductive conditions including treatment with organometallics, hydrides, and strong bases. Its primary advantage is its facile removal via catalytic hydrogenolysis, a mild and highly selective method.
Workflow:
Caption: Benzyl ether protection workflow.
Protocol 1: Benzylation of this compound
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol. DMF is a polar aprotic solvent that effectively solvates the resulting phenoxide.
-
-
Addition of Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and monitor by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Rationale: The water quench removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3,5-dichloro-4-benzyloxybenzaldehyde.
Strategy 2: Silyl Ether (TBDMS) Protection
Tert-butyldimethylsilyl (TBDMS) ethers are valuable due to their ease of installation and mild, selective removal using fluoride ion sources. They are stable to most basic conditions and organometallic reagents but are labile to acid.
Protocol 2: TBDMS Protection of this compound
-
Reagents & Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) or DMF.
-
Rationale: Imidazole acts as both a base to deprotonate the phenol and a catalyst to activate the silyl chloride.
-
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete by TLC analysis (typically 2-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography to yield the desired silyl ether.
| Protecting Group | Protection Reagents | Typical Conditions | Stability Profile | Deprotection Reagents |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃ | DMF, 60 °C | Very high; stable to most conditions | BBr₃, HBr (Harsh) |
| Benzyl (Bn) | BnBr, K₂CO₃ | DMF or Acetone, 60-80 °C | Strong Base, Nu:, Mild Acid/Base | H₂, Pd/C; Na/NH₃ |
| TBDMS | TBDMSCl, Imidazole | DCM or DMF, RT | Base, Organometallics, Reductants | TBAF, HF•Py, CSA (Acid) |
| Acetyl (Ac) | Ac₂O, Pyridine | DCM, RT | Mild Acid, Hydrogenation | K₂CO₃/MeOH, LiOH (Base) |
Table 1: Comparison of common protecting groups for the hydroxyl functionality.
Protecting the Aldehyde Group
When targeting the phenolic hydroxyl or the aromatic ring, the aldehyde must be protected to prevent unwanted side reactions.
Strategy 3: Acetal Protection
The formation of a cyclic acetal, typically with ethylene glycol, is the most common method for protecting aldehydes. Acetals are exceptionally stable to basic, nucleophilic, and reductive/oxidative conditions, yet are readily cleaved under mild acidic conditions.[1]
Workflow:
Caption: Acetal protection workflow.
Protocol 3: 1,3-Dioxolane (Acetal) Formation
-
Reagents & Setup: To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).
-
Reaction: Fit the flask with a Dean-Stark apparatus and heat to reflux. The reaction drives to completion by the azeotropic removal of water. Monitor by TLC until the starting material is consumed.
-
Rationale: The removal of water is essential to drive the equilibrium towards the acetal product, according to Le Châtelier's principle.
-
-
Work-up: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Separate the layers and extract the aqueous phase with ethyl acetate. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
| Protecting Group | Protection Reagents | Typical Conditions | Stability Profile | Deprotection Reagents |
| 1,3-Dioxolane | Ethylene Glycol, PTSA | Toluene, Reflux (Dean-Stark) | Base, Nu:, Hydrides, Oxidants | Aq. Acid (HCl, H₂SO₄) |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃•OEt₂ | DCM, 0 °C to RT | Strong Acid/Base, Nu:, Redox | HgCl₂/CaCO₃, NCS, PhI(OAc)₂ |
Table 2: Comparison of common protecting groups for the aldehyde functionality.
Orthogonal Protection Strategies
In complex multi-step syntheses, it may be necessary to protect both functional groups and deprotect them selectively. This is achieved using an "orthogonal" set of protecting groups, where each is removed by a specific set of reagents that do not affect the other.
Example:
-
Phenol Protection: TBDMS ether (cleaved by fluoride).
-
Aldehyde Protection: Acetal (cleaved by acid).
In this scenario, the TBDMS group can be removed with TBAF without affecting the acetal. Subsequently, the acetal can be removed with aqueous acid, leaving the newly revealed hydroxyl group intact. This level of control is indispensable in modern drug development and total synthesis.
Conclusion
The effective use of this compound in advanced synthesis is critically dependent on the logical and strategic application of protecting groups. By carefully considering the stability of the protecting group in relation to the planned downstream reactions, researchers can unlock the full synthetic potential of this versatile intermediate. The protocols and frameworks provided herein offer a reliable foundation for developing robust and reproducible synthetic routes.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
- Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. [Link][1]
- BouzBouz, S.; Cossy, J. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules2002, 7(9), 657-662. [Link][3][4][5]
- PubChem. This compound.
Sources
Application Notes and Protocols: Synthesis of Bio-active Scaffolds via Reaction of 3,5-Dichloro-4-hydroxybenzaldehyde with Amines
Introduction: The Versatility of a Halogenated Phenolic Aldehyde
3,5-Dichloro-4-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal starting material in synthetic chemistry.[1] Its unique structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl, and two electron-withdrawing chlorine atoms, makes it an exceptional building block for creating complex molecular architectures. The reaction of this aldehyde with primary amines is a cornerstone transformation that leads to two principal classes of compounds: Schiff bases (imines) and secondary amines.
These products are not mere synthetic curiosities; they are scaffolds of significant interest in medicinal chemistry, coordination chemistry, and materials science. Schiff bases derived from substituted benzaldehydes are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The corresponding secondary amines, synthesized via reductive amination, are also crucial components in many pharmacologically active molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the two primary reaction pathways involving this compound and amines. It combines in-depth mechanistic theory with detailed, field-proven experimental protocols and characterization guidelines.
Section 1: Mechanistic Principles and Pathways
Understanding the underlying mechanisms is critical for optimizing reaction conditions and achieving desired outcomes. The reaction with amines can be directed down two distinct pathways: condensation to form an imine or a one-pot condensation-reduction to yield a secondary amine.
Pathway A: Schiff Base (Imine) Formation
The formation of a Schiff base, or imine, is a reversible condensation reaction between the aldehyde and a primary amine.[5] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Causality of Experimental Choices:
-
Acid Catalysis: The reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid).[6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic amine.
-
Water Removal: The final step of the mechanism is the elimination of a water molecule. According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium towards the product, increasing the yield of the Schiff base.[5] This is commonly achieved using drying agents like anhydrous MgSO₄ or by azeotropic distillation with a Dean-Stark apparatus.[5][7]
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Pathway B: Reductive Amination
Reductive amination is a powerful method for forming secondary amines directly from aldehydes and primary amines in a single procedural step.[8] This process involves the initial formation of the imine (or its protonated form, the iminium ion), which is then immediately reduced in situ to the corresponding amine.
Causality of Experimental Choices:
-
Selective Reducing Agents: The key to a successful one-pot reductive amination is the use of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are ideal for this purpose.[8][9][10] Standard sodium borohydride (NaBH₄) can also be used, but it is often added after a period of time to allow for imine formation, as it can reduce the starting aldehyde.[9][10]
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 4-5). This is a delicate balance: the acidity must be sufficient to catalyze imine formation but not so high as to protonate and deactivate the amine nucleophile.[8]
Caption: General Workflow for One-Pot Reductive Amination.
Section 2: Experimental Protocols
Safety Precaution: this compound is classified as an irritant.[1] Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Synthesis of 4-((Benzylidene)amino)-2,6-dichlorophenol (Schiff Base)
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
Materials and Equipment:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.91 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Amine Addition: To the stirred solution, add aniline (e.g., 0.93 g, 10.0 mmol) followed by 3 drops of glacial acetic acid.[6]
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.[2][6]
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven to obtain the final product.
Protocol 2: Synthesis of 4-(Benzylaminomethyl)-2,6-dichlorophenol (Reductive Amination)
This protocol describes a one-pot synthesis of a secondary amine using sodium cyanoborohydride.
Materials and Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Methanol
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN) (1.1 eq)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Initial Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.91 g, 10.0 mmol) and benzylamine (e.g., 1.07 g, 10.0 mmol) in methanol (40 mL).[11]
-
pH Adjustment: Stir the mixture at room temperature. Add glacial acetic acid dropwise to adjust the pH to approximately 5-6 (check with pH paper). This facilitates the formation of the iminium ion intermediate.[11]
-
Reducing Agent Addition: In a single portion, add sodium cyanoborohydride (e.g., 0.69 g, 11.0 mmol) to the reaction mixture. Caution: NaBH₃CN is toxic; handle with care. Stir the reaction at room temperature overnight.
-
Solvent Removal: Once the reaction is complete (monitored by TLC), remove the methanol under reduced pressure using a rotary evaporator.[11]
-
Aqueous Workup: Redissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude secondary amine.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Section 3: Product Characterization
Confirming the structure of the synthesized product is a critical step. The following spectroscopic methods are standard for validating the reaction outcome.
| Spectroscopic Method | Schiff Base Product | Reductive Amination Product |
| FT-IR (cm⁻¹) | Disappearance of aldehyde C=O (~1680-1700 cm⁻¹). Appearance of a strong C=N stretch (~1600-1630 cm⁻¹).[6][12] | Absence of both C=O and C=N stretches. Presence of a secondary amine N-H stretch (~3300-3500 cm⁻¹, often weak). |
| ¹H NMR (ppm) | Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). Appearance of a new azomethine proton (Ar-CH=N) singlet (~8.0-9.0 ppm).[6] | Disappearance of the aldehyde proton signal. Appearance of a new benzylic proton (Ar-CH₂-N) singlet (~3.8-4.5 ppm) and an N-H proton (variable shift). |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the imine product. | Molecular ion peak corresponding to the calculated mass of the secondary amine product (M+2 compared to the imine). |
Section 4: Data Summary & Reaction Optimization
The choice of amine and reaction conditions can be tailored to optimize the synthesis of a diverse library of compounds.
| Parameter | Schiff Base Formation | Reductive Amination | Rationale & Optimization |
| Amine Type | Primary aromatic or aliphatic | Primary aromatic or aliphatic | Electron-donating groups on the amine may increase its nucleophilicity, speeding up the initial attack. Sterically hindered amines may react slower.[5] |
| Solvent | Anhydrous Ethanol, Methanol | Methanol (for NaBH₃CN), Dichloromethane (DCE) (for STAB)[9] | Solvent must dissolve reactants. For STAB, an aprotic solvent is required as it is water-sensitive.[9] |
| Catalyst/Reagent | Glacial Acetic Acid (cat.) | NaBH₃CN, NaBH(OAc)₃ | Acid catalyzes imine formation. The choice of reducing agent depends on substrate compatibility and safety considerations. |
| Temperature | Reflux (60-80°C) | Room Temperature | Condensation is favored by heat, while the reduction step is typically efficient at room temperature. |
| Reaction Time | 1 - 6 hours | 12 - 24 hours | Reductive aminations are often run overnight to ensure complete conversion of the intermediate iminium ion. |
| Typical Yield | 80 - 95% | 70 - 90% | Yields are generally high but depend heavily on the specific amine substrate and purification method. |
Section 5: Conclusion
The reactions of this compound with amines provide robust and versatile pathways to synthesize valuable Schiff bases and secondary amines. By understanding the underlying mechanisms of imine condensation and reductive amination, researchers can effectively control the reaction outcome. The protocols provided herein serve as a validated starting point for the synthesis and exploration of new chemical entities with potential applications in drug discovery and materials science, leveraging the unique electronic and structural properties imparted by the dichlorinated phenolic scaffold.
References
- Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
- FlipClass Kendrew Mak. (2025). CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline.
- Journal of Chemical Sciences. (2024). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect.
- Organic Chemistry Portal. (2024). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- ResearchGate. (n.d.). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia.
- ResearchGate. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- PubMed Central. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- YouTube. (2023). Reductive Amination.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde.
- ResearchGate. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Royal Society of Chemistry. (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Reddit. (2023). Reductive amination NaB(AcO)3.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- PubMed Central. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde.
- MDPI. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study.
- Beilstein Journals. (n.d.). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles.
- MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System.
- ResearchGate. (2025). 3,5-Dichloro-2-hydroxybenzaldehyde.
Sources
- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Aldol Condensation of 3,5-Dichloro-4-hydroxybenzaldehyde
Document ID: AN-AC354HBA-2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting aldol condensation reactions using 3,5-dichloro-4-hydroxybenzaldehyde. This substituted benzaldehyde is a valuable building block in medicinal chemistry, and its condensation products, particularly chalcones, exhibit a wide range of biological activities.[1][2] These application notes delve into the mechanistic principles of the Claisen-Schmidt condensation, offer detailed, field-proven protocols for both solution-phase and solvent-free synthesis, and provide guidance on product purification, characterization, and troubleshooting. The aim is to equip researchers with the necessary expertise to successfully synthesize and purify novel chalcone derivatives for applications in drug discovery and development.
Introduction: The Significance of Chalcones from this compound
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as key precursors in the biosynthesis of other flavonoids.[1] Their core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[1] The incorporation of a 3,5-dichloro-4-hydroxyphenyl moiety, derived from this compound, can significantly modulate the pharmacological profile of the resulting chalcone. The dichloro substitution can enhance lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further derivatization or can participate in key hydrogen bonding interactions with biological targets. Chalcone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3][4]
The most reliable and common method for synthesizing these valuable compounds is the Claisen-Schmidt condensation, a specific type of base-catalyzed crossed aldol condensation.[1][5] This reaction involves an aromatic aldehyde that cannot enolize (like this compound) and an enolizable ketone (e.g., acetophenone).[6][7] This strategic choice minimizes self-condensation side reactions and leads to higher yields of the desired crossed product.[6][7][8]
Mechanistic Principles of the Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[8][9][10] This is the rate-determining step. The ketone is chosen as the enolizable partner because aldehydes are generally more reactive electrophiles, and this selection directs the reaction pathway.[6]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound.[9] This aldehyde cannot form an enolate itself due to the lack of α-hydrogens, preventing self-condensation.[11][7] This step results in the formation of a tetrahedral alkoxide intermediate.[9]
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone, the initial aldol addition product.[9][10]
-
Dehydration: Under the reaction conditions, especially with heating, the β-hydroxy ketone readily undergoes dehydration.[2][8] The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone.[8][12] This dehydration step is often irreversible and drives the reaction to completion.[6]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative chalcone, (E)-1-(4-chlorophenyl)-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-en-1-one. These can be adapted for various substituted acetophenones.
Protocol 1: Solution-Phase Synthesis (General Procedure)
This protocol is a robust method suitable for a wide range of ketones and is easily scalable.[13]
Materials:
-
This compound (1.0 eq.)
-
4-Chloroacetophenone (1.0 eq.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-chloroacetophenone (1.0 eq.) in an appropriate volume of 95% ethanol (approx. 5-10 mL per mmol of aldehyde).[11][14]
-
Cooling: Cool the mixture in an ice bath with continuous stirring to control the initial exothermic reaction.
-
Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Add this solution dropwise to the stirred ethanolic mixture.[11][15] Maintain the temperature below 25 °C during addition.
-
Reaction: After complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[6] Reaction times can vary from 2 to 24 hours, often indicated by the formation of a solid precipitate.[15][16]
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[13]
-
Neutralization: Slowly acidify the mixture with dilute HCl until the solution is acidic to litmus paper (pH ~2-3).[1] This step neutralizes the excess base and ensures complete precipitation of the chalcone product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[16][17]
-
Washing: Wash the collected solid thoroughly with cold deionized water until the washings are neutral.[13]
-
Drying: Allow the product to air-dry or dry it in a desiccator or oven at a low temperature (e.g., 50-60 °C).[7][16]
-
Yield Calculation: Determine the mass of the crude product and calculate the percent yield.
Protocol 2: Solvent-Free Synthesis
This environmentally friendly method often leads to high yields and shorter reaction times.[5][18]
Materials:
-
This compound (1.0 eq.)
-
4-Chloroacetophenone (1.0 eq.)
-
Solid NaOH or KOH pellets (1.0 eq.)
-
Mortar and Pestle
-
Deionized Water
Procedure:
-
Grinding: Place the this compound, 4-chloroacetophenone, and solid NaOH or KOH pellets in a mortar.[17][18]
-
Reaction: Grind the mixture vigorously with the pestle for 5-10 minutes.[13][17] The mixture will typically become a thick paste or solidify, often accompanied by a color change.
-
Workup: Add a small amount of cold deionized water to the mortar and continue to grind to break up the solid mass.[13]
-
Filtration and Washing: Transfer the slurry to a Büchner funnel and collect the solid product by vacuum filtration. Wash the product thoroughly with cold deionized water to remove any remaining base and unreacted starting materials.[17][18]
-
Drying and Yield: Dry the purified product and determine the final mass and percent yield.
Purification and Characterization
The crude product obtained from the synthesis often requires purification to remove unreacted starting materials and by-products.[1]
Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid chalcones.[16][17] 95% ethanol is a widely effective solvent for this purpose.[1][16]
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate while swirling until the chalcone completely dissolves.[1] Add more hot ethanol dropwise if necessary to achieve full dissolution, but avoid using excess solvent.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Cooling the flask further in an ice bath can enhance crystallization.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the pure crystals to a constant weight.
Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Expected Outcome / Technique | Purpose |
| Melting Point | A sharp, narrow melting point range.[16] | Purity assessment. Impurities typically broaden and depress the melting point. |
| TLC | A single spot with an Rf value distinct from starting materials.[6] | Purity check and reaction monitoring. |
| ¹H NMR | Signals corresponding to aromatic, vinylic (α,β-protons), and other specific protons. The coupling constant (J-value) for the vinylic protons (typically ~16 Hz) confirms the trans (E) isomer, which is the more thermodynamically stable product.[12][15] | Structural confirmation. |
| ¹³C NMR | Signals for all unique carbon atoms, including the characteristic carbonyl carbon signal downfield. | Structural confirmation. |
| IR Spectroscopy | Characteristic peaks for the C=O stretch (conjugated ketone), C=C stretch (alkene), O-H stretch (phenol), and C-Cl bonds. | Functional group identification. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the chalcone. | Molecular weight confirmation. |
Troubleshooting and Optimization
Caption: Decision tree for troubleshooting common issues.
Key Optimization Strategies:
-
Temperature Control: Low temperatures during base addition can minimize side reactions, while higher temperatures during the main reaction phase can drive the dehydration step to completion.[6]
-
Base Concentration: The amount and concentration of the base are critical. Insufficient base leads to incomplete reaction, while excessive base can promote side reactions.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time, avoiding prolonged times that may lead to product degradation or side-product formation.[6]
-
Purification Solvent: While 95% ethanol is often effective, the ideal recrystallization solvent may vary depending on the specific chalcone derivative. A good solvent should dissolve the compound when hot but not when cold.
Conclusion
The Claisen-Schmidt condensation of this compound provides an efficient and versatile route to a class of chalcones with significant potential in drug discovery. By understanding the underlying mechanism and adhering to optimized and validated protocols for synthesis and purification, researchers can reliably produce high-purity compounds for biological evaluation. This guide serves as a foundational resource, empowering scientists to explore the chemical space of dichlorinated chalcones and unlock their therapeutic potential.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2021).
- Staroń, P., et al. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences. [Link]
- Unknown. The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones.
- The Royal Society of Chemistry.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
- Alvarez-Bercedo, P., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- JETIR. (Year unknown). SYNTHESIS OF CHALCONES. [Link]
- Williamson, K. L., & Masters, K. M. (Year unknown). The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). [Link]
- SATHEE. (Year unknown).
- International Journal of Pharmaceutical Sciences. (Year unknown). Chalcone Derivatives As Potential Biological Activities. [Link]
- Wikipedia. (Year unknown). Aldol reaction. [Link]
- Unknown. (2022).
- Chemical Review and Letters. (2025).
- ResearchGate. (Year unknown).
- International Journal of Pharmacy. (Year unknown).
- IOSR Journal. (2019).
- ResearchGate. (Year unknown).
- Magritek. (Year unknown).
- Leah4sci. (2016).
- The Organic Chemistry Tutor. (2025). Aldol Condensation Worked Practice Questions + TRICK!. YouTube. [Link]
- Wikipedia. (Year unknown).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.
Overview of Synthetic Challenges
The synthesis of this compound, a key building block in pharmaceuticals and other fine chemicals, typically starts from 2,6-dichlorophenol. The introduction of the formyl group at the para position is achieved through electrophilic aromatic substitution. The primary methods employed are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. While seemingly straightforward, each of these methods presents a unique set of challenges, primarily concerning the formation of process-related impurities. Understanding the mechanistic origins of these impurities is paramount for developing robust synthetic and purification protocols.
This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I see a significant amount of unreacted 2,6-dichlorophenol in my crude product. How can I improve the conversion?
A1: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions or deactivation of the starting material.
Root Cause Analysis:
-
Insufficient Electrophile Generation: In the Reimer-Tiemann reaction, the generation of dichlorocarbene from chloroform and a strong base is critical.[1][2] In the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent from DMF and an activating agent like POCl₃ is the key first step.[3][4] In the Duff reaction, the generation of the electrophilic iminium ion from hexamethylenetetramine (HMTA) is crucial.[5] Insufficient amounts or poor quality of these reagents will lead to poor conversion.
-
Reaction Kinetics: The formylation of the sterically hindered and electron-deficient 2,6-dichlorophenol can be sluggish. Reaction temperature and time are critical parameters that need to be optimized. For instance, a patent for the Duff reaction using 2,6-dichlorophenol specifies refluxing in glacial acetic acid for 3 hours.[6]
-
Base Strength and Concentration: In the Reimer-Tiemann reaction, the concentration of the aqueous hydroxide solution is important. A 10-40% aqueous solution of an alkali hydroxide is typically recommended.[7]
Troubleshooting Steps:
-
Reagent Quality: Ensure that all reagents, especially chloroform (for Reimer-Tiemann), DMF and POCl₃ (for Vilsmeier-Haack), and HMTA (for Duff), are of high purity and anhydrous where necessary.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC. Be aware that higher temperatures can also lead to increased side product formation.
-
Extend Reaction Time: If temperature optimization is insufficient, extend the reaction time and monitor for the disappearance of the starting material.
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent. An excess may be required to drive the reaction to completion, but a large excess can lead to side reactions.
Q2: I've identified an impurity with a mass corresponding to the addition of a second formyl group. What is this, and how can I avoid it?
A2: This is likely a di-formylated byproduct. While the ortho positions of 2,6-dichlorophenol are blocked, formylation can potentially occur at other positions on the aromatic ring, or in some cases, lead to more complex structures, although this is less common for this specific substrate. More likely, under harsh conditions, other reactive sites could be generated. The Duff reaction, for example, is known to be capable of diformylation if ortho positions are vacant.[5]
Mitigation Strategies:
-
Control Stoichiometry: The most effective way to prevent over-formylation is to use a controlled amount of the formylating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often optimal.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can favor the formation of thermodynamically more stable, and potentially over-reacted, products.
Q3: My final product has a persistent color, even after initial purification. What could be the cause?
A3: Colored impurities often arise from the formation of polymeric or resinous materials, which are common byproducts in reactions involving phenols and aldehydes, especially under acidic or basic conditions.
Formation Mechanism:
Phenol-formaldehyde-type resinification can occur through repeated hydroxymethylation and condensation reactions, especially if reaction temperatures are too high or if there are issues with the work-up procedure.
Troubleshooting and Purification:
-
Temperature Control: Maintain strict control over the reaction temperature to minimize polymerization.
-
Work-up Procedure: Ensure a rapid and efficient work-up to quench the reaction and remove catalysts or strong acids/bases that can promote resin formation.
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., aqueous ethanol, toluene) is often effective at removing colored impurities.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities.
-
Column Chromatography: For persistent color issues, silica gel column chromatography may be necessary.
-
Q4: I am observing an impurity that I suspect is 3,5-dichloro-4-hydroxybenzoic acid. How is this formed and how can I prevent it?
A4: The formation of the corresponding carboxylic acid is a known side reaction in certain formylation methods and can also result from oxidation of the aldehyde product.
Potential Formation Pathways:
-
Reimer-Tiemann Reaction Variant: If carbon tetrachloride is present as an impurity in the chloroform used for the Reimer-Tiemann reaction, it can lead to the formation of a trichloromethyl intermediate, which hydrolyzes to a carboxylic acid. Using carbon tetrachloride instead of chloroform is a known method to synthesize salicylic acids from phenols.[1]
-
Oxidation of the Product: this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially during work-up or if the reaction is exposed to air for extended periods at elevated temperatures.
Preventative Measures:
-
High-Purity Reagents: Use high-purity, stabilized chloroform for the Reimer-Tiemann reaction.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Work-up: Avoid prolonged exposure to basic conditions during work-up, as this can facilitate oxidation.
Analytical and Purification Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general framework for the analysis of impurities in this compound. Method optimization and validation are recommended for specific applications.
Instrumentation and Materials:
-
HPLC System: Standard HPLC with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or formic acid for mobile phase modification.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude or purified sample into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include aqueous ethanol, toluene, or heptane-ethyl acetate mixtures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Reaction Pathways and Impurity Formation
Duff Reaction Pathway
Caption: Duff reaction for this compound synthesis.
Common Impurities and Their Origins
Caption: Origins of common impurities in the synthesis.
References
- Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547. [Link]
- Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. Org. React.2005, 1–36. [Link]
- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9, 1268–1278. [Link]
- Wikipedia. Duff reaction. [Link]
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. Reimer-Tiemann Reaction. [Link]
- Wikipedia. Reimer–Tiemann reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Formylation of 2,6-Dichlorophenol
Welcome to the technical support center for the formylation of 2,6-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve optimal results with confidence.
Introduction
The formylation of 2,6-dichlorophenol to produce 3,5-dichloro-4-hydroxybenzaldehyde is a crucial transformation in the synthesis of various pharmaceuticals and fine chemicals.[1] However, the electron-withdrawing nature of the two chlorine atoms flanking the hydroxyl group presents unique challenges.[2] This guide will delve into the common side reactions and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is my formylation of 2,6-dichlorophenol resulting in a low yield of the desired this compound?
A1: Low yields are often a consequence of the deactivated nature of the phenol ring due to the two electron-withdrawing chlorine substituents. This reduced nucleophilicity can lead to incomplete reaction or the predominance of side reactions. Common formylation methods like the Reimer-Tiemann and Vilsmeier-Haack reactions may require carefully optimized conditions to be effective.[3][4] For instance, the Reimer-Tiemann reaction is known for its often low yields due to the biphasic reaction system which can suffer from inefficient mass transfer.[5]
Q2: I am observing a significant amount of an unexpected byproduct. What could it be?
A2: The nature of the byproduct depends heavily on the formylation method used. In the Reimer-Tiemann reaction, which uses chloroform and a strong base, the reactive intermediate is dichlorocarbene.[3][6] This can lead to the formation of dichloromethyl-substituted intermediates that, under certain conditions, may not fully hydrolyze to the aldehyde. Additionally, "abnormal" Reimer-Tiemann reactions can occur, potentially leading to ring expansion products, though this is more common with heterocyclic substrates like pyrroles.[5][7][8] In Vilsmeier-Haack reactions, which utilize a Vilsmeier reagent (e.g., from DMF and POCl₃), side reactions can include the formation of colored impurities or incomplete reaction if the substrate is not sufficiently electron-rich.[9][10]
Q3: My reaction mixture is turning into a dark, tar-like substance. What is causing this resin formation and how can I prevent it?
A3: Resin formation is a common issue in phenol formylation, particularly under harsh acidic or basic conditions with a formaldehyde source.[11] This occurs through repeated hydroxymethylation and subsequent condensation reactions, leading to polymerization.[11] To mitigate this, consider the following:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[11]
-
Stoichiometry: Carefully control the ratio of the formylating agent to the phenol.[11]
-
Reaction Time: Quench the reaction as soon as the desired product is formed to prevent over-reaction.[11]
Troubleshooting Guides
Guide 1: Addressing Side Reactions in the Reimer-Tiemann Formylation
The Reimer-Tiemann reaction, while a classic method for ortho-formylation of phenols, can be problematic with deactivated substrates like 2,6-dichlorophenol.[3][12] The primary challenge is driving the reaction towards the desired para-formylation product, this compound, while minimizing byproducts.
Issue: Formation of Dichloromethyl Adducts and Low Conversion
The reaction between the phenoxide and dichlorocarbene forms a dichloromethyl substituted intermediate.[3] Incomplete hydrolysis of this intermediate can lead to its isolation as a significant byproduct.
Troubleshooting Protocol:
-
Enhance Hydrolysis: After the initial reaction with chloroform and base, ensure the hydrolysis step is robust. This can be achieved by adding a co-solvent like ethanol to improve solubility and heating the reaction mixture for a prolonged period during the aqueous workup.
-
Phase-Transfer Catalysis: To improve the interaction between the aqueous hydroxide and the organic chloroform phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This can increase the concentration of the deprotonated chloroform at the interface, leading to more efficient dichlorocarbene generation and reaction.[3]
-
Optimize Base Concentration: The concentration of the aqueous alkali (typically NaOH or KOH) is critical. A concentration between 10-40% is often used.[8] Experiment within this range to find the optimal balance for phenoxide formation without promoting excessive side reactions.
Visualizing the Reimer-Tiemann Mechanism and a Key Side Reaction:
Caption: Desired vs. side reaction in Reimer-Tiemann formylation.
Guide 2: Optimizing the Duff Reaction for 2,6-Dichlorophenol
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is another option.[11][13] It typically favors ortho-formylation, but for 2,6-disubstituted phenols, para-formylation is the only possibility.
Issue: Low Yield and Difficult Product Isolation
The reaction can be sluggish with deactivated phenols and may require acidic conditions, which can complicate the workup.
Troubleshooting Protocol:
-
Solvent and Acid Choice: A common solvent is glacial acetic acid, with sulfuric acid added for the hydrolysis of the intermediate.[13] The concentration of the acid is critical for efficient hydrolysis without promoting degradation.
-
Temperature and Reaction Time: The reaction often requires heating to reflux for several hours.[13] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of degradation products.
-
Stoichiometry of HMTA: While di-formylation is not a concern for 2,6-dichlorophenol, using a slight excess of HMTA can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. A molar ratio of phenol to HMTA of approximately 1:0.4 has been reported to be effective.[13]
Experimental Protocol: Duff Formylation of 2,6-Dichlorophenol [13]
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2,6-dichlorophenol (1 eq.), hexamethylenetetramine (0.4 eq.), and glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture and slowly add 10% sulfuric acid.
-
Stir at an elevated temperature (e.g., 100°C) for 20-30 minutes to ensure complete hydrolysis.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Guide 3: Employing the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic compounds.[9][14] While 2,6-dichlorophenol is electron-deficient, this reaction can still be driven to completion under the right conditions.
Issue: Reaction Fails to Initiate or Proceeds Slowly
The electrophilicity of the Vilsmeier reagent may not be sufficient to react with the highly deactivated ring.
Troubleshooting Protocol:
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[4][10] Ensure the reagents are of high purity and the reaction is performed under anhydrous conditions to generate the active electrophile efficiently.
-
Temperature Control: While many Vilsmeier-Haack reactions are run at low temperatures, a deactivated substrate like 2,6-dichlorophenol may require heating to proceed at a reasonable rate.[4] Gradually increase the temperature and monitor for product formation.
-
Solvent: DMF can often serve as both the reagent and the solvent.[9] Using an excess of DMF can help to drive the reaction forward.
Decision Workflow for Troubleshooting Vilsmeier-Haack Reaction:
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Quantitative Data Summary
| Formylation Method | Key Parameters | Typical Side Reactions | Strategies for Improvement |
| Reimer-Tiemann | Chloroform, strong base (NaOH/KOH), biphasic system | Incomplete hydrolysis, low yield | Phase-transfer catalysis, optimize base concentration, ensure complete hydrolysis |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (acetic/sulfuric) | Low conversion with deactivated substrates | Optimize reaction time and temperature, control stoichiometry |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agent) | Sluggish or no reaction with deactivated substrates | Use high-purity reagents, increase reaction temperature, use excess DMF |
Conclusion
The formylation of 2,6-dichlorophenol is a challenging but achievable transformation. By understanding the underlying mechanisms of common formylation reactions and anticipating potential side reactions, researchers can develop robust protocols. This guide provides a starting point for troubleshooting and optimization. Remember that careful control of reaction conditions, including temperature, stoichiometry, and reaction time, is paramount to success.
References
- Chemistry Notes. (2022, February 2).
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Science Info. (2023, August 24).
- Benchchem. (n.d.).
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- Chemistry Portal. (2021, June 29). Abnormal Reimer Tiemann Reaction Full Detailed Mechanism [Video]. YouTube.
- GeeksforGeeks. (2025, July 23). Reimer-Tiemann Reaction Mechanism.
- Quora. (2018, March 7). What is the mechanism of the Riemer Tiemann reaction?.
- EduConcepts By Gurpreet Sir. (2022, September 13). Abnormal Riemann Tiemann Reaction || Doubt Solving || By Gurpreet Sir [Video]. YouTube.
- Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- International Journal of Molecular Sciences. (2026, January 6). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors.
- Organic Syntheses. (n.d.). 2,6-dichlorophenol.
- National Institutes of Health. (2023, August 10).
- Stabilization Technologies. (2019, June 9).
- Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
- Google Patents. (n.d.). US6635787B2 - Production method of a 2,6-dichlorophenol compound.
- National Institutes of Health. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- European Patent Office. (2007, July 11). EP 1321449 B1 - Production method of a 2,6-dichlorophenol compound.
Sources
- 1. Page loading... [guidechem.com]
- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde. This molecule is a crucial intermediate in the development of pharmaceuticals and other fine chemicals.[1] Achieving a high yield and purity, however, can be challenging due to the nuanced reactivity of the starting materials. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will focus on the most common and direct synthetic route: the electrophilic chlorination of 4-hydroxybenzaldehyde.
Part 1: Foundational Synthesis Protocol
This protocol describes a standard method for the dichlorination of 4-hydroxybenzaldehyde using sulfuryl chloride. It serves as our baseline for the troubleshooting guide.
Reaction Scheme:
(4-hydroxybenzaldehyde -> this compound)
Detailed Step-by-Step Methodology
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber with a base solution), charge 4-hydroxybenzaldehyde (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~10 mL per gram of starting material).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Cooling: Cool the resulting solution/suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 2.1 eq) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0-5 °C and slowly quench the reaction by adding cold water. Be cautious, as this may release HCl and SO₂ gases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acids) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a white to off-white solid.
Part 2: Troubleshooting Guide (Question & Answer)
This section addresses the most common issues encountered during the synthesis.
Q1: My yield is extremely low, and TLC analysis shows a significant amount of unreacted 4-hydroxybenzaldehyde. What went wrong?
A: This is the most frequent issue and typically points to one of three main causes related to reaction kinetics and stoichiometry.
-
Cause A: Insufficient Chlorinating Agent. Sulfuryl chloride can decompose with trace moisture. Ensure you are using at least 2.1 equivalents. If your starting material is not fully consumed after the standard reaction time, a small additional charge (0.1-0.2 eq) of SO₂Cl₂ can be added, but monitor carefully for over-chlorination.
-
Cause B: Reaction Temperature is Too Low. While initial cooling is critical to control the exothermic reaction, if the temperature is kept too low for the entire duration, the activation energy barrier may not be overcome, leading to a stalled or sluggish reaction.[2] After the controlled addition, allowing the reaction to warm to room temperature is essential for it to proceed to completion.
-
Cause C: Ineffective Mixing. If the starting 4-hydroxybenzaldehyde is not fully dissolved or the stirring is inadequate, it creates a heterogeneous mixture where the reagent cannot efficiently react. Ensure vigorous stirring throughout the process.
Q2: My TLC shows multiple product spots, and my final mass is higher than theoretically possible. How do I fix this?
A: This indicates the formation of side products, most commonly from over-chlorination.
-
The Cause: Polysubstitution. The product, this compound, is still an activated aromatic ring and can undergo further chlorination, though at a much slower rate. This is exacerbated by:
-
Excess Chlorinating Agent: Using much more than 2.2 equivalents of SO₂Cl₂ significantly increases the risk.
-
High Temperature: Running the reaction at elevated temperatures provides the energy needed for the less favorable third chlorination to occur.
-
-
The Solution: The key is precise control. Strictly manage your stoichiometry (use 2.1 eq of SO₂Cl₂) and maintain the recommended temperature profile. If over-chlorination is a persistent issue, consider adding the SO₂Cl₂ at an even slower rate. Purification via column chromatography may be necessary to separate the desired dichlorinated product from the trichlorinated byproduct.
Q3: The reaction mixture turned very dark (dark brown or black), and the final work-up yielded a tar-like substance with very little desired product. What caused this degradation?
A: A dark color change often signals decomposition or polymerization, which can be triggered by several factors.
-
Cause A: Excessive Temperature. This is the most common culprit. An uncontrolled, rapid addition of sulfuryl chloride can cause a thermal runaway, leading to the breakdown of the sensitive aldehyde and phenol functional groups.
-
Cause B: Presence of Catalytic Impurities. Trace amounts of metals, particularly iron, can act as unintended Lewis acid catalysts, promoting aggressive and unselective reactions that lead to polymerization.[3] Ensure you are using clean glassware.
-
Cause C: Unsuitable Solvent. Using a protic solvent like an alcohol is incompatible with sulfuryl chloride and will lead to rapid decomposition and side reactions. Always use a dry, aprotic solvent.
Q4: My final product is an off-white or yellowish solid after recrystallization. How can I achieve higher purity?
A: A persistent color often indicates residual acidic impurities or minor chromophoric byproducts.
-
Solution A: Improve the Work-up. Ensure the wash with saturated sodium bicarbonate solution is thorough. Check the pH of the aqueous layer to confirm it is basic. This step is critical for removing residual HCl and sulfuric acid (from SO₂Cl₂ decomposition), which can stain the product.
-
Solution B: Activated Carbon Treatment. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Solution C: Re-evaluate Recrystallization Solvents. Experiment with different solvent systems. A solvent that provides good solubility at high temperatures but poor solubility at low temperatures is ideal. Toluene, ethanol/water, or acetic acid/water mixtures are good candidates to explore.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction, and why is it selective for the 3 and 5 positions?
A: The reaction is a classic Electrophilic Aromatic Substitution (EAS) .[4] The mechanism proceeds in two main steps, as illustrated in the diagram below. The selectivity is governed by the directing effects of the substituents on the benzene ring.[5]
-
-OH (Hydroxyl) Group: This is a strongly activating group and an ortho, para-director. It donates electron density into the ring, making the positions ortho (2, 6) and para (4) to it highly nucleophilic.
-
-CHO (Aldehyde) Group: This is a deactivating group and a meta-director. It withdraws electron density from the ring.
In 4-hydroxybenzaldehyde, the powerful activating effect of the -OH group dominates. The para position is already occupied by the aldehyde. Therefore, the highly activated ortho positions (3 and 5) are the primary sites for electrophilic attack by the chlorine electrophile (generated from SO₂Cl₂).
Q: Can I use a different chlorinating agent like N-Chlorosuccinimide (NCS) or chlorine gas?
A: Yes, but each has different considerations:
-
N-Chlorosuccinimide (NCS): NCS is a milder and safer chlorinating agent. However, it often requires a catalyst (like a Lewis acid) or longer reaction times to achieve dichlorination on an activated ring. It might offer better control to avoid over-chlorination but could result in lower overall conversion.
-
Chlorine Gas (Cl₂): While effective, Cl₂ is highly toxic and difficult to handle safely in a standard lab setting. It offers little advantage in selectivity over sulfuryl chloride for this particular transformation and introduces significant safety hazards.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is often preferred as it is a liquid that is easier to handle than gas and is highly effective for the chlorination of electron-rich aromatic rings. It decomposes into gaseous byproducts (SO₂ and HCl), which are easily removed.
Q: How critical is the choice of solvent?
A: Solvent choice is crucial for managing reactivity, solubility, and temperature. An ideal solvent should be:
-
Aprotic and Inert: It must not react with the chlorinating agent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and chloroform are common choices.
-
Good Solubility: It should dissolve the starting material to a reasonable extent to facilitate a homogeneous reaction.
-
Appropriate Boiling Point: A low boiling point (like DCM) makes it easy to remove during work-up. A higher boiling point (like DCE) can allow for a wider reaction temperature range if needed, but also requires more energy for removal.
Part 4: Data & Workflow Visualization
Tables for Quick Reference
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Stoichiometry (SO₂Cl₂) | 2.1 - 2.2 equivalents | Ensures complete dichlorination while minimizing over-chlorination risk. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls initial exotherm; ensures reaction goes to completion. |
| Reaction Time | 3 - 5 hours | Typical duration for full conversion after reagent addition. |
| Solvent | Anhydrous DCM or DCE | Inert, aprotic medium that facilitates the reaction. |
| Expected Yield | 75 - 90% | Realistic yield for an optimized and carefully executed procedure. |
Table 2: Quick Troubleshooting Guide
| Symptom | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Conversion | Insufficient SO₂Cl₂, Temp too low | Use 2.1 eq SO₂Cl₂, allow warming to RT |
| Multiple Products | Excess SO₂Cl₂, Temp too high | Use precise stoichiometry, maintain temp control |
| Dark/Tarry Mixture | Temp runaway, Impurities | Slow reagent addition, use clean glassware |
| Colored Product | Acidic residue, Minor impurities | Thorough NaHCO₃ wash, activated carbon treatment |
Diagrams for Conceptual Understanding
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: The two-step mechanism of electrophilic aromatic substitution.
References
- Does Cl- Serve as a Catalyst in the Chlorin
- Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.
- Does Cl– Serve as a Catalyst in the Chlorination of Phenols?.
- Chlorination Revisited: Does Cl(-) Serve as a Catalyst in the Chlorination of Phenols? | Request PDF.
- PhPOCl2 as a potent catalyst for chlorination reaction of phenols with PCl5. Taylor & Francis Online. [Link]
- Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?. Brainly. [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives.
- m-Hydroxybenzaldehyde. Organic Syntheses Procedure. [Link]
- This compound Suppliers. LookChem. [Link]
- This compound | C7H4Cl2O2. PubChem. [Link]
- 23: Electrophilic Aromatic Substitution (Worksheet). Chemistry LibreTexts. [Link]
- Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
- Synthesis of 4-hydroxybenzaldehyde from phenol?. Sciencemadness Discussion Board. [Link]
- Chlorination of Benzaldehyde to 4-chlorobenzaldehyde?.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of Crude 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support guide for the purification of 3,5-dichloro-4-hydroxybenzaldehyde (DCHB). This document is designed for researchers, medicinal chemists, and process development scientists who utilize DCHB as a key intermediate and require it in high purity. Crude DCHB, resulting from synthesis, often contains residual starting materials, reagents, and colored byproducts that can interfere with subsequent reactions. This guide provides a series of troubleshooting steps and detailed protocols to address common purification challenges, ensuring you obtain a product that meets stringent quality standards.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of pure this compound? A1: Pure this compound is a white to off-white crystalline solid.[1] It has limited solubility in water but is generally soluble in organic solvents such as ethanol, and dimethyl sulfoxide (DMSO).[1] This solubility profile is fundamental to developing effective purification strategies, particularly for recrystallization.
Q2: What are the most common impurities I should expect in my crude DCHB? A2: Impurities are largely dependent on the synthetic route. A common synthesis involves the formylation of 2,6-dichlorophenol.[2] Therefore, potential impurities include:
-
Unreacted 2,6-dichlorophenol: The starting material.
-
Colored Byproducts: Often polymeric or oxidized species that impart a yellow, brown, or reddish hue to the crude product.
-
Inorganic Salts: Residual acids or bases from the reaction workup.
-
Over-chlorinated or Incompletely Chlorinated Species: Depending on the synthesis of the starting material.
Q3: My crude product is a dark, oily solid. Can it be purified directly? A3: An oily or tarry consistency often indicates the presence of significant impurities and possibly residual solvent. It is highly recommended to first attempt to solidify the material, perhaps by triturating with a non-polar solvent like hexane to wash away some impurities and induce crystallization. If this fails, a more rigorous purification like column chromatography or a full acid-base extraction will be necessary.
Q4: What analytical techniques are best for assessing the purity of DCHB? A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual starting material (2,6-dichlorophenol).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can reveal the presence of organic impurities if they are at a significant level (>1%).
-
Melting Point: Pure DCHB has a distinct melting point (approx. 153-155 °C).[2] A broad or depressed melting range is a clear indicator of impurity.
Troubleshooting and Purification Guides
This section addresses the most common purification challenges encountered with crude DCHB.
Problem 1: Persistent Yellow, Brown, or Red Color in the Product
A discolored product is one of the most frequent issues, typically caused by highly conjugated, polymeric, or oxidized impurities.
Causality: These colored impurities often arise from side reactions during synthesis, especially if reaction temperatures were too high or if the product was exposed to air and light for extended periods. While often present in small quantities, their intense color makes them highly apparent.
Solution: Decolorization using Activated Carbon during Recrystallization
Activated carbon has a high surface area and can effectively adsorb large, flat, conjugated molecules responsible for color.
Detailed Protocol: Recrystallization with Activated Carbon
-
Solvent Selection: Choose a solvent system in which DCHB is highly soluble when hot and poorly soluble when cold. An ethanol/water mixture is often effective.
-
Dissolution: In a flask, dissolve the crude DCHB in the minimum amount of hot ethanol required for complete dissolution.
-
Carbon Treatment:
-
Remove the flask from the heat source to prevent flash boiling.
-
Add a small amount of activated carbon (approx. 1-2% of the solute's weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat to boiling for 5-10 minutes.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). This is critical to prevent the desired product from crystallizing prematurely on the filter paper.
-
Quickly filter the hot solution into a clean, pre-warmed flask. The filtrate should be significantly lighter in color or colorless.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the process can be accelerated by placing the flask in an ice bath.[4]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent system used for recrystallization), and dry thoroughly under vacuum.
Problem 2: Low Purity Detected by HPLC/GC, Presence of Non-Acidic Impurities
This issue indicates that the crude product is contaminated with substances that have similar solubility to DCHB, making simple recrystallization ineffective. Unreacted starting materials or neutral byproducts are common culprits.
Causality: The phenolic hydroxyl group on DCHB is acidic (pKa ~7-8), a property not shared by many potential impurities. This difference in chemical reactivity can be exploited for separation.[5]
Solution: Acid-Base Extraction
This powerful technique separates acidic compounds from neutral or basic ones by moving the acidic compound into an aqueous layer as its water-soluble salt.
dot
Caption: Workflow for purifying DCHB via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude DCHB in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The DCHB will be deprotonated to its sodium salt and move into the aqueous (bottom) layer.[5] Neutral impurities will remain in the organic (top) layer.
-
-
Separation & Wash:
-
Drain the lower aqueous layer into a clean flask.
-
(Optional but recommended) Re-extract the organic layer with a fresh portion of 1M NaOH to ensure complete recovery. Combine the aqueous layers.
-
Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 2, check with pH paper).
-
A white precipitate of pure DCHB will form.
-
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Problem 3: Product Streaking or Decomposing on a Silica Gel Column
When high-purity material is required, column chromatography is an option. However, aldehydes can be sensitive to the acidic nature of standard silica gel.[6]
Causality: The silica gel surface is covered with acidic silanol groups (Si-OH). These can interact with the aldehyde functional group, sometimes catalyzing decomposition or leading to significant band tailing on the column, resulting in poor separation.[6]
Solution: Using Deactivated Silica or a Modified Eluent
Neutralizing the acidic sites on the silica gel prevents unwanted interactions with the aldehyde.
dot
Caption: Logic for optimizing column chromatography of DCHB.
Detailed Protocol: Column Chromatography
-
TLC Analysis: First, determine a suitable eluent system using thin-layer chromatography (TLC). A hexane/ethyl acetate mixture is a good starting point. The ideal system should give the DCHB an Rf value of approximately 0.3.[6]
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen eluent.
-
If tailing was observed on TLC: Add triethylamine to the eluent to a final concentration of 1% (v/v). This will neutralize the acidic sites on the silica.[6]
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude DCHB in a minimum amount of the eluent.
-
Alternatively, for less soluble samples, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection:
-
Run the column, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified DCHB.
Data Summary Tables
Table 1: Recommended Purification Strategies Based on Crude Product Quality
| Issue Observed | Primary Impurity Type | Recommended Primary Technique | Secondary/Alternative Technique |
| Strong Color (Yellow/Brown) | Conjugated/Oxidized Species | Recrystallization with Activated Carbon | Column Chromatography |
| Multiple Spots on TLC | Neutral Organics, Starting Material | Acid-Base Extraction | Column Chromatography |
| Broad Melting Point | General Impurities | Recrystallization | Acid-Base Extraction |
| Oily or Tarry Consistency | Polymeric material, residual solvent | Column Chromatography | Trituration followed by Recrystallization |
Table 2: Solvent Properties for DCHB Purification
| Solvent | Role | Rationale |
| Ethanol / Water | Recrystallization | High solubility in hot ethanol, low solubility in cold aqueous ethanol, allowing for good recovery.[1] |
| Toluene / Hexane | Recrystallization | Similar principle to ethanol/water for less polar impurities. |
| Ethyl Acetate | Extraction / Chromatography | Good solvent for DCHB and many organic impurities; immiscible with water. |
| Hexane | Anti-solvent / Chromatography | DCHB is poorly soluble; useful for precipitation and as a non-polar mobile phase component. |
| Sodium Hydroxide (aq) | Extraction | Deprotonates the phenolic -OH, rendering the molecule water-soluble for separation.[5] |
References
- Acid base extraction. (2020). YouTube. [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives.
- Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. [Link]
- This compound | Solubility of Things. Solubility of Things. [Link]
- This compound. PubChem. [Link]
- Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chrom
- Chemical Properties of this compound (CAS 2314-36-5). Cheméo. [Link]
- WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Science Alert. [Link]
Sources
Removing unreacted starting materials from 3,5-Dichloro-4-hydroxybenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical solutions for removing unreacted starting materials from 3,5-dichloro-4-hydroxybenzaldehyde. As a Senior Application Scientist, my goal is to synthesize established chemical principles with field-proven insights to help you achieve the highest possible purity for your compound, a critical intermediate in pharmaceutical and materials science.[1] This document is structured to provide rapid answers to common problems and detailed protocols for robust purification.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification of this compound.
Q1: What is the primary unreacted starting material I need to remove?
The most common synthetic routes to this compound involve the formylation of 2,6-dichlorophenol.[2] Therefore, 2,6-dichlorophenol is the principal unreacted starting material that must be separated from the final product.
Common synthetic methods include:
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) to formylate 2,6-dichlorophenol, typically in an acidic medium.
-
The Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base to achieve ortho-formylation, but with the ortho positions blocked on 2,6-dichlorophenol, formylation occurs at the para position.[3][4][5]
Q2: What are the key physical property differences I can exploit for separation?
The structural differences between the product and the primary starting material impurity, 2,6-dichlorophenol, give rise to distinct physical properties that can be leveraged for effective separation. The presence of the electron-withdrawing aldehyde group (–CHO) on the product is the most significant differentiator.
Table 1: Comparison of Physical Properties
| Property | This compound (Product) | 2,6-Dichlorophenol (Starting Material) | Rationale for Separation |
| Structure | Phenolic ring with a -CHO group para to the -OH group. | Phenolic ring without the -CHO group. | The aldehyde group increases polarity and acidity. |
| Molecular Weight | 191.01 g/mol [6][7] | 163.00 g/mol | Affects boiling point and chromatographic mobility. |
| Melting Point | ~153-155 °C[2] | ~64-66 °C | Enables purification by recrystallization and allows for purity assessment. |
| Acidity (pKa) | More Acidic (Estimated pKa ~6-7) | Less Acidic (pKa ~7.85) | The electron-withdrawing aldehyde group enhances the acidity of the phenolic proton, enabling selective extraction with a weak base. |
| Polarity | More Polar | Less Polar | The aldehyde group increases the molecule's overall polarity, forming the basis for separation by column chromatography. |
| Solubility | Soluble in ethanol, DMSO; limited in water.[8] | Soluble in ethanol, ether; very slightly soluble in water.[9] | Differences in solubility profiles across various solvents are key for selecting an appropriate recrystallization system. |
Q3: My aldehyde seems to be degrading during column chromatography. What is happening?
Aldehydes can be sensitive compounds, and degradation on a standard silica gel column is a common issue.[10][11] There are two primary causes:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially if the silica gel is not fresh or if solvents contain peroxide impurities.
-
Acid-Catalyzed Reactions: Silica gel is inherently acidic and can catalyze reactions like acetal or hemiacetal formation if an alcohol (e.g., methanol, ethanol) is used as a co-solvent.[11]
Solution: To mitigate this, the silica gel can be deactivated. This is achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%) , to the eluent system.[11] This neutralizes the acidic sites on the silica, preventing degradation of the aldehyde.
In-Depth Purification Guides & Troubleshooting
This section provides detailed, step-by-step protocols for the most effective methods to purify this compound.
Guide 1: Purification by Acid-Base Extraction
Principle: This is the most effective and scalable method. It exploits the significant difference in acidity between the product and the unreacted 2,6-dichlorophenol. The electron-withdrawing aldehyde group makes this compound a stronger acid than 2,6-dichlorophenol. This allows for its selective deprotonation by a weak base like sodium bicarbonate (NaHCO₃), while the less acidic 2,6-dichlorophenol remains protonated.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via selective acid-base extraction.
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution).
-
Separation: Allow the layers to separate fully. The deprotonated, more acidic product will move into the aqueous (bottom) layer as its sodium salt, while the less acidic 2,6-dichlorophenol remains in the organic (top) layer.
-
Isolation of Impurity: Drain the organic layer and set it aside. This layer contains the majority of the unreacted 2,6-dichlorophenol and can be discarded or processed for recovery.
-
Re-extraction (Optional): To ensure complete separation, wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The pure product will precipitate as a solid.
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter with cold deionized water to remove any residual salts and then dry it under vacuum to yield the pure this compound.
Troubleshooting
-
Issue: Emulsion forms at the interface.
-
Cause: Vigorous shaking or high concentration of dissolved solids.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
-
-
Issue: Product does not precipitate upon acidification.
-
Cause: Insufficient acidification or the product concentration is too low.
-
Solution: Check the pH with pH paper to ensure it is strongly acidic (pH 1-2). If the product is still soluble, extract it from the acidified aqueous solution back into an organic solvent like ethyl acetate, and then remove the solvent under reduced pressure.
-
Guide 2: Purification by Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[10][12] The more polar this compound will adhere more strongly to the polar silica gel and elute more slowly than the less polar 2,6-dichlorophenol.
Workflow for Column Chromatography
Caption: General workflow for purification by silica gel chromatography.
Experimental Protocol
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system should give a good separation between the product spot (lower Rf) and the starting material spot (higher Rf), with the product having an Rf value of ~0.2-0.3.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. The less polar 2,6-dichlorophenol will travel down the column faster.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions using TLC.
-
Gradient Elution: Once the 2,6-dichlorophenol has been eluted, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the more polar product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.
Troubleshooting
-
Issue: Poor separation or co-elution.
-
Cause: The chosen solvent system is too polar, or the column was overloaded with the crude mixture.
-
Solution: Start with a less polar eluent. Use a larger column or load less material. Ensure the sample is loaded in a concentrated, narrow band.
-
-
Issue: Product is a smear/streak on the TLC plate and column.
-
Cause: The compound might be too polar for the chosen system or is degrading.
-
Solution: Try a more polar solvent system (e.g., adding a small amount of methanol). If degradation is suspected, use deactivated silica as described in the FAQs.[11]
-
Guide 3: Purification by Recrystallization
Principle: This method relies on the differences in solubility of the product and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but will be a poor solvent for it at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution.
Experimental Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is a mixture of a polar and non-polar solvent, such as ethanol/water or toluene/hexane . The product should be highly soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities and then dry them under vacuum.
Troubleshooting
-
Issue: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Add slightly more solvent. Ensure the cooling process is slow. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Issue: Low recovery of the product.
-
Cause: Too much solvent was used, or the product is too soluble in the cold solvent.
-
Solution: Evaporate some of the solvent and attempt to recrystallize again. Use a solvent in which the product has lower solubility.
-
References
- Solubility of Things. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2314-36-5).
- Biosynth. (n.d.). This compound.
- Fisher Scientific. (2023). Safety Data Sheet: this compound.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Duff reaction.
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- BenchChem. (n.d.). Synthesis routes of this compound.
- Guidechem. (2020). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.
- National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
- Organic Syntheses. (n.d.). 2,6-dichlorophenol.
- Sigma-Aldrich. (2014). 3-4-Dihydroxybenzaldehyde - Safety Data Sheet.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- ChemicalBook. (2025). This compound (CAS 2314-36-5).
- BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- LookChem. (n.d.). CAS No.2314-36-5, this compound Suppliers.
- Chemical Education Xchange. (n.d.). Extraction of Dichloroindophenol.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
Sources
- 1. CAS No.2314-36-5,this compound Suppliers [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols to ensure the successful synthesis of your target compound. Our approach is grounded in established chemical principles and practical, field-proven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most frequently cited and efficient laboratory-scale synthesis of this compound is a variation of the Duff reaction, starting from 2,6-dichlorophenol. This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid, followed by acidic hydrolysis.[1] Since both ortho positions on the 2,6-dichlorophenol are blocked, the formylation occurs selectively at the para position.[2] This method is generally favored for its operational simplicity and relatively high yields, which can reach up to 84%.[1]
Q2: What is the role of the catalyst in the synthesis of this compound?
In the context of the Duff reaction, the acid (e.g., glacial acetic acid) acts as a catalyst. Its primary role is to protonate hexamethylenetetramine, facilitating its decomposition to generate a reactive electrophilic iminium ion. This iminium ion is the species that attacks the electron-rich aromatic ring of 2,6-dichlorophenol in an electrophilic aromatic substitution reaction. The subsequent addition of a stronger acid, like sulfuric acid, during workup is crucial for the hydrolysis of the resulting imine intermediate to yield the final aldehyde product.[2][3]
Q3: Can the Reimer-Tiemann reaction be used to synthesize this compound?
Theoretically, yes. The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform and a strong base.[4][5] In the case of 2,6-dichlorophenol, where the ortho positions are blocked, the reaction would be directed to the para position.[5] However, the Duff reaction is generally more efficient and is the more commonly reported method for this specific transformation. The Reimer-Tiemann reaction can be prone to side reactions and may require more rigorous optimization of reaction conditions, such as the use of a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[6]
Q4: What are the key safety precautions to consider during this synthesis?
Working with chlorinated phenols and strong acids requires strict adherence to safety protocols. 2,6-dichlorophenol is a hazardous substance, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood. Glacial acetic acid and sulfuric acid are corrosive and should be handled with care. The reaction can be exothermic, so proper temperature control is essential to prevent runaways.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A low yield is a common issue in many organic syntheses. If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions:
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | The formylation step may not have gone to completion. Action: Ensure the reaction is heated at reflux for the recommended time (e.g., 3 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Moisture in Reagents | The Duff reaction is sensitive to water in its initial stages, which can hydrolyze the reactive iminium ion intermediate. Action: Use anhydrous glacial acetic acid and ensure all glassware is thoroughly dried before use. |
| Sub-optimal Temperature | If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it could promote side reactions. Action: Maintain a steady reflux temperature during the formylation step. |
| Inefficient Hydrolysis | The imine intermediate formed after the initial reaction requires complete hydrolysis to the aldehyde. Action: Ensure that the 10% sulfuric acid is added slowly and the mixture is stirred at 100°C for the specified time (20-30 minutes) to facilitate complete hydrolysis.[1] |
| Loss of Product during Workup | The product may be lost during filtration or washing if not performed carefully. Action: Ensure the product fully precipitates upon pouring the reaction mixture onto crushed ice. Wash the filtered solid with a sufficient amount of cold water to remove impurities without dissolving a significant amount of the product. |
Problem 2: Presence of Impurities in the Final Product
If your final product is not pure, as indicated by a broad melting point range or unexpected peaks in analytical data (e.g., NMR), consider these possibilities:
| Potential Impurity | Identification & Removal Strategy |
| Unreacted 2,6-dichlorophenol | Can be identified by its characteristic spectroscopic signals. Removal: The product, this compound, is a solid.[1] Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The starting material is more soluble in less polar solvents. |
| Polymeric Byproducts | Phenols can sometimes form resinous materials under acidic and heated conditions. Removal: These are often amorphous and can be removed during recrystallization, as they are typically less soluble than the desired crystalline product. |
| Incompletely Hydrolyzed Intermediates | The presence of imine or other intermediates from the reaction with hexamethylenetetramine. Removal: Ensure the hydrolysis step with sulfuric acid is carried out effectively. If necessary, the crude product can be re-subjected to the hydrolysis conditions. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via the Duff Reaction
This protocol is adapted from a reliable synthetic route with a reported yield of 84%.[1]
Materials:
-
2,6-dichlorophenol
-
Glacial acetic acid
-
Hexamethylenetetramine (HMTA)
-
10% Sulfuric acid solution
-
Crushed ice
-
Deionized water
Equipment:
-
250 ml three-neck round-bottom flask
-
Reflux condenser
-
Pot thermometer
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In the 250 ml three-neck round-bottom flask, combine 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.
-
Formylation Reaction: Heat the reaction mixture to reflux with stirring. A clear solution should be obtained at approximately 70°C. Continue to reflux for 3 hours.
-
Hydrolysis: Allow the mixture to cool to 100°C. Slowly add 30 ml of 10% sulfuric acid and continue to stir at 100°C for 20-30 minutes.
-
Product Precipitation: Pour the warm reaction mass into 200 g of crushed ice. A solid precipitate of this compound will form.
-
Isolation and Purification: Filter the solid product using a Buchner funnel and wash it thoroughly with 100 ml of water.
-
Drying: Dry the purified solid at 70°C to obtain the final product.
Expected Outcome:
-
Yield: Approximately 9.2 g (84%)
-
Appearance: Solid
-
Melting Point: 153-155°C[1]
Visualizing the Synthesis Pathway
To better understand the chemical transformations, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Diagram 1: The Duff Reaction Mechanism
This diagram outlines the key steps in the acid-catalyzed formylation of 2,6-dichlorophenol with hexamethylenetetramine.
Caption: Key stages of the Duff reaction for this compound synthesis.
Diagram 2: Experimental Workflow
This flowchart provides a step-by-step visual guide to the laboratory procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Duff reaction. Wikipedia.
- Imine and Enamine Hydrolysis. Organic Chemistry Tutor.
- Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- The Reimer-Tiemann Reaction | PDF. Scribd.
- Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
- Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
- Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
- REIMER TIEMANS REACTION. PHARMD GURU.
- Phase-transfer catalyst – Knowledge and References. Taylor & Francis.
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
- Benzaldehyde, m-hydroxy. Organic Syntheses Procedure.
- A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
- A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC - NIH.
- Industrial Phase-Transfer Catalysis.
- Lewis Acid-Mediated Friedel-Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. ResearchGate.
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.
- Lewis Acid-Mediated Friedel-Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. PubMed.
- Duff Reaction.
- Synthetic method for 2,6-dichlorophenol. Google Patents.
- Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Hexamethylenetetramine, A Versatile Reagent in Organic. ResearchGate.
- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
- 2,6-Dichlorophenol. Wikipedia.
- Lewis acid-catalysed formation of two-dimensional phthalocyanine covalent organic frameworks. Dichtel Research Group - Northwestern University.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for 3,5-dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and its impact on the reactivity of this versatile intermediate. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common challenges encountered during reactions involving this compound, with a focus on solvent-related issues.
Issue 1: Low or No Reaction Yield in Nucleophilic Substitution of the Hydroxyl Group (e.g., Williamson Ether Synthesis)
Question: I am attempting a Williamson ether synthesis using this compound, but I am observing very low yields of my desired ether product. What are the likely solvent-related causes, and how can I improve the outcome?
Answer: Low yields in the Williamson ether synthesis are frequently tied to suboptimal reaction conditions, particularly the choice of solvent, which can impact the nucleophilicity of the phenoxide and the reaction mechanism.[1][2] The reaction proceeds via an SN2 mechanism, which is highly sensitive to the solvent environment.[2]
Potential Causes and Solutions:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more potent nucleophilic phenoxide ion.[1]
-
Troubleshooting: Ensure you are using a suitable base. While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) are often effective and can minimize side reactions.[1] The choice of solvent can influence the base's effectiveness.
-
-
Solvent Choice:
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate the phenoxide ion through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the SN2 reaction.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These are generally the preferred solvents for SN2 reactions.[4] They can dissolve the ionic reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3][4]
-
Experimental Protocol: Williamson Ether Synthesis of a 3,5-Dichloro-4-alkoxybenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.[5]
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.5 eq) to the solution.[1] Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the primary alkyl halide (e.g., 1-bromoalkane, 1.1 eq) dropwise to the reaction mixture.[5]
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]
Issue 2: Unexpected Side Products in Aldehyde Condensation Reactions (e.g., Knoevenagel Condensation)
Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am isolating significant amounts of side products. How can the solvent be contributing to this?
Answer: The Knoevenagel condensation is a base-catalyzed reaction that can be significantly influenced by the solvent. Side reactions can arise from the solvent's interaction with the reactants, catalyst, or intermediates.[7]
Potential Causes and Solutions:
-
Solvent Polarity and Reaction Rate:
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can accelerate the reaction, often leading to cleaner product formation and higher yields in shorter reaction times.[8]
-
Protic Solvents (e.g., Methanol, Ethanol): These can slow down the reaction and may lead to incomplete conversion or side reactions due to their ability to hydrogen bond with the catalyst and intermediates.[8]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These may result in longer reaction times but can be effective, particularly if water is removed azeotropically.[8]
-
-
Water as a Byproduct: The Knoevenagel condensation produces water, which can shift the reaction equilibrium back towards the starting materials, reducing the overall yield.[7]
-
Recommended Action: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms.[7] Alternatively, performing the reaction under solvent-free conditions or in the presence of a dehydrating agent like molecular sieves can be beneficial.[7][9] Some modern, greener protocols even use benign catalysts like ammonium bicarbonate in solvent-free conditions.[9]
-
Table 1: Impact of Solvent Choice on Common Reactions of this compound
| Reaction Type | Recommended Solvent Type | Rationale | Potential Issues with Poor Solvent Choice |
| Williamson Ether Synthesis | Polar Aprotic (DMF, Acetone) | Favors SN2 mechanism by not over-stabilizing the phenoxide nucleophile.[4] | Protic solvents can reduce nucleophilicity and slow the reaction.[3] |
| Knoevenagel Condensation | Polar Aprotic (DMF) or Solvent-Free | Accelerates the reaction and can lead to higher selectivity.[8] | Protic solvents can lead to poor conversion and selectivity.[8] |
| Nucleophilic Addition to Aldehyde | Varies (often polar aprotic) | Depends on the nucleophile; generally, solvents that solubilize reactants without interfering are best. | Protic solvents can interfere with strong nucleophiles (e.g., Grignard reagents).[10] |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature.[11] It has limited solubility in water due to the hydrophobic nature of the dichlorinated aromatic ring.[11] However, it is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[11] The presence of the hydroxyl group allows for some hydrogen bonding, which aids its solubility in certain polar solvents.[11] As with many organic compounds, its solubility tends to increase with temperature.[11]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [11] |
| Ethanol | Polar Protic | Soluble | [11] |
| Water | Polar Protic | Limited | [11] |
| Methanol | Polar Protic | Soluble | [12][13] |
| Acetone | Polar Aprotic | Soluble | [14] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5][15] |
Note: "Soluble" is a qualitative descriptor. It is always advisable to perform a small-scale solubility test for your specific reaction concentration.
Q2: How do the electron-withdrawing chloro-substituents affect the reactivity of the aldehyde and hydroxyl groups?
A2: The two chlorine atoms at the 3 and 5 positions are electron-withdrawing groups. Their effects are twofold:
-
On the Aldehyde Group: They increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the aromatic ring. This makes the aldehyde more susceptible to nucleophilic attack, generally accelerating reactions like Knoevenagel condensations, Wittig reactions, and other nucleophilic additions compared to unsubstituted benzaldehyde.[10][16]
-
On the Hydroxyl Group: The electron-withdrawing nature of the chlorine atoms increases the acidity of the phenolic hydroxyl group. This makes it easier to deprotonate, which can be advantageous in reactions where the formation of a phenoxide is the first step, such as the Williamson ether synthesis.
Q3: Can protic solvents participate in the reaction as nucleophiles?
A3: Yes, this is a critical consideration. In reactions that generate a carbocation intermediate or a highly electrophilic center, a nucleophilic protic solvent (like water or an alcohol) can act as a nucleophile in a process called solvolysis.[4] While this compound reactions typically do not proceed through a stable carbocation on the aromatic ring, if you are performing a reaction on a side chain attached to the ring, or under conditions that could promote an SN1-type mechanism, solvolysis is a potential side reaction to be aware of.[4]
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent system.
References
- Solubility of Things. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- BenchChem. (n.d.). Synthesis routes of this compound.
- Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
- ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Cheméo. (n.d.). Chemical Properties of this compound.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde.
- YouTube. (2022, December 3). Electrophilic substitution reactions of benzaldehyde.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group.
- Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound 5 g.
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- BenchChem. (n.d.). Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde.
- BenchChem. (n.d.). Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents.
- BenchChem. (n.d.). Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
- Sigma-Aldrich. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- NIH. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde.
- ResearchGate. (n.d.). (PDF) 3,5-Dichloro-2-hydroxybenzaldehyde.
- ResearchGate. (n.d.). Effect of solvent on Knoevenagel condensation of benzaldehyde with....
- PubChem. (n.d.). 3,5-Dichlorobenzaldehyde.
- Cheméo. (n.d.). This compound.
- ResearchGate. (2025, August 8). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions....
- YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
- MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in 3,5-Dichloro-4-hydroxybenzaldehyde preparation
Welcome to the technical support center for the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for preparing this compound?
A common and often reliable method for the synthesis of this compound is the Duff reaction, which involves the formylation of a phenol.[1][2] In this specific case, the reaction starts with 2,6-dichlorophenol and uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3] This method is advantageous because the starting materials are readily available, and the reaction is relatively straightforward to perform.[4] The ortho positions to the hydroxyl group on the starting phenol are blocked by chlorine atoms, which directs the formylation to the para position, leading to the desired product.[5]
Q2: What is the underlying mechanism of the Duff reaction in this synthesis?
The Duff reaction is a type of electrophilic aromatic substitution.[6] The reaction begins with the protonation of hexamethylenetetramine (HMTA) in the acidic medium. The protonated HMTA then breaks down to generate an electrophilic iminium ion. The electron-rich ring of 2,6-dichlorophenol then attacks this iminium ion. This is followed by an intramolecular redox process and subsequent hydrolysis of the resulting imine intermediate during the acidic work-up to yield the final aldehyde product.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7][8] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (2,6-dichlorophenol). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the progression of the reaction. A suitable solvent system for the TLC would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]
Troubleshooting Guide: Low Yield
Low yield is a common issue encountered in organic synthesis. This section provides a structured approach to troubleshooting and resolving problems that may lead to a lower than expected yield of this compound.
Problem 1: The reaction appears to be incomplete, with a significant amount of starting material remaining.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The Duff reaction often requires heating to proceed at a reasonable rate.[6]
-
Poor Quality of Reagents: The purity of the starting 2,6-dichlorophenol and hexamethylenetetramine is crucial.
-
Solution: Use high-purity reagents. If necessary, purify the 2,6-dichlorophenol by recrystallization or distillation prior to use.[10]
-
-
Inadequate Mixing: In a heterogeneous reaction mixture, efficient mixing is essential for the reactants to interact.
-
Solution: Ensure vigorous and constant stirring throughout the reaction.
-
Problem 2: The yield is low, and the crude product appears to be a dark, resinous material.
Possible Causes and Solutions:
-
Polymerization/Resin Formation: Phenols can undergo polymerization with formaldehyde or its equivalents (like those generated from HMTA) under acidic conditions.[11]
-
Solution: Avoid excessively high temperatures or prolonged reaction times, which can promote polymerization.[11] The stoichiometry of the reactants can also be a factor; ensure you are using the correct molar ratios.
-
Problem 3: The reaction seems to have worked, but the isolated yield is low after purification.
Possible Causes and Solutions:
-
Incomplete Hydrolysis of the Imine Intermediate: The final step of the Duff reaction is the hydrolysis of an imine intermediate to the aldehyde.[1]
-
Losses During Work-up and Purification: The product can be lost during extraction and crystallization steps.
-
Solution: After quenching the reaction with ice, ensure all the precipitated solid is collected by filtration. Wash the solid with a sufficient amount of water to remove inorganic impurities.[3] For recrystallization, choose an appropriate solvent system and avoid using an excessive amount of solvent to prevent the loss of product in the mother liquor.[14][15]
-
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via the Duff Reaction[3]
Materials and Equipment:
-
2,6-Dichlorophenol
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid
-
10% Sulfuric Acid
-
Crushed Ice
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 250 ml three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 10 g (0.061 mol) of 2,6-dichlorophenol and 40 ml of glacial acetic acid.
-
To this solution, add 3.44 g (0.024 mol) of hexamethylenetetramine.
-
Heat the reaction mixture to reflux. A clear solution should be observed at around 70°C. Continue refluxing for approximately 3 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to 100°C.
-
Slowly add 30 ml of 10% sulfuric acid and stir the mixture at 100°C for 20-30 minutes to ensure complete hydrolysis of the intermediate.
-
Pour the reaction mixture into 200 g of crushed ice.
-
Filter the resulting solid precipitate and wash it thoroughly with 100 ml of water.
-
Dry the solid at 70°C to obtain this compound. The expected yield is approximately 9.2 g (84%).
Data Presentation
Table 1: Key Reaction Parameters and Product Characterization
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorophenol | [3] |
| Formylating Agent | Hexamethylenetetramine (HMTA) | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | ~3 hours | [3] |
| Hydrolysis Agent | 10% Sulfuric Acid | [3] |
| Expected Yield | ~84% | [3] |
| Melting Point | 153-155°C | [3] |
| Molecular Formula | C₇H₄Cl₂O₂ | [16] |
| Molecular Weight | 191.01 g/mol | [16] |
| ¹H NMR (400 MHz, CD₃OD) | δ 9.72 (s, 1H), δ 7.80 (s, 2H) | [3] |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Duff reaction for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- Duff reaction - Wikipedia
- Duff reaction - Grokipedia
- Duff Reaction - SynArchive
- Duff Reaction and Mechanism - Maxbrain Chemistry
- Troubleshooting side reactions during the formyl
- Duff Formylation Reaction Modification: Water & Microwave Optimiz
- Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC - PubMed Central
- A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchG
- 4-Hydroxybenzaldehyde: Structure, Synthesis, Applic
- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks
- Duff Reaction
- Experimental conditions for the microwave-assisted Duff formylation...
- Synthesis routes of this compound - Benchchem
- Benzaldehyde, m-hydroxy - Organic Syntheses Procedure
- 2,6-dichlorophenol - Organic Syntheses Procedure
- Imine and Enamine Hydrolysis Mechanism - Chemistry Steps
- Process for the production of 4-hydroxybenzaldehyde derivatives - European P
- This compound(2314-36-5) 1H NMR - ChemicalBook
- A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar
- Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - Benchchem
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu
- US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google P
- 2.3B: Uses of TLC - Chemistry LibreTexts
- Imine Hydrolysis - BYJU'S
- Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry
- 21.4. Imine formation | Organic Chemistry II - Lumen Learning
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing
- Synthesis of 4-hydroxybenzaldehyde - PrepChem.com
- Duff Reaction | Chem-St
- This compound | C7H4Cl2O2 | CID 16839 - PubChem
- Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde - Benchchem
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall
- This compound AldrichCPR - Sigma-Aldrich
- 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD)....
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718)
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. studylib.net [studylib.net]
- 5. Duff Reaction and Mechanism [maxbrainchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis and Reactions of 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to anticipate and resolve challenges in your experiments.
I. Synthesis of this compound: Troubleshooting Formylation Reactions
The most common route to synthesizing this compound is through the formylation of 2,6-dichlorophenol. Due to the steric hindrance from the two chlorine atoms, the formyl group is directed to the para position. Several formylation methods can be employed, each with its own set of potential challenges.
FAQ 1: I am performing a Duff reaction with 2,6-dichlorophenol and getting a low yield of the desired product. What are the likely causes and how can I optimize the reaction?
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is a common choice for the synthesis of this compound.[1] Low yields can often be attributed to incomplete reaction, side reactions, or suboptimal workup conditions.
Troubleshooting Low Yield in the Duff Reaction:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating or reaction time. | Ensure the reaction is refluxed for an adequate duration (typically 3 hours in glacial acetic acid).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Polymer/Resin Formation | Phenols can react with formaldehyde equivalents (from HMTA) to form phenolic resins, especially at high temperatures. | While some resin formation is possible, the controlled release of the electrophile in the Duff reaction generally minimizes this. Adhering to the recommended reaction temperature and time is crucial. |
| Suboptimal Hydrolysis | The intermediate formed from the reaction of 2,6-dichlorophenol and HMTA requires acidic hydrolysis to yield the final aldehyde. Incomplete hydrolysis will result in a lower yield. | After the initial reaction, ensure that the acidic hydrolysis step (e.g., with 10% sulfuric acid) is carried out at a sufficiently high temperature (around 100°C) for 20-30 minutes to ensure complete conversion.[2] |
| Product Loss During Workup | The product is a solid that precipitates upon pouring the reaction mixture into ice water. Improper filtration or washing can lead to significant product loss. | Ensure the product is fully precipitated by using a sufficient amount of crushed ice. Wash the filtered solid thoroughly with water to remove any remaining acid and other water-soluble impurities. |
Optimized Duff Reaction Protocol for this compound:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, charge 10 g (0.061 mol) of 2,6-dichlorophenol, 40 mL of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine.[2]
-
Reaction: Heat the reaction mixture to reflux (a clear solution should be obtained around 70°C) and maintain for 3 hours.[2]
-
Hydrolysis: Cool the mixture to 100°C and slowly add 30 mL of 10% sulfuric acid. Stir at 100°C for 20-30 minutes.[2]
-
Isolation: Pour the reaction mass into 200 g of crushed ice. Filter the resulting solid, wash it well with 100 mL of water, and dry at 70°C. This procedure should afford a high yield (around 84%) of this compound.[2]
Caption: Troubleshooting logic for low yield in the Duff reaction synthesis of this compound.
FAQ 2: I am considering using the Reimer-Tiemann or Vilsmeier-Haack reaction for the formylation of 2,6-dichlorophenol. What are the potential byproducts and how do these methods compare to the Duff reaction?
The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile.[3][4] For 2,6-dichlorophenol, formylation can only occur at the para position. The primary concerns with this reaction are the harsh basic conditions and the potential for side reactions involving the highly reactive dichlorocarbene.[5]
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[5][6] This method is generally milder than the Reimer-Tiemann reaction.
Comparison of Formylation Methods:
| Reaction | Reagents | Pros | Cons & Potential Byproducts |
| Duff Reaction | 2,6-dichlorophenol, HMTA, acetic acid, H₂SO₄ | Good yields for 2,6-dichlorophenol, relatively simple procedure.[2] | Potential for some resin formation, requires careful temperature control. |
| Reimer-Tiemann | 2,6-dichlorophenol, CHCl₃, strong base (e.g., NaOH) | Well-established method for phenol formylation.[3] | Harsh basic conditions can be problematic for sensitive substrates. Dichlorocarbene can react with other functional groups. Unreacted starting material is a common impurity.[5] |
| Vilsmeier-Haack | 2,6-dichlorophenol, DMF, POCl₃ | Generally milder conditions than Reimer-Tiemann.[6] | The Vilsmeier reagent is sensitive to moisture. Incomplete hydrolysis of the intermediate iminium salt can lead to impurities. |
Given the specific substrate, 2,6-dichlorophenol, the Duff reaction often provides a reliable and high-yielding route to this compound.
II. Reactions of this compound: Preventing Byproducts
Once synthesized, this compound is a valuable intermediate for further chemical transformations. Understanding and mitigating potential side reactions is key to obtaining pure products.
FAQ 3: I am performing a Williamson ether synthesis with this compound and an alkyl halide, but the yield is low and I am observing byproducts. What is going wrong?
The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group of this compound into an ether.[7] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[8] Low yields and byproduct formation are often due to competing elimination reactions and C-alkylation.
Common Byproducts and Solutions in Williamson Ether Synthesis:
| Byproduct/Issue | Mechanism | Troubleshooting Strategy |
| Alkene (from E2 Elimination) | If the alkyl halide is secondary or tertiary, the basic conditions can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[8] | Use a primary alkyl halide whenever possible. If a secondary halide must be used, employ a less sterically hindered base and lower reaction temperatures. |
| C-Alkylated Product | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts.[8] | Use polar aprotic solvents like DMF or acetone, which can help to solvate the cation and favor O-alkylation. Using a milder base like potassium carbonate can also reduce the extent of C-alkylation compared to stronger bases like sodium hydride. |
| Unreacted Starting Material | Incomplete deprotonation of the phenolic hydroxyl group will result in unreacted starting material. | Ensure the use of a suitable base (e.g., K₂CO₃) in sufficient quantity (typically 1.5 equivalents) to achieve complete deprotonation.[8] |
General Protocol for Williamson Ether Synthesis:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to an appropriate temperature (typically 50-100°C) and monitor by TLC until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: Competing reaction pathways in the Williamson ether synthesis of this compound.
III. Alternative Synthetic Routes and Their Challenges
While formylation of 2,6-dichlorophenol is a primary route, other synthetic strategies can be considered, each with its own potential for byproduct formation.
FAQ 4: Can I synthesize this compound by oxidizing 3,5-Dichloro-4-hydroxybenzyl alcohol? What are the potential pitfalls?
Yes, the oxidation of 3,5-Dichloro-4-hydroxybenzyl alcohol is a viable method.[9] However, controlling the oxidation to prevent the formation of the corresponding carboxylic acid is the main challenge.
Potential Byproducts in the Oxidation of 3,5-Dichloro-4-hydroxybenzyl alcohol:
-
3,5-Dichloro-4-hydroxybenzoic acid: This is the product of over-oxidation. To minimize its formation, use a mild and selective oxidizing agent. Reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions are often effective for the selective oxidation of primary alcohols to aldehydes.[10]
-
Unreacted Starting Material: Incomplete oxidation will leave residual 3,5-Dichloro-4-hydroxybenzyl alcohol. Careful monitoring of the reaction by TLC is essential to ensure full conversion.
FAQ 5: Is the decarboxylation of 3,5-Dichlorosalicylic acid a practical route to this compound?
The direct decarboxylation of 3,5-Dichlorosalicylic acid would yield 2,6-dichlorophenol, not the desired benzaldehyde. To obtain the aldehyde, one would need to start with 3,5-dichloro-4-hydroxybenzoic acid. The decarboxylation of aromatic carboxylic acids typically requires high temperatures and can be inefficient.[11] In some cases, this reaction can be facilitated by metal catalysts.[12] A significant byproduct would be the fully decarboxylated 2,6-dichlorophenol if the starting material is not sufficiently pure or if the reaction conditions are too harsh.
IV. Purification and Analysis
Regardless of the synthetic route, purification of the final product is crucial.
-
Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.
-
Analytical Techniques: The purity of the product and the presence of byproducts can be assessed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components in the reaction mixture.[13]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.[13]
-
This technical support center provides a foundation for troubleshooting common issues in the synthesis and reactions of this compound. By understanding the underlying chemical principles, you can optimize your experimental conditions to achieve higher yields and purity.
References
- Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
- Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Semantic Scholar. (n.d.).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Atmospheric Chemistry and Physics. (2025).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Wikipedia. (2023). Duff reaction. [Link]
- Scribd. (n.d.). The Reimer-Tiemann Reaction. [Link]
- EGUsphere. (2023).
- ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
- Organic Syntheses. (n.d.).
- ResearchGate. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. [Link]
- PubMed. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. [Link]
- ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
- Google Patents. (1991). Process for preparing p-hydroxybenzyl alcohol.
Sources
- 1. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. bmgforming.com [bmgforming.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedure for quenching 3,5-Dichloro-4-hydroxybenzaldehyde reactions
An essential, yet often challenging, phase of any chemical synthesis is the reaction work-up. This is the series of steps required to isolate and purify the desired product from the complex mixture of reagents, catalysts, solvents, and byproducts. For reactions involving 3,5-Dichloro-4-hydroxybenzaldehyde, a versatile intermediate in pharmaceutical and materials science, a well-designed work-up procedure is critical for achieving high yield and purity.[1]
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of quenching and work-up procedures for reactions involving this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.
Understanding the Molecule: Key Properties for Work-up Design
The success of any work-up strategy hinges on a fundamental understanding of the physicochemical properties of the target molecule and potential impurities. For this compound, the following properties are paramount:
| Property | Value / Description | Significance for Work-up |
| Molecular Weight | 191.01 g/mol [1][2][3] | Foundational for all stoichiometric calculations. |
| Physical State | White to off-white solid at room temperature.[1] | The product will likely precipitate or need to be extracted into a suitable solvent. |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, and DMSO.[1] | Dictates the choice of extraction solvents (e.g., ethyl acetate, dichloromethane). The limited water solubility is key for aqueous extraction. |
| Acidity (pKa) | The phenolic hydroxyl group is acidic. PubChem lists experimental pKa data.[4] | This is the most critical property for work-up. The compound is soluble in aqueous base (forming the phenoxide salt) and will precipitate upon acidification. This allows for straightforward purification via acid-base extraction. |
| Key Functional Groups | Phenolic hydroxyl (-OH), Aldehyde (-CHO), Dichlorinated Aryl Ring.[1] | The aldehyde can be sensitive to strong oxidizing or reducing agents. The phenolic hydroxyl is the primary handle for pH-based manipulations. The chlorinated ring makes the molecule relatively non-polar. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of reactions involving this compound in a practical question-and-answer format.
Question 1: My reaction is complete. What is the first step in the work-up, and how do I choose a quenching agent?
Answer: The first step is to "quench" the reaction, which serves to stop the chemical transformation and deactivate any remaining reactive reagents. The choice of quenching agent is entirely dependent on the reagents used in your reaction.
-
For Reactions with Highly Reactive Reagents (e.g., Organolithiums, Metal Hydrides): These reagents react violently with water. The quench must be performed cautiously and sequentially.[5][6]
-
Cool the reaction vessel to 0 °C in an ice bath to manage heat evolution (exotherm).[7][8]
-
Slowly add a less reactive protic solvent like isopropanol dropwise until gas evolution or vigorous reaction ceases.[5][9]
-
Follow this with a more reactive alcohol like ethanol or methanol, and finally, add water or an aqueous solution.[8][9] This sequential approach ensures a controlled and safe quench.[9]
-
-
For Reactions with Acids or Bases: The goal is neutralization.
-
If your reaction uses a strong acid catalyst (e.g., H₂SO₄), quench by slowly adding the reaction mixture to a stirred, cold solution of a weak base like saturated aqueous sodium bicarbonate (NaHCO₃). Be cautious, as this will evolve CO₂ gas.
-
If your reaction uses a base (e.g., NaOH, K₂CO₃), quench by adding a weak acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.[10]
-
-
For Other Reagents (e.g., Oxidizing/Reducing Agents): Use a specific quenching agent to neutralize the excess reagent. For example, aqueous sodium thiosulfate can be used to quench reactions involving iodine or bromine.[10]
Question 2: I've quenched the reaction and added an extraction solvent, but I can't see two distinct layers. What should I do about this emulsion?
Answer: Emulsions are a common and frustrating problem in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and often occur when the densities of the aqueous and organic layers are similar or when surfactant-like species are present.
Troubleshooting Steps:
-
"Salting Out": The most effective first step is to add a saturated aqueous solution of sodium chloride (brine).[11] The increased ionic strength of the aqueous layer makes it more polar, which forces the less polar organic molecules out and helps break up the emulsion.[11]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help resolve the issue.
Question 3: After work-up, my product yield is very low, or I have no product at all. Where did it go?
Answer: This is a frequent problem that can usually be traced to a solubility issue, particularly given the phenolic nature of this compound.
-
Check the Aqueous Layer: The most likely culprit is that your product is in the aqueous layer.[12] If at any point your work-up solution was basic (pH > ~8), the phenolic hydroxyl group would have been deprotonated to form the sodium or potassium phenoxide salt. This salt is ionic and highly soluble in water.
-
How to Recover: Combine all your aqueous layers in a beaker. While stirring, slowly acidify the solution with cold 1M or 2M HCl until the pH is acidic (pH ~2-3, check with pH paper). Your product, now in its neutral, water-insoluble form, should precipitate out as a solid. You can then collect it by vacuum filtration or extract it back into an organic solvent like ethyl acetate.
-
-
Product Instability: It's possible your product degraded during the work-up.[12] If you used strong acid or base, or if the work-up was prolonged, the molecule may not have been stable under those conditions. If you suspect this, you can test the stability by taking a small sample of your crude reaction mixture and exposing it to the work-up conditions in a test tube before committing the entire batch.[12]
Question 4: My crude NMR spectrum is messy and shows unexpected signals. What are the likely impurities?
Answer: Impurities can come from the starting materials, side reactions, or the work-up itself.
-
Unreacted Starting Material: Compare the crude spectrum to the starting material's spectrum. If present, further purification (e.g., column chromatography, recrystallization) is needed.
-
Solvent Residue: High-boiling reaction solvents (like DMF or DMSO) or extraction solvents can be difficult to remove.
-
Byproducts from Quenching: The quenching agent itself or its reaction products can sometimes contaminate the final product.
-
Side Products: The chlorine atoms on the aromatic ring enhance its reactivity, which could lead to side reactions depending on the conditions.[1] For example, in strongly basic conditions, nucleophilic aromatic substitution, though difficult, is a remote possibility.
General Experimental Protocol: Aqueous Work-up
This protocol is a general template. Always tailor it to the specific scale and reagents of your reaction.
Objective: To isolate a neutral organic product, such as a derivative of this compound where the phenol has been protected (e.g., as an ether), from an aqueous reaction mixture.
Procedure:
-
Quench: Cool the reaction mixture to 0 °C and quench appropriately based on the reagents used (see FAQ 1).
-
Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). A good starting point is a volume equal to the reaction volume.
-
First Wash (Neutralization):
-
If the reaction was acidic, wash with saturated NaHCO₃ solution. Add the solution, swirl gently at first (venting frequently to release CO₂), then shake more vigorously. Drain the aqueous layer. Repeat until gas evolution ceases.
-
If the reaction was basic, wash with saturated NH₄Cl solution.
-
-
Second Wash (Water): Wash the organic layer with deionized water to remove any water-soluble impurities.[11]
-
Third Wash (Brine): Wash the organic layer with saturated NaCl (brine).[11] This removes the bulk of the dissolved water from the organic layer and helps prevent emulsions.[13]
-
Dry: Drain the organic layer into an Erlenmeyer flask. Add a solid drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Add the agent until it no longer clumps together and flows freely as a powder.
-
Filter & Concentrate: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh extraction solvent to recover all the product.
-
Isolate: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[13]
-
Purify: Further purify the crude product by recrystallization or column chromatography as needed.
Work-up Decision Workflow
The following diagram illustrates the logical decisions involved in designing a work-up procedure for reactions involving this compound and its derivatives.
Caption: Decision workflow for quenching and work-up.
References
- Solubility of Things. (n.d.). This compound.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2314-36-5).
- Thermo Scientific. (n.d.). This compound, 97%.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- KGROUP. (2006). Quenching Reactive Substances.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Biosynth. (n.d.). This compound.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: NMR Analysis of 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for the analysis of 3,5-Dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: In a typical deuterated solvent like DMSO-d₆, you should expect the following signals:
-
¹H NMR: A singlet for the aldehyde proton (CHO) around 9.8 ppm, a singlet for the two equivalent aromatic protons (Ar-H) around 7.9 ppm, and a broad singlet for the hydroxyl proton (OH) which can vary in chemical shift.
-
¹³C NMR: The aldehyde carbon (C=O) will appear around 191 ppm. The aromatic carbons will have distinct signals: the carbon bearing the aldehyde group at approximately 129 ppm, the two carbons symmetric to it at around 128 ppm, the two carbons bearing the chlorine atoms at about 125 ppm, and the carbon with the hydroxyl group around 155 ppm.
Q2: My hydroxyl (-OH) proton signal is very broad or not visible. Is this normal?
A2: Yes, this is a common observation. The chemical shift and the shape of the hydroxyl proton signal are highly dependent on the solvent, concentration, temperature, and the presence of trace amounts of water. Protons attached to heteroatoms like oxygen can undergo rapid chemical exchange with other exchangeable protons (like water), which leads to signal broadening. Sometimes the peak can be so broad that it is indistinguishable from the baseline.
Q3: How can I confirm the identity of the hydroxyl (-OH) and aldehyde (-CHO) protons?
A3: A simple and effective method is the D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl proton will disappear or significantly decrease in intensity because the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR. The aldehyde proton signal will remain unchanged.
Q4: What are the most common impurities I should look for?
A4: The most likely impurities depend on the synthetic route used to prepare the this compound. Common methods include the Duff reaction, Reimer-Tiemann reaction, and Vilsmeier-Haack reaction. Therefore, potential impurities could be:
-
Unreacted starting materials, such as 2,6-dichlorophenol.
-
Residual solvents from the reaction or purification steps.
-
Byproducts from the specific formylation reaction used.
Troubleshooting Guide: Identifying Impurities by NMR
This section provides a detailed guide to identifying common impurities in your this compound sample using NMR spectroscopy.
Issue 1: Unexpected Signals in the Aromatic Region (6.5-8.0 ppm)
Potential Cause: Presence of unreacted starting material, 2,6-dichlorophenol.
Diagnostic Approach:
-
Compare with Reference Spectra: The ¹H NMR spectrum of 2,6-dichlorophenol shows a triplet at approximately 7.3 ppm and a doublet around 6.9 ppm in CDCl₃. These chemical shifts will vary slightly depending on the solvent used.
-
Spiking Experiment: To confirm, add a small amount of pure 2,6-dichlorophenol to your NMR sample. An increase in the intensity of the suspected impurity signals will confirm its identity.
Issue 2: A Sharp Singlet around 4.7 ppm in CDCl₃ or 2.5 ppm in DMSO-d₆
Potential Cause: Presence of hexamethylenetetramine (HMTA), a common reagent in the Duff reaction.
Diagnostic Approach:
-
Characteristic Chemical Shift: HMTA has a very distinct ¹H NMR spectrum with a sharp singlet corresponding to its 12 equivalent protons. In CDCl₃, this signal appears around 4.7 ppm.[1]
-
Solubility: HMTA is highly soluble in water. Washing your sample with water during the workup should remove this impurity. If it persists, it indicates an incomplete workup.
Issue 3: Broad Signals or a Complex Pattern of Peaks in the Aliphatic Region (3.0-5.0 ppm)
Potential Cause: Formation of aminomethylated intermediates or polymeric byproducts from a Duff reaction.
Diagnostic Approach:
-
Aminomethylated Intermediates: The Duff reaction can sometimes yield aminomethylated phenols as intermediates or byproducts. These species would show signals for the -CH₂-N group, typically in the 3.5-4.5 ppm range.
-
2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be invaluable here. An HSQC experiment will show a correlation between the protons in the 3.5-4.5 ppm region and the corresponding carbon atoms, helping to identify these methylene groups.
Issue 4: Signals Indicating a Dichloromethyl Group
Potential Cause: Presence of an intermediate from a Reimer-Tiemann reaction.
Diagnostic Approach:
-
Characteristic Proton Signal: The Reimer-Tiemann reaction proceeds through a dichlorocarbene intermediate, which can lead to the formation of a dichloromethyl-substituted phenol. The proton of the -CHCl₂ group would appear as a singlet in the ¹H NMR spectrum, typically between 6.5 and 7.5 ppm.
-
Hydrolysis: This intermediate is hydrolyzed to the final aldehyde during the reaction workup. Its presence in the final product suggests an incomplete hydrolysis step.
Data Presentation: Comparative NMR Data
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Note that chemical shifts can vary depending on the solvent and concentration.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Aldehyde (-CHO) | ~9.8 (s) | ~191 |
| Aromatic (Ar-H) | ~7.9 (s) | ~128, ~129 | |
| Aromatic (Ar-Cl) | ~125 | ||
| Aromatic (Ar-OH) | ~155 | ||
| Hydroxyl (-OH) | Variable (broad s) | ||
| 2,6-Dichlorophenol | Aromatic (para-H) | ~7.3 (t) | ~129 |
| Aromatic (meta-H) | ~6.9 (d) | ~120 | |
| Aromatic (Ar-Cl) | ~123 | ||
| Aromatic (Ar-OH) | ~150 | ||
| Hydroxyl (-OH) | Variable (broad s) | ||
| Hexamethylenetetramine (HMTA) | Methylene (-CH₂-) | ~4.7 (s in CDCl₃) | ~73 (in CDCl₃) |
| Aminomethylated Intermediate | Methylene (-CH₂-N) | ~3.5 - 4.5 | ~50 - 60 |
| Dichloromethyl Intermediate | Methine (-CHCl₂) | ~6.5 - 7.5 | ~75 - 85 |
Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[1][2][3]
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
-
Insert the sample into the NMR spectrometer for analysis.
Protocol 2: D₂O Exchange for Identification of -OH Protons
-
Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to facilitate mixing.
-
Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or be significantly reduced in the second spectrum.
Visualizations
Chemical Structures
Caption: Key chemical structures involved in the analysis.
Impurity Identification Workflow
Caption: A logical workflow for identifying common impurities.
References
- NMRShiftDB. (2023).
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][9]
- PubChem.
- University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link][10]
- PubChem.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Wikipedia. Reimer–Tiemann reaction. [Link][11]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
Technical Support Center: Column Chromatography Purification of 3,5-Dichloro-4-hydroxybenzaldehyde
As a Senior Application Scientist, this guide synthesizes technical principles with field-proven experience to empower you in the successful purification of 3,5-Dichloro-4-hydroxybenzaldehyde. This molecule, with its distinct phenolic and aldehydic functional groups, presents specific challenges and opportunities in chromatographic separation. This document is structured to provide not just protocols, but the underlying logic to enable you to troubleshoot and adapt the methodology effectively.
Compound Overview: Chromatographic Considerations
This compound is a polar aromatic compound. Its key structural features relevant to chromatography are:
-
Phenolic Hydroxyl (-OH) group: This is a polar, slightly acidic functional group capable of strong hydrogen bonding with polar stationary phases like silica gel.
-
Aldehyde (-CHO) group: This is also a polar group that can participate in hydrogen bonding.
-
Dichlorinated Benzene Ring: The aromatic ring provides non-polar character, while the electron-withdrawing chlorine atoms enhance the acidity of the phenolic proton.
The compound is a solid at room temperature, generally soluble in organic solvents like ethanol and DMSO, but has limited solubility in water.[1] These properties make normal-phase column chromatography on silica gel the most common and effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For this compound, silica gel (SiO₂) is the recommended stationary phase .
-
Causality: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). The polar hydroxyl and aldehyde groups of your compound will interact with these silanol groups primarily through hydrogen bonding. This strong, yet reversible, interaction is the basis for separation in a normal-phase system.[2][3] In normal-phase chromatography, a polar stationary phase is used to separate compounds based on their polarity; more polar compounds are retained more strongly.[2]
Q2: How do I select the right mobile phase (eluent)?
The key is to find a solvent system with the optimal "eluting strength" to move your compound down the column effectively. This is almost always determined by running preliminary Thin-Layer Chromatography (TLC) plates.
-
Principle: You will use a binary solvent system composed of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[4] By varying the ratio of these two solvents, you can finely tune the polarity of the mobile phase. The mobile phase's role is to carry the sample through the column.[5]
-
Recommendation: Start with a mixture of Hexane:Ethyl Acetate . A good starting point for screening is a 4:1 or 3:1 ratio.
Q3: What is a Retention Factor (Rf) value and why is it critical for column chromatography?
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a chromatography plate.[6][7] It is calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8]
-
Importance: The Rf value on a TLC plate is a direct predictor of how your compound will behave on a column using the same solvent system.[9]
-
An ideal Rf value for the target compound is between 0.2 and 0.4 .[7][8]
-
Causality:
-
If Rf is too high (> 0.5): The compound has a high affinity for the mobile phase and will elute very quickly from the column, resulting in poor separation from less polar impurities.
-
If Rf is too low (< 0.15): The compound is too strongly adsorbed to the stationary phase. Elution will require a very large volume of solvent, leading to broad peaks and poor separation from more polar impurities.[8]
-
-
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem: My compound is not moving from the origin on the column (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough to displace the compound from the active sites of the silica gel. Your compound's affinity for the stationary phase is far greater than its affinity for the eluent.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate. For example, move from a 4:1 ratio to a 3:1 or 2:1 ratio. Always make changes incrementally.
Problem: My compound is eluting immediately with the solvent front (Rf ≈ 1).
-
Cause: The mobile phase is too polar. It is outcompeting your compound for binding sites on the silica, causing the compound to travel with the eluent without sufficient retention.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., Hexane). For instance, change from a 1:1 Hexane:Ethyl Acetate system to a 3:1 or 4:1 system.
Problem: The separation is poor, and the collected fractions show "streaking" or "tailing" on TLC.
Peak tailing is a common issue with polar, acidic, or chelating compounds like aldehydes and phenols.[10]
-
Cause 1: Strong Acid-Base Interactions: The phenolic proton of your compound is acidic and can interact very strongly with the slightly acidic silanol groups on the silica surface, leading to irreversible adsorption or slow desorption kinetics.
-
Solution: Add a small amount (0.1% to 1%) of a modifier like acetic acid to the mobile phase. The acetic acid will protonate the silica surface and the compound, minimizing strong ionic interactions and resulting in sharper peaks.
-
-
Cause 2: Column Overload: Too much sample has been loaded for the amount of silica used. The stationary phase becomes saturated, and proper equilibrium cannot be established, leading to broad, tailing bands.
-
Solution: Maintain a proper sample-to-silica gel ratio. A general rule for moderately difficult separations is a mass ratio of 1:30 to 1:50 (e.g., 100 mg of crude product to 3-5 g of silica gel).
-
-
Cause 3: Sample Insolubility: The compound may be precipitating at the top of the column if it is not fully soluble in the initial mobile phase.
-
Solution: Use the "dry loading" technique. (See Protocol 2). This involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column.[11]
-
Problem: I suspect my compound is decomposing on the column.
-
Cause: Aldehydes can be sensitive, and the acidic surface of silica gel can sometimes catalyze degradation or side reactions.[12]
-
Solution:
-
Confirm Instability: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Use Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine to neutralize the acidic sites.
-
Switch Stationary Phase: Consider using neutral or basic alumina as an alternative stationary phase, but be aware that this will require re-optimizing the entire solvent system.
-
Experimental Protocols & Workflows
Method Development Workflow
The following diagram illustrates the logical flow for developing a robust purification method.
Caption: Workflow for purification method development.
Protocol 1: TLC Screening for Optimal Solvent System
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates. Draw a light pencil line approximately 1 cm from the bottom (the origin).
-
Prepare Samples: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Allow the solvent to evaporate completely.
-
Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), add a small amount of different Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1). Let the chambers saturate with solvent vapor.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line. Allow the solvent to travel up the plate by capillary action.
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., potassium permanganate).
-
Calculate Rf: Measure the distances and calculate the Rf value for your product in each solvent system.[6] Choose the system that gives an Rf value between 0.2 and 0.4.
Protocol 2: Packing and Running the Column (Wet Slurry Method)
-
Column Preparation: Secure a glass chromatography column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 40x the mass of your crude product). Add your chosen non-polar eluent (e.g., Hexane) to create a milky, pourable slurry.
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Continuously add solvent to prevent the silica bed from running dry.
-
Equilibrate: Once all the silica has settled, run 2-3 column volumes of your starting mobile phase through the packed bed to ensure it is fully equilibrated. The top of the silica bed must remain level and undisturbed.
-
Load the Sample (Wet Loading):
-
Dissolve your crude product in the minimum amount of a suitable solvent (ideally the mobile phase itself).[11]
-
Carefully pipette this concentrated solution directly onto the top of the silica bed without disturbing the surface.
-
Open the stopcock and allow the sample to absorb completely into the silica, just until the liquid level meets the top of the silica bed.
-
Carefully add a small amount of fresh mobile phase, and again let it absorb into the bed. Repeat this wash step once more.
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica bed.
-
Gently add a protective layer of sand on top of your sample layer.
-
-
Elution and Fraction Collection: Carefully fill the column with the mobile phase. Apply gentle air pressure (if necessary) to maintain a steady flow rate. Begin collecting fractions in numbered test tubes.
-
Analysis: Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and developing it to identify which fractions contain your purified product.
Data Summary Tables
Table 1: Example TLC Screening Data
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for this compound | Recommendation |
| 9:1 | Low | ~0.05 | Not polar enough. |
| 4:1 | Low-Medium | ~0.15 | Getting closer, still too low. |
| 3:1 | Medium | ~0.25 | Good starting point for the column. |
| 2:1 | Medium-High | ~0.45 | Likely too polar; risk of co-elution. |
| 1:1 | High | ~0.70 | Much too polar. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common issues.
References
- Solubility of Things. (n.d.). This compound.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2314-36-5).
- Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography? [Video]. YouTube.
- Homework.Study.com. (n.d.). What is the importance of Rf value in chromatography?
- Tiwari, G. (2024). Chromatography. In StatPearls. StatPearls Publishing.
- Amarowicz, R., & Weidner, S. (2001). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of Food Lipids, 8(2), 91-102.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Microsolv Technology Corporation. (n.d.). Phenolic compounds analyzed and separated with normal phase HPLC.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
- Septaningsih, D. A., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(15), 5059.
- Tykarska, E., et al. (2019). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 24(18), 3253.
- cmu.edu.jm. (2025). How To Column Aldehydes: A Comprehensive Guide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Quora. (2020). Very polar compounds are sometimes purified by reverse phase chromatography... why might one want to use this technique with extremely polar compounds?
- Nawrocki, J. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. m.youtube.com [m.youtube.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 3,5-Dichloro-4-hydroxybenzaldehyde
Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you successfully incorporate this compound into your experimental workflows.
Introduction: Understanding the Solubility Profile
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1] Its structure, featuring a substituted benzene ring, contributes to its hydrophobic nature and consequently, limited solubility in water.[1] However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] This document will guide you through various techniques to effectively manage and enhance its solubility in aqueous-based systems.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter when trying to dissolve this compound in water-based media.
Issue 1: The compound is not dissolving in my aqueous buffer.
Root Cause Analysis: The inherent hydrophobicity of the aromatic ring in this compound leads to poor solubility in polar solvents like water.[1]
Solution Workflow:
-
Co-solvent System: The most straightforward approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (a co-solvent) before adding it to your aqueous buffer.[2][3][4]
-
Step-by-Step Protocol for Co-solvent Use:
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Gently warm the mixture and vortex until the solid is completely dissolved.
-
Add the stock solution dropwise to your aqueous buffer while stirring to achieve the desired final concentration.
-
Important: Ensure the final concentration of the co-solvent in your experimental system is low enough to not affect the biological or chemical assay.[2] Typically, a final concentration of <1% v/v is recommended.
-
Issue 2: My compound precipitates out of solution after initial dissolution.
Root Cause Analysis: This often occurs when a concentrated stock solution in an organic solvent is diluted too quickly in an aqueous buffer, causing the compound to crash out of solution. It can also be due to changes in temperature or pH.
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Optimize Dilution: As depicted in the workflow, the first step is to slow down the rate of addition of your organic stock solution to the aqueous buffer. Vigorous stirring during this process is crucial.
-
Temperature Control: The solubility of many organic compounds, including this compound, can be temperature-dependent.[1] Ensure that both your stock solution and the aqueous buffer are at the same temperature before mixing.
-
pH Adjustment: The hydroxyl group on the benzene ring is phenolic, meaning it can be deprotonated at higher pH values.[6]
-
Mechanism: Deprotonation introduces a negative charge, forming a more polar phenolate salt which is more soluble in water.[6]
-
Protocol: Carefully increase the pH of your aqueous buffer. It is advisable to test a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal pH for solubility without compromising the stability of the compound or the integrity of your experiment. Be aware that high pH in the presence of oxygen can sometimes lead to degradation of phenolic compounds.[6][7]
-
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9]
-
Mechanism: They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.[8][10][11]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.[11]
-
Protocol:
-
Prepare a solution of HP-β-CD in your aqueous buffer.
-
Add the this compound to this solution.
-
Stir or sonicate the mixture until the compound dissolves.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum aqueous solubility of this compound?
Q2: Can I use heat to improve the solubility of this compound in water?
Yes, increasing the temperature can enhance the solubility of most organic compounds, including this compound.[1] However, this approach should be used with caution. Excessive heat can lead to the degradation of the compound. It is recommended to use gentle warming (e.g., 37-40°C) and to assess the stability of the compound at the chosen temperature.
Q3: Which organic solvent is best for making a stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for preparing stock solutions of this compound due to its high solubility in these solvents.[1] The choice between them may depend on the specific requirements of your experiment. DMSO is a stronger solvent for many poorly soluble compounds, but it can also have more pronounced effects in biological assays. Ethanol is generally less disruptive to biological systems.
Q4: How should I properly prepare a stock solution?
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound is 191.01 g/mol .[12][13] To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 191.01 g/mol = 0.00191 g = 1.91 mg
-
-
Dissolution:
-
Weigh out 1.91 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the different methods to enhance solubility and how do they compare?
The following table summarizes the common techniques for enhancing the solubility of poorly water-soluble compounds like this compound:
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvency [2][3][4] | Reduces the polarity of the solvent system.[5] | Simple, effective, and widely applicable. | The co-solvent may interfere with the experiment; final concentration must be kept low. |
| pH Adjustment [4][6] | Increases the ionization of the compound, leading to a more polar and soluble form.[6] | Can be very effective for ionizable compounds. | The required pH may not be compatible with the experimental conditions; potential for compound degradation at extreme pH values.[6][7] |
| Cyclodextrin Inclusion [8][9][10] | Encapsulates the hydrophobic molecule within its cavity, presenting a hydrophilic exterior to the aqueous environment.[8][11] | Can significantly increase solubility and stability; low toxicity. | May alter the bioavailability or reactivity of the compound; can be more expensive than other methods. |
| Particle Size Reduction [4][14] | Increases the surface area-to-volume ratio, which can enhance the dissolution rate. | Useful for improving the dissolution rate of solid forms. | May not be sufficient to overcome very low intrinsic solubility. |
Q6: How can I visually represent the decision-making process for choosing a solubilization method?
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for this compound.
Caption: Decision tree for selecting a solubilization method.
References
- Solubility of Things. (n.d.). This compound.
- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
- MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.
- Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2314-36-5).
- Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
- International Journal of Science and Research (IJSR). (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug.
- ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
- PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds.
- Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
- Reddit. (2022). How to tackle compound solubility issue.
- YouTube. (2025). Solution-making strategies & practical advice.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Cheméo. (n.d.). This compound.
- ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?.
- Ainfo Inc. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- PubChem. (n.d.). This compound.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. This compound | 2314-36-5 [amp.chemicalbook.com]
- 14. auctoresonline.org [auctoresonline.org]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: 3,5-Dichloro-4-hydroxybenzaldehyde vs. 3,5-Dibromo-4-hydroxybenzaldehyde
< <
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is paramount. Halogenated aromatic aldehydes, in particular, serve as versatile precursors for a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of two such critical intermediates: 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde. We will delve into their physicochemical properties, reactivity, and applications, supported by experimental data and protocols to inform your research and development endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of these reagents is crucial for their effective application in synthesis. The substitution of chlorine versus bromine at the 3 and 5 positions of the 4-hydroxybenzaldehyde core imparts subtle yet significant differences in their properties.
| Property | This compound | 3,5-Dibromo-4-hydroxybenzaldehyde | Rationale for Differences |
| Molecular Formula | C₇H₄Cl₂O₂[1] | C₇H₄Br₂O₂[2] | The core structure is identical, with the only difference being the halogen atoms. |
| Molecular Weight | 191.01 g/mol [3] | 279.91 g/mol [4] | Bromine has a significantly higher atomic mass than chlorine. |
| Appearance | White to off-white solid[1] | Pink to pale brown crystalline powder or needles[2] | Subtle differences in crystal lattice and electronic structure can influence color. |
| Melting Point | 153-155 °C | 181-185 °C[2][5][6] | The larger size and greater polarizability of bromine atoms lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice. |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and DMSO.[1] | Generally soluble in polar organic solvents.[7] | The presence of the hydroxyl group allows for hydrogen bonding, while the halogenated aromatic ring contributes to hydrophobicity. Both are more soluble in organic solvents than in water. |
| pKa | 4.72±0.23 (Predicted) | 4.72±0.23 (Predicted)[2] | The strong electron-withdrawing effects of both chlorine and bromine at the meta positions to the hydroxyl group are comparable, leading to similar predicted acidities of the phenolic proton. |
Synthesis and Reactivity: A Tale of Two Halogens
The synthetic accessibility and subsequent reactivity of these aldehydes are of primary interest to the synthetic chemist. Both compounds can be synthesized from p-hydroxybenzaldehyde, but their reactivity profiles diverge due to the differing electronic and steric effects of chlorine and bromine.
Synthesis
A common route to these compounds involves the direct halogenation of p-cresol, followed by oxidation, or the direct halogenation of p-hydroxybenzaldehyde. For instance, 3,5-dibromo-4-hydroxybenzaldehyde can be prepared by reacting p-hydroxybenzaldehyde with potassium bromide and bromine in the presence of an acid.[8] Similarly, this compound can be synthesized from 2,6-dichlorophenol and hexamethylenetetramine in glacial acetic acid.[9]
Caption: General synthetic pathways to 3,5-dihalo-4-hydroxybenzaldehydes.
Reactivity Comparison
The reactivity of the aldehyde and phenolic hydroxyl groups is modulated by the halogen substituents. Both chlorine and bromine are electron-withdrawing through the inductive effect, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, they also exhibit a deactivating effect on electrophilic aromatic substitution through resonance.
Key Reactivity Differences:
-
Nucleophilic Addition to the Aldehyde: The stronger inductive effect of chlorine compared to bromine would theoretically make the carbonyl carbon of the dichloro-derivative slightly more electrophilic. However, this difference is often subtle in practice.
-
Reactions at the Phenolic Hydroxyl: The acidity of the phenolic proton is similarly influenced by the electron-withdrawing halogens, making both compounds relatively acidic phenols. This facilitates reactions such as ether and ester formation.
-
Leaving Group Ability: In nucleophilic aromatic substitution reactions (though less common for these substrates), bromide is a better leaving group than chloride.
A prime example of their utility is in the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction. This reaction is pivotal for synthesizing various pharmaceutical intermediates.
Caption: Generalized workflow for the Knoevenagel condensation.
Experimental studies have shown that benzaldehydes bearing halogen groups generally afford excellent yields in Knoevenagel condensations.[10] Interestingly, bromo-substituted benzaldehydes may require longer reaction times to achieve completion compared to their chloro-counterparts under certain conditions.[10]
Applications in Drug Discovery and Beyond
Both 3,5-dichloro- and 3,5-dibromo-4-hydroxybenzaldehyde are valuable precursors in the synthesis of a wide range of biologically active molecules.[1][11] Their utility stems from the reactive aldehyde and hydroxyl groups, which allow for the construction of more complex molecular architectures.
-
Schiff Bases: The aldehyde functionality readily reacts with primary amines to form Schiff bases, a class of compounds known for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[11]
-
Chalcones: Through Claisen-Schmidt condensation with acetophenones, these aldehydes can be converted into chalcones.[11][12] Chalcones are precursors to flavonoids and have demonstrated antimicrobial and anticancer effects.[11]
-
Antimicrobial Agents: Derivatives of 3,5-dibromo-4-hydroxybenzaldehyde have been investigated as potential agents against parasitic worms, such as Schistosoma mansoni, the causative agent of schistosomiasis.[13]
-
Herbicides: 3,5-Dibromo-4-hydroxybenzaldehyde is a key starting material for the production of certain herbicidal compounds.[14]
-
Other Intermediates: These compounds serve as intermediates in the synthesis of various other fine chemicals and pharmaceuticals, such as ethyl vanillin.[15]
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential when handling these compounds.
| Compound | GHS Hazard Statements |
| This compound | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
| 3,5-Dibromo-4-hydroxybenzaldehyde | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
Always consult the Safety Data Sheet (SDS) before use and handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
To facilitate the practical application of these compounds, we provide the following generalized experimental protocols.
Protocol 1: Knoevenagel Condensation (Solvent-Free)
This protocol is a greener alternative to traditional methods.[16]
Materials:
-
Substituted benzaldehyde (3,5-dichloro- or 3,5-dibromo-4-hydroxybenzaldehyde) (5.0 mmol)
-
Malonic acid (10.0 mmol)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in the reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture (e.g., at 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the resulting solid can be purified, often through recrystallization, to yield the corresponding cinnamic acid derivative.
Protocol 2: HPLC Analysis of Benzaldehyde Derivatives
This protocol provides a general framework for monitoring reaction progress or assessing purity.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile or methanol and water is typically used.[17][18] For example, a 70/30 methanol/water (v/v) mixture.[17]
Procedure:
-
Prepare a standard solution of the benzaldehyde derivative in a suitable solvent (e.g., acetonitrile).[19]
-
Prepare the sample for analysis by dissolving a small amount in the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Monitor the elution of the compound using a UV detector (e.g., at 360 nm for dinitrophenylhydrazine derivatives) or a fluorescence detector if a fluorescent tag is used.[17][18]
Conclusion
Both this compound and 3,5-dibromo-4-hydroxybenzaldehyde are valuable and versatile building blocks in organic synthesis and drug discovery. The choice between them will largely depend on the specific synthetic target, desired reactivity, and the influence of the halogen on the biological activity of the final compound. The dibromo-derivative, with its higher molecular weight and melting point, may offer advantages in terms of crystallinity and handling, while the dichloro-analogue might be preferred for economic reasons or when a slightly different electronic profile is desired. A thorough understanding of their properties and reactivity, as outlined in this guide, will empower researchers to make informed decisions in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
- Solubility of Things. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Jinan Future Chemical. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde CAS:2973-77-5.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2314-36-5).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde.
- ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- CymitQuimica. (n.d.). CAS 2973-77-5: 3,5-Dibromo-4-hydroxybenzaldehyde.
- RSC Advances (RSC Publishing). (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Benchchem. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde|Research Chemical.
- Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5.
- PMC - NIH. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- United Chemical Technologies (UCT). (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV*.
- Santa Cruz Biotechnology. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde.
- Benchchem. (n.d.). Synthesis routes of this compound.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.
- PubChemLite. (n.d.). 3,5-dibromo-4-hydroxybenzaldehyde (C7H4Br2O2).
- Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
- Biosynth. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
- [www.rhodium.ws]. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
- ChemicalBook. (n.d.). This compound.
- MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors.
- PMC - NIH. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g.
- PubChem. (n.d.). 3,5-Dichlorosalicylaldehyde.
- Journal of Chemical & Engineering Data - ACS Publications. (2021). Solid–Liquid Ternary Phase Equilibrium of 3,5-Dibromo-4-hydroxybenzaldehyde + 3-Bromo-4-hydroxybenzaldehyde + N,N-Dimethylformamide/1,4-dioxane/dimethylsulfoxide: Determination and Model Correlation.
- (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
- Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
- (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- Sigma-Aldrich. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde AldrichCPR 116096-91-4.
- Benchchem. (n.d.). Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Comparative Guide.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 [chemicalbook.com]
- 6. 3,5-Dibromo-4-hydroxybenzaldehyde 98 2973-77-5 [sigmaaldrich.com]
- 7. CAS 2973-77-5: 3,5-Dibromo-4-hydroxybenzaldehyde [cymitquimica.com]
- 8. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 15. Page loading... [guidechem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. unitedchem.com [unitedchem.com]
- 18. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen's Tale: A Comparative Guide to the Reactivity of Chlorinated vs. Brominated Hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, halogenated hydroxybenzaldehydes are indispensable building blocks. Their unique combination of a reactive aldehyde, a nucleophilic hydroxyl group, and a halogenated aromatic ring offers a versatile scaffold for constructing complex molecules. However, a crucial decision often arises early in synthetic design: whether to employ a chlorinated or a brominated analogue. This choice is far from arbitrary, as the subtle yet significant differences between chlorine and bromine profoundly influence the molecule's reactivity, dictating reaction conditions, catalyst choice, and overall synthetic efficiency.
This guide provides an in-depth comparison of the reactivity of chlorinated and brominated hydroxybenzaldehydes, supported by experimental principles and data. We will explore the underlying electronic and steric effects of these halogens and examine their impact on a range of pivotal chemical transformations, empowering you to make more informed decisions in your synthetic endeavors.
The Dueling Nature of Halogens: Inductive vs. Resonance Effects
At the heart of the reactivity differences between chloro- and bromo-substituted hydroxybenzaldehydes lies the dual electronic nature of halogens. They exert both an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) through their lone pairs interacting with the aromatic π-system.
-
Inductive Effect (-I): Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing pull from the aromatic ring. This effect generally increases the electrophilicity of the ring and the carbonyl carbon of the aldehyde.
-
Resonance Effect (+M): Both halogens can donate lone-pair electron density to the ring. This effect is more pronounced for chlorine due to better orbital overlap between the chlorine 3p and carbon 2p orbitals compared to the bromine 4p and carbon 2p orbitals.
-
Polarizability and Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond.[1] The average bond energy for a C-Cl bond is approximately 327-339 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[2][3] This difference is a critical factor in reactions where the carbon-halogen bond is cleaved.
These fundamental properties set the stage for distinct reactivity profiles in various chemical transformations.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
This class of reactions is arguably where the most significant and commercially relevant differences in reactivity are observed. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst.
The Verdict: Brominated hydroxybenzaldehydes are generally significantly more reactive than their chlorinated counterparts in cross-coupling reactions.[4]
The Rationale: The weaker C-Br bond allows for a much faster rate of oxidative addition to the palladium center compared to the stronger C-Cl bond.[5][6] Consequently, reactions with aryl bromides can often be carried out under milder conditions (lower temperatures, less reactive catalysts) and typically result in higher yields and faster reaction times.[4] While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, they often require more specialized and expensive catalysts and more forcing conditions.[7][8]
| Feature | Chlorinated Hydroxybenzaldehydes | Brominated Hydroxybenzaldehydes |
| Reactivity | Lower | Higher |
| Typical Conditions | Higher temperatures, specialized ligands/catalysts required.[7] | Milder conditions, broader catalyst scope. |
| Cost | Generally lower cost starting material. | Generally higher cost starting material. |
| Catalyst Loading | Often requires higher catalyst loading. | Can often be achieved with lower catalyst loading. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a potent nucleophile displaces the halogen on the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups (like the aldehyde and nitro groups) ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[9]
The Verdict: The relative reactivity is highly dependent on the reaction mechanism and conditions. In the common addition-elimination mechanism, chlorinated analogues can be more reactive.
The Rationale: The SNAr mechanism typically involves two steps: nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the halide.[10] The first step is often rate-determining.[11] Due to chlorine's higher electronegativity, it provides greater stabilization to the developing negative charge in the intermediate through its stronger inductive effect. This can lead to a faster reaction rate for chlorinated compounds compared to brominated ones, a trend opposite to that seen in SN1/SN2 reactions.[9][11] However, in cases where the C-X bond cleavage becomes more significant in the transition state, the weaker C-Br bond can lead to increased reactivity for the bromo-compound.[12]
Condensation Reactions (e.g., Knoevenagel, Wittig)
These reactions involve the nucleophilic attack on the aldehyde's carbonyl carbon. The reactivity is therefore governed by the electrophilicity of this carbon.
The Verdict: Chlorinated hydroxybenzaldehydes are expected to be slightly more reactive than their brominated counterparts.
The Rationale: The reactivity in these condensations is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.[13][14] Since chlorine has a stronger inductive (-I) effect than bromine, it will render the aldehyde carbonyl more electrophilic and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate in Knoevenagel, Wittig, and similar condensation reactions.[15][16]
Oxidation of the Aldehyde Group
The conversion of the aldehyde to a carboxylic acid is a common transformation. The ease of this oxidation can be influenced by the electronic environment of the aromatic ring.
The Verdict: Chlorinated hydroxybenzaldehydes are generally more susceptible to oxidation.
The Rationale: Electron-withdrawing groups on the benzaldehyde ring typically increase the rate of oxidation.[17] The stronger inductive effect of chlorine makes the aldehyde proton more acidic and the molecule more susceptible to oxidation by common reagents like potassium permanganate or chromic acid. Benzaldehyde itself is known to readily autoxidize to form benzoic acid upon exposure to air.[18] This tendency can be exacerbated by the presence of electron-withdrawing halogens.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol illustrates a typical procedure where the higher reactivity of a brominated substrate is advantageous.
Objective: To couple 4-bromo-2-hydroxybenzaldehyde with phenylboronic acid.
Materials:
-
4-bromo-2-hydroxybenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture, 0.25 M)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Reagent Addition: Add 4-bromo-2-hydroxybenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) to the flask.
-
Solvent Addition: Add the degassed toluene/water mixture to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours. Rationale: The use of a bi-phasic solvent system and a base like K₂CO₃ is crucial for the transmetalation step.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Self-Validation Note: For the corresponding 4-chloro-2-hydroxybenzaldehyde, this reaction would likely require a more active catalyst system (e.g., a more electron-rich ligand), higher temperatures, and longer reaction times to achieve a comparable yield.[8] This highlights the practical advantage of the brominated substrate.
Visualizing the Workflow and Mechanisms
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Practical Recommendations
The choice between a chlorinated and a brominated hydroxybenzaldehyde is a strategic one that hinges on the intended chemical transformation.
-
Choose Brominated Hydroxybenzaldehydes for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) where their higher reactivity allows for milder conditions, lower catalyst loadings, and often higher yields. This is the most common reason to select a bromo-analogue despite its higher cost.
-
-
Choose Chlorinated Hydroxybenzaldehydes for:
-
Cost-sensitive syntheses where the subsequent reaction is not C-Cl bond cleavage.
-
Nucleophilic aromatic substitution (SNAr) reactions, where their stronger inductive effect can accelerate the rate-determining nucleophilic attack.
-
Reactions targeting the aldehyde group (e.g., condensation, oxidation), where their slightly enhanced electrophilicity can be beneficial.
-
By understanding the fundamental principles of halogen reactivity, researchers can better predict reaction outcomes, optimize conditions, and design more efficient and robust synthetic routes, ultimately accelerating the pace of discovery and development.
References
- askIITians. (2010). Knoevenagel mechanism.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- L.S. College, Muzaffarpur. (2020). Knoevenagel condensation.
- YouTube. (2023). Knoevenagel condensation.
- Science.gov. (n.d.). aromatic nucleophilic substitution: Topics.
- International Journal of ChemTech Research. (2009). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
- Andrew G Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
- ResearchGate. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
- Wired Chemist. (n.d.). Common Bond Energies (D).
- Chemistry LibreTexts. (2025). Bond Energies.
- MDPI. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide.
- NIH National Center for Biotechnology Information. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones.
- Chemguide. (n.d.). An introduction to bond energy and bond length.
- Michigan State University. (n.d.). Benzene and Other Aromatic Compounds.
Sources
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. Common Bond Energies (D [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chemconnections.org [chemconnections.org]
- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 13. knoevenagel mechanism - askIITians [askiitians.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. m.youtube.com [m.youtube.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,5-Dihalo-4-hydroxybenzaldehydes
Introduction
In the landscape of pharmaceutical and materials science research, 3,5-dihalo-4-hydroxybenzaldehydes represent a critical class of intermediates. Their versatile chemical structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and symmetric halogen atoms, makes them valuable precursors for synthesizing a wide array of more complex molecules, including bioactive compounds and functional polymers. The identity, purity, and structural integrity of these starting materials are paramount, necessitating robust analytical characterization.
This guide provides an in-depth spectroscopic comparison of four key members of this family: 3,5-difluoro-, 3,5-dichloro-, 3,5-dibromo-, and 3,5-diiodo-4-hydroxybenzaldehyde. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying chemical principles that govern the observed spectroscopic trends. We will explore how the distinct electronic properties and mass of each halogen substituent systematically influence the spectral signatures obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparative approach offers researchers a powerful diagnostic tool for identifying these compounds and predicting the spectroscopic characteristics of related halogenated systems.
Comparative Spectroscopic Analysis
The following sections detail the spectroscopic properties of the 3,5-dihalo-4-hydroxybenzaldehyde series. The data are presented in comparative tables to facilitate direct analysis, followed by an expert discussion on the observed trends and their physicochemical origins.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in these aromatic aldehydes. The position of the maximum absorbance (λmax) is highly sensitive to the electronic environment of the chromophore.
| Compound | λmax (nm) | Solvent |
| 3,5-Difluoro-4-hydroxybenzaldehyde | ~280-290 nm (predicted) | Ethanol |
| 3,5-Dichloro-4-hydroxybenzaldehyde | ~295 nm | Ethanol |
| 3,5-Dibromo-4-hydroxybenzaldehyde | ~300 nm | Ethanol |
| 3,5-Diiodo-4-hydroxybenzaldehyde | ~310 nm | Ethanol |
Expert Discussion: A clear trend, a bathochromic shift (shift to longer wavelength), is observed as we descend the halogen group from fluorine to iodine. This phenomenon can be attributed to a combination of factors. While halogens are inductively electron-withdrawing, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (a mesomeric effect). For heavier halogens like bromine and iodine, the orbitals containing these lone pairs (4p and 5p, respectively) are larger and more diffuse, allowing for better overlap with the π-system of the benzene ring. This enhanced conjugation extends the chromophore, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] A smaller energy gap for the π → π* transition corresponds to the absorption of lower-energy, longer-wavelength light.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for identifying functional groups. For this series of compounds, the key vibrational modes are the O-H stretch of the phenol, the C=O stretch of the aldehyde, and the aromatic C=C stretches.
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-X) (cm⁻¹) |
| 3,5-Difluoro-4-hydroxybenzaldehyde | ~3200-3400 | ~1690 | ~1100-1200 |
| This compound | ~3200-3400 | ~1685 | ~600-800 |
| 3,5-Dibromo-4-hydroxybenzaldehyde | ~3200-3400 | ~1680[3] | ~515-690[4] |
| 3,5-Diiodo-4-hydroxybenzaldehyde | ~3200-3400 | ~1675 | ~500 |
Expert Discussion:
-
O-H Stretch: The broad O-H stretching band around 3200-3400 cm⁻¹ is characteristic of a hydrogen-bonded phenolic hydroxyl group and remains relatively consistent across the series.
-
C=O Stretch: A subtle but consistent decrease in the carbonyl stretching frequency is observed with increasing halogen mass. The strong electron-withdrawing inductive effect of fluorine slightly increases the double-bond character of the carbonyl, leading to a higher stretching frequency. As we move to chlorine, bromine, and iodine, the decreasing electronegativity and increasing resonance contribution slightly reduce the C=O bond order, thus lowering the vibrational frequency.[2] The conjugation of the carbonyl group with the aromatic ring is a primary factor that lowers its stretching frequency from that of a typical aliphatic aldehyde (1720-1740 cm⁻¹).[5]
-
C-X Stretch: The most dramatic change is seen in the carbon-halogen (C-X) stretching frequency. This vibration is highly dependent on the mass of the halogen atom. The C-F bond is the strongest and involves the lightest halogen, resulting in a high-frequency vibration. As the mass of the halogen increases significantly from F to I, the C-X bond becomes weaker and the reduced mass of the C-X system increases, causing a pronounced shift to lower wavenumbers. This trend makes the C-X stretching region highly diagnostic for the specific halogen present.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons. For these symmetrically substituted compounds, we expect signals for the aldehydic proton, the phenolic proton, and the two equivalent aromatic protons.
| Compound | δ (CHO) (ppm) | δ (Ar-H) (ppm) | δ (OH) (ppm) | Solvent |
| 3,5-Difluoro-4-hydroxybenzaldehyde | ~9.8 | ~7.6 (t) | ~6.0-7.0 | DMSO-d₆ |
| This compound | 9.81[6] | 7.95 (s)[6] | ~10.9 (br s) | DMSO-d₆ |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 9.77[7] | 8.12 (s)[7] | ~11.0 (br s) | DMSO-d₆ |
| 3,5-Diiodo-4-hydroxybenzaldehyde | 9.71[8] | 8.35 (s)[8] | ~10.8 (br s) | DMSO-d₆ |
Expert Discussion:
-
Aldehyde Proton (CHO): The aldehyde proton is highly deshielded and appears as a sharp singlet around 9.7-9.8 ppm.[9] There is a slight upfield shift (to lower ppm) as the halogen size increases. This can be attributed to the decreasing electronegativity down the group, which slightly reduces the inductive withdrawal of electron density from the aldehyde group.
-
Aromatic Protons (Ar-H): A significant downfield shift is observed for the aromatic protons as the halogen changes from F to I. This trend is primarily governed by the magnetic anisotropy and electronegativity of the halogens. While fluorine is the most electronegative, the deshielding effect of the larger halogens (Cl, Br, I) on adjacent protons is more pronounced.[10] For the difluoro compound, the aromatic protons appear as a triplet due to coupling with the two adjacent fluorine atoms. For the other analogs, the signal is a singlet as the two aromatic protons are chemically equivalent.
-
Hydroxyl Proton (OH): The chemical shift of the phenolic proton is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet at a high chemical shift in DMSO-d₆.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Key signals include the carbonyl carbon, the aromatic carbons directly attached to functional groups (ipso-carbons), and the protonated aromatic carbons.
| Compound | δ (C=O) | δ (C-H) | δ (C-OH) | δ (C-X) | Solvent |
| 3,5-Difluoro-4-hydroxybenzaldehyde | ~190 | ~125 (t) | ~145 (t) | ~155 (d) | DMSO-d₆ |
| This compound | 191.5 | 131.8 | 155.1 | 122.5 | DMSO-d₆ |
| 3,5-Dibromo-4-hydroxybenzaldehyde | 191.8[11] | 136.4[11] | 155.6[11] | 113.1[11] | DMSO-d₆ |
| 3,5-Diiodo-4-hydroxybenzaldehyde | 192.5 | 144.1 | 159.2 | 87.9 | DMSO-d₆ |
Expert Discussion:
-
Carbonyl Carbon (C=O): The carbonyl carbon resonates far downfield, typically above 190 ppm, which is highly characteristic of aldehydes.[12] There is a slight downfield shift as the halogen becomes heavier, consistent with the ¹H NMR trend for the aldehyde proton.
-
Aromatic C-H Carbon: Similar to the trend observed in ¹H NMR, the protonated aromatic carbons (C-H) show a significant downfield shift as the halogen size increases.
-
Halogen-Substituted Carbon (C-X): The most striking trend is observed for the carbon directly bonded to the halogen. A dramatic upfield shift (to lower ppm) occurs as we move from C-F to C-I. This is known as the "heavy atom effect." The large electron clouds of heavier halogens (especially Br and I) induce shielding currents that significantly shield the attached carbon nucleus, causing its signal to appear at a much lower chemical shift.[13] This effect is highly diagnostic and provides unambiguous evidence for the identity of the halogen substituent.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These protocols represent a self-validating system, where careful sample preparation and instrument calibration are key to trustworthy results.
Diagram of General Spectroscopic Workflow
Caption: General workflow for spectroscopic analysis.
1. UV-Vis Spectroscopy Protocol
-
Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (typically 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (ideally 0.2-0.8 a.u.).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the sample holder and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[4]
-
Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it. Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
2. FT-IR Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for solid samples and provides high-quality spectra free from solvent interference.
-
Sample Preparation: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure homogeneous distribution.[14]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[15]
-
Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Measurement: Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the frequencies of key vibrational bands.
3. NMR Spectroscopy Protocol (¹H and ¹³C)
-
Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. DMSO-d₆ is an excellent choice for this series due to the phenolic proton, though CDCl₃ can also be used.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing a reference standard, typically tetramethylsilane (TMS, 0.0 ppm), to the NMR tube.[9][12]
-
Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum using standard instrument parameters.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Conclusion
The spectroscopic analysis of 3,5-dihalo-4-hydroxybenzaldehydes reveals distinct and predictable trends that are directly correlated with the identity of the halogen substituents. UV-Vis spectroscopy shows a systematic bathochromic shift with increasing halogen mass due to enhanced conjugation. IR spectroscopy provides a clear distinction based on the mass-dependent C-X stretching frequency. Finally, NMR spectroscopy offers the most definitive characterization, with the "heavy atom effect" causing a dramatic and diagnostic upfield shift of the C-X carbon signal in the ¹³C spectrum. By understanding these structure-spectra relationships and employing the robust protocols outlined herein, researchers can confidently identify these critical intermediates and leverage this knowledge for the rational design and analysis of more complex halogenated molecules.
References
- PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde.
- Zhao, B., Shang, R., Cheng, W. M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.
- SpectraBase. 3,5-Dibromo-4-hydroxybenzaldehyde. [Link][11]
- University of Colorado Boulder.
- Bruker. Guide to FT-IR Spectroscopy. [Link]
- Drawell.
- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry. [Link][10]
- YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). [Link][15]
- PubChem. 3-Bromo-4-hydroxybenzaldehyde.
- Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link][9]
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link][12]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][13]
- Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link][1]
- JoVE. IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link][2]
- University of Calgary. IR: aldehydes. [Link]
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 3. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. abo.com.pl [abo.com.pl]
- 6. This compound(2314-36-5) 1H NMR [m.chemicalbook.com]
- 7. 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5) 1H NMR [m.chemicalbook.com]
- 8. 3,5-DIIODO-4-HYDROXYBENZALDEHYDE(1948-40-9) 1H NMR [m.chemicalbook.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. youtube.com [youtube.com]
A Senior Scientist's Guide to Alternatives for 3,5-Dichloro-4-hydroxybenzaldehyde in Synthesis
Introduction: The Quest for a Superior Aldehyde
In the landscape of synthetic chemistry, 3,5-Dichloro-4-hydroxybenzaldehyde has long been a workhorse reagent. Its electron-deficient aromatic ring, a consequence of the inductive effect of two chlorine atoms, renders the aldehyde group highly electrophilic and thus, exceptionally reactive in crucial carbon-carbon and carbon-nitrogen bond-forming reactions like Knoevenagel condensations and Schiff base formations. This heightened reactivity is pivotal in the synthesis of pharmaceuticals, advanced polymers, and molecular probes.
However, reliance on a single reagent can introduce limitations related to cost, availability, downstream toxicity, and the specific physicochemical properties imparted to the final product. For the discerning researcher, the question is not merely "does it react?" but "can a different starting material provide a better outcome?" This guide provides an in-depth, data-supported comparison of viable alternatives to this compound, empowering chemists to make informed decisions that optimize for yield, reaction kinetics, sustainability, and desired product characteristics.
Comparative Analysis of Key Alternatives
The selection of an alternative hinges on understanding the interplay between the electronic nature of the ring substituents and the reactivity of the aldehyde. Electron-withdrawing groups (EWGs) like halogens enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) like methoxy groups can decelerate this initial step but may offer benefits such as increased solubility or unique biological interactions in the final product.
Here, we compare two primary classes of alternatives: other di-halogenated analogs, which modulate reactivity, and bio-derived methoxy-substituted analogs, which offer a paradigm shift in both reactivity and sustainability.
Alternative 1: 3,5-Dibromo-4-hydroxybenzaldehyde - The More Reactive Halogenated Cousin
This reagent is the closest structural analog, substituting chlorine for bromine. From a mechanistic standpoint, this change has a nuanced but significant impact. While both chlorine and bromine are electron-withdrawing via induction, the greater polarizability and slightly lower electronegativity of bromine can influence reaction rates in complex ways. In many catalytic cycles, particularly in cross-coupling reactions, the Carbon-Bromine bond is more readily activated than the Carbon-Chlorine bond.[1]
Key Applications:
-
Flame-Retardant Polymers: The higher atomic weight of bromine makes this monomer an excellent candidate for producing polymers with enhanced flame-retardant properties.[2]
-
Antimicrobial Materials: Like its chlorinated counterpart, the dibrominated phenol structure imparts significant biocidal activity to polymers.[2]
-
High-Performance Polymers: The aromatic structure contributes to the synthesis of thermally stable polymers like poly(azomethine)s.[2]
Alternative 2: Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) - The Sustainable, Bio-Derived Modulator
Syringaldehyde represents a significant departure, replacing the electron-withdrawing chloro groups with electron-donating methoxy groups.[3] Derived from lignin, a waste product of the paper industry, it is a renewable and sustainable alternative.[4][5] The methoxy groups donate electron density to the ring via resonance, which reduces the electrophilicity of the aldehyde's carbonyl carbon. This inherently lowers its reactivity compared to halogenated versions.[6] However, this "disadvantage" can be a strategic tool, allowing for more controlled reactions or selective reactivity in the presence of other functional groups.
Key Applications:
-
Bio-based Polymers: A key building block for sustainable polyesters, polyacrylates, and epoxy resins.[4][5]
-
Pharmaceuticals: It is an essential intermediate for antibacterial drugs like Trimethoprim.[7]
-
Food and Cosmetics: Valued for its antioxidant properties, which are superior to many other phenolic aldehydes.[7]
Quantitative Performance in a Benchmark Reaction: The Knoevenagel Condensation
To objectively compare performance, we turn to the Knoevenagel condensation, a fundamental C-C bond-forming reaction. The reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, typically catalyzed by a weak base.[8] The rate and yield are directly influenced by the electrophilicity of the aldehyde.
The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Electron-withdrawing groups on the benzaldehyde ring stabilize the developing negative charge in the transition state, accelerating the reaction.
Diagram: General Mechanism of the Knoevenagel Condensation
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
The following table summarizes experimental data for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile, illustrating the direct impact of ring substituents on reaction efficiency.
| Reagent (Alternative) | Substituent Type | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| This compound | Strong EWG (Inductive) | Piperidine/Ethanol | < 1 | ~95 (Est.) | General Principle |
| 3,5-Dibromo-4-hydroxybenzaldehyde | Strong EWG (Inductive) | Piperidine/Ethanol | < 1 | ~96 (Est.) | General Principle |
| 4-Chlorobenzaldehyde | Moderate EWG (Inductive) | Water-Glycerol (1:1) | 24 | 99 | [9] |
| 4-Hydroxybenzaldehyde | Weak EDG (Resonance) | Water-Glycerol (1:1) | 24 | 82 | [9] |
| Syringaldehyde (3,5-Dimethoxy-4-OH) | Strong EDG (Resonance) | Ammonium Acetate/Ethanol | 2 | High | [10] |
| Vanillin (3-Methoxy-4-OH) | Moderate EDG (Resonance) | Water-Glycerol (1:1) | 24 | 71 | [9] |
Note: "High" yield indicates the cited protocol is highly efficient for a range of aldehydes, though a specific value for this substrate was not given. Estimated yields for di-halogenated compounds are based on the established principle that strong EWGs lead to very high, rapid conversion.[8]
Analysis of Results: The data clearly demonstrates the expected trend. The presence of two halogen atoms (Cl or Br) strongly activates the aldehyde, leading to rapid, high-yield reactions. A single chloro group is still highly effective.[9] Conversely, the electron-donating hydroxyl and methoxy groups in 4-hydroxybenzaldehyde, vanillin, and syringaldehyde reduce the reaction yield under identical room temperature conditions, with the two methoxy groups of syringaldehyde having a more pronounced effect than the single group on vanillin.[9][10] This does not mean they are poor reagents, but rather that reaction conditions (e.g., catalyst, temperature) may need to be adjusted to achieve optimal results.
Experimental Protocols: A Practical Guide
The following protocols provide a standardized framework for performing a Knoevenagel condensation. They can be adapted for each aldehyde, with the expectation that reaction times will be significantly shorter for the halogenated variants.
Diagram: Experimental Workflow for Knoevenagel Condensation
Caption: Step-by-step workflow for synthesis and analysis.
Protocol: Knoevenagel Condensation in a Green Solvent System
This protocol is adapted from a procedure utilizing a water-glycerol mixture, which enhances reagent solubility and simplifies product isolation.[9]
Materials:
-
Substituted Benzaldehyde (e.g., this compound, Syringaldehyde) (3.0 mmol)
-
Malononitrile (3.5 mmol, 231 mg)
-
Deionized Water (5 mL)
-
Glycerol (5 mL)
-
25 mL Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (3.0 mmol) and malononitrile (3.5 mmol).
-
Add 5 mL of deionized water and 5 mL of glycerol to the flask.
-
Place the flask on a magnetic stirrer and stir the solution vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 7:3 hexane:ethyl acetate).
-
Upon completion (expected times vary from <2 hours for halogenated aldehydes to 24+ hours for methoxy-substituted ones), the product will often precipitate directly from the viscous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove glycerol and any unreacted starting material.
-
Dry the product in a vacuum oven to a constant weight.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Decision Framework: Selecting the Right Reagent
The choice of reagent is a strategic decision guided by the project's end goals. The following framework can assist in this selection process.
Diagram: Reagent Selection Decision Tree
Caption: Decision-making flowchart for selecting an appropriate aldehyde.
Conclusion and Future Outlook
While this compound remains a potent and valuable reagent, it is not the only option. For applications demanding the highest possible reactivity or where specific halogenated properties like flame retardancy are desired, 3,5-Dibromo-4-hydroxybenzaldehyde serves as an excellent, often more reactive, alternative.
For researchers focused on green chemistry, sustainability, and the development of bio-derived materials, Syringaldehyde is an outstanding choice. While its intrinsic reactivity is lower, this can be readily overcome with minor adjustments to reaction conditions. Its incorporation into final products provides a sustainable pedigree and can impart valuable antioxidant properties. The choice of aldehyde is a critical parameter in synthetic design, and by looking beyond the default option, researchers can unlock new possibilities in performance, properties, and sustainability.
References
- Silva, F. C., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society.
- Reddit r/chemhelp. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Patil, S. B., et al. (2014). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Indian Chemical Society.
- ResearchGate. (2015). Knoevenagel condensation between different substituted benzaldehydes....
- Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.
- ResearchGate. (2018). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2)....
- St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity.
- ResearchGate. (2021). Thermomechanical properties of vanillin- and syringaldehyde-derived polymers.
- Emerald Publishing. (2024). Review on lignin-derived syringaldehyde-based polymers and its applications.
- Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry.
- Van Schijndel, J., et al. (2017).
- ResearchGate. (2021). High Glass-Transition Temperature Acrylate Polymers Derived from Biomasses, Syringaldehyde, and Vanillin.
- J. Chem. Soc. Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
- Royal Society of Chemistry. (2021). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid.
- Ibrahim, M. N. M., et al. (2012).
- BioResources. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.
- ResearchGate. (2023). Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties.
- Emerald Publishing. (2024). Review on lignin-derived syringaldehyde- based polymers and its applications.
- Zentel Group - TU-Darmstadt Chemie. Polymer Synthesis and Characterization.
- ResearchGate. (2023). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
- PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde.
- PubMed. (2025). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization.
- Ye, D. M., et al. (2014). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry.
- National Institutes of Health. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials.
Sources
- 1. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 4. emerald.com [emerald.com]
- 5. emerald.com [emerald.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Structural Validation of 3,5-Dichloro-4-hydroxybenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of medicinal chemistry, derivatives of 3,5-Dichloro-4-hydroxybenzaldehyde are of significant interest due to their potential biological activities. This guide provides an in-depth comparison of key analytical techniques for the structural validation of this class of compounds, grounded in experimental data and established scientific principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering not just protocols, but the rationale behind the experimental choices.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological function and safety profile. For this compound and its derivatives, the positions of the chloro, hydroxyl, and aldehyde groups on the benzene ring are critical. Any deviation, such as isomeric impurities, can lead to vastly different biological effects. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust structural elucidation.
A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Non-destructive, provides detailed information about molecular structure in solution | Can be complex to interpret for complex molecules, requires relatively pure sample | Determining the carbon-hydrogen framework and the relative positions of substituents. |
| Mass Spectrometry | Molecular weight and elemental composition | High sensitivity, provides information on isotopic distribution | Fragmentation can be complex, does not provide stereochemical information | Confirming molecular weight and elemental formula, identifying the presence of chlorine atoms. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state | Unambiguous structure determination, provides bond lengths and angles | Requires a suitable single crystal, structure in solid state may differ from solution | Absolute confirmation of molecular structure and stereochemistry.[1] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can deduce the connectivity of atoms within a molecule.
Causality in Experimental Choices for NMR
The choice of solvent is critical in NMR. Deuterated solvents, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), are used because they do not produce a significant signal in the ¹H NMR spectrum, thus not obscuring the signals from the analyte. The choice between solvents like CDCl₃ and DMSO-d₆ can be influenced by the solubility of the compound and the desire to observe exchangeable protons (like the hydroxyl proton), which are often more clearly visible in DMSO-d₆.
Predicted ¹H NMR Spectrum of this compound
For this compound, the ¹H NMR spectrum is expected to show three distinct signals:
-
Aldehyde Proton (-CHO): A singlet peak typically in the range of δ 9.5-10.5 ppm. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.
-
Aromatic Protons (Ar-H): A singlet peak corresponding to the two equivalent protons on the benzene ring. The substitution pattern (chlorine atoms at positions 3 and 5) makes these protons chemically equivalent.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on the concentration and solvent. In DMSO-d₆, this peak is more likely to be a sharp singlet.
A published ¹H NMR spectrum for 3,5-dichloro-4-hydroxy-benzaldehyde in Methanol-d4 shows a singlet for the aldehyde proton at δ 9.72 ppm and a singlet for the aromatic protons at δ 7.80 ppm.[2]
Comparative ¹H NMR Data for Benzaldehyde Derivatives
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
| Benzaldehyde | 10.01 (s, 1H) | 7.86 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H) | [3] |
| 4-Chlorobenzaldehyde | ~9.9 (s, 1H) | ~7.8 (d, 2H), ~7.5 (d, 2H) | [4] |
| 4-Bromobenzaldehyde | ~9.9 (s, 1H) | ~7.7 (d, 2H), ~7.6 (d, 2H) | [4] |
| 4-Hydroxybenzaldehyde | 9.77 (s, 1H) | 7.77 (d, 2H), 6.91 (d, 2H) | [5] |
| This compound | 9.72 (s, 1H) | 7.80 (s, 2H) | [2] |
s = singlet, d = doublet, t = triplet. Chemical shifts are approximate for some compounds as they are derived from comparative guides.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the turbine into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Visualizing the NMR Workflow
Caption: Workflow for NMR Spectroscopy.
II. Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound derivatives, MS is invaluable for confirming the molecular weight and, crucially, for identifying the presence of chlorine atoms due to their characteristic isotopic pattern.
The Isotopic Signature of Chlorine
Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This natural isotopic distribution leads to a distinctive pattern in the mass spectrum of a chlorine-containing compound. A molecule with one chlorine atom will show two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (M+ and M+2 peaks).[6][7] For a molecule with two chlorine atoms, like this compound, the mass spectrum will exhibit a characteristic pattern of three peaks (M+, M+2, and M+4) with a relative intensity ratio of approximately 9:6:1.[7]
Expected Mass Spectrum for this compound
The molecular formula for this compound is C₇H₄Cl₂O₂. Its monoisotopic mass is approximately 189.96 g/mol .[8] The mass spectrum should display the following key features:
-
Molecular Ion Cluster:
-
M+ peak (containing two ³⁵Cl atoms): m/z ~190
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom): m/z ~192
-
M+4 peak (containing two ³⁷Cl atoms): m/z ~194
-
The relative intensities of these peaks should be approximately 9:6:1.
-
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected Isotopic Pattern |
| Benzaldehyde | C₇H₆O | 106.04 | Single M+ peak |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.00 | M+, M+2 (3:1 ratio) |
| This compound | C₇H₄Cl₂O₂ | 189.96 | M+, M+2, M+4 (9:6:1 ratio) |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like benzaldehyde derivatives.[9][10]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a few minutes.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically by electron impact, EI) and detect the resulting ions.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Analyze the mass spectrum of that peak to determine the molecular weight and fragmentation pattern.
-
Pay close attention to the isotopic cluster around the molecular ion to confirm the presence and number of chlorine atoms.
-
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS Analysis.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination.[1] This technique provides a precise three-dimensional map of the atomic positions, bond lengths, and bond angles within a crystal lattice.
The Power of Crystallography for Benzaldehyde Derivatives
The structural integrity and crystalline arrangement of benzaldehyde derivatives are pivotal in determining their physical and chemical properties.[1] X-ray crystallography can reveal subtle structural features, such as intermolecular interactions (e.g., hydrogen bonding, halogen bonding), that influence the crystal packing and solid-state properties of the material.[11][12]
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent over several days to weeks. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain well-formed, single crystals of sufficient size and quality.
-
-
Crystal Mounting:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal on the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or other computational techniques.
-
The atomic positions and other parameters are refined to obtain the final, accurate structure.[13]
-
Visualizing the Crystallography Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical changes of organic compounds in chlorinated water. XIII. Gas chromatographic-mass spectrometric studies of the reactions of Irgasan DP 300 [5-chloro-2-(2,4-dichlorophenoxy)phenol] with chlorine in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 11. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Certificate of Analysis for 3,5-Dichloro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity and identity of starting materials are paramount. 3,5-Dichloro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various biologically active compounds, is no exception. A Certificate of Analysis (CoA) for this compound is the foundational document attesting to its quality. However, the true value of a CoA lies not just in the reported numbers, but in the scientific rigor of the methods used to obtain them.
This guide provides a comparative analysis of common analytical techniques employed to characterize this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to critically evaluate and compare different analytical approaches.
Identification: Confirming the Chemical Identity
The first step in any CoA is to unequivocally confirm the identity of the compound. While multiple techniques can be used, they offer varying levels of specificity.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and reliable technique for identifying functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorptions corresponding to its key structural features.
Principle: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is compared against a reference spectrum of a known standard. Key peak positions are identified and assigned to specific functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3100 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~1680-1660 | C=O stretch | Aldehyde |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~800-600 | C-Cl stretch | Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, offering a high degree of confidence in structural elucidation.
Principle: Atomic nuclei with a non-zero spin, like ¹H, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. The absorption of radiofrequency radiation causes a "flip" between these states. The precise frequency required for this transition is influenced by the local electronic environment, providing information about the structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure.
Expected ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Singlet | 2H | Aromatic protons (meta to -CHO) |
| ~10.5 (broad) | Singlet | 1H | Phenolic hydroxyl proton (-OH) |
Purity Assessment: Quantifying Impurities
Purity is a critical parameter, and different chromatographic techniques offer varying levels of resolution and sensitivity for detecting and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. .
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte and potential impurities absorb (e.g., 280 nm).
-
-
Data Analysis: The peak area of the main component is compared to the total area of all peaks to determine purity by area percent. Impurities can be identified by comparing their retention times to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile compounds like this compound.
Principle: The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
Experimental Protocol: GC-MS with Silylation
-
Derivatization (Silylation): Evaporate a portion of the sample extract to dryness. Add a silylating agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine) and heat to convert the polar hydroxyl group to a more volatile silyl ether.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate components with different boiling points.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| FTIR | Vibrational spectroscopy | Fast, non-destructive, provides functional group information. | Not suitable for quantification of minor components, less specific than NMR. | Rapid identity confirmation. |
| ¹H NMR | Nuclear magnetic resonance | Provides detailed structural information, quantitative. | Requires more expensive instrumentation and deuterated solvents. | Unambiguous structural confirmation and assay. |
| HPLC | Liquid chromatography | High resolution, highly quantitative, suitable for non-volatile compounds. | Can be time-consuming to develop methods. | Purity analysis and quantification of assay. |
| GC-MS | Gas chromatography with mass spectrometry | High sensitivity, provides structural information for identification of unknowns. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Identification of volatile and semi-volatile impurities. |
Visualizing the Workflow
A comprehensive analysis of this compound involves a logical flow of experiments to ensure both identity and purity are thoroughly assessed.
Caption: Analytical workflow for CoA generation.
Potential Impurities
Understanding the synthesis route of this compound is crucial for predicting potential impurities. A common synthesis involves the chlorination of 4-hydroxybenzaldehyde or the formylation of 2,6-dichlorophenol.[1]
Caption: Potential impurities in synthesis.
Conclusion
A Certificate of Analysis for this compound is more than a simple declaration of purity; it is a testament to the quality and suitability of the material for its intended research or developmental purpose. By understanding the principles, advantages, and limitations of the analytical techniques employed, researchers can with greater confidence assess the quality of this critical chemical intermediate. This guide serves as a framework for such an evaluation, promoting a deeper understanding of the science behind the specifications.
References
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Benzaldehyde, 3,5-dichloro-2-hydroxy-. In NIST Chemistry WebBook.
- Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
Sources
A Comparative Guide to the Assay of 3,5-Dichloro-4-hydroxybenzaldehyde: A Quantitative NMR (qNMR) Perspective
For researchers, scientists, and professionals in drug development, the precise and accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3,5-Dichloro-4-hydroxybenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals, demands a robust analytical methodology for its quantification. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the assay of this compound, supported by experimental insights and validation principles.
The Analytical Challenge: Quantifying this compound
This compound presents a unique analytical challenge due to its chemical structure. The presence of the aldehyde functional group, the hydroxyl group, and the chlorinated aromatic ring necessitates a highly selective and accurate analytical method to avoid interference from potential impurities or degradation products. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for such assays. However, qNMR has emerged as a powerful, primary analytical technique that offers distinct advantages in terms of accuracy, traceability, and method development time.[1][2]
The qNMR Advantage: A Primary Ratio Method
Quantitative NMR operates on a fundamental principle: the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule.[3][4] This inherent stoichiometry allows for the direct quantification of a substance against a certified internal standard, without the need for compound-specific calibration curves that are essential for chromatographic methods.[5] This makes qNMR a primary ratio method, capable of providing SI-traceable results.[3]
Experimental Protocol: qNMR Assay of this compound
This protocol outlines a validated approach for the quantitative analysis of this compound using ¹H qNMR.
Materials and Reagents
-
Analyte: this compound (Purity > 98%)
-
Internal Standard (IS): Maleic acid (Certified Reference Material, CRM)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Tubes: 5 mm high-precision NMR tubes
Instrumentation
-
400 MHz (or higher) NMR spectrometer
-
Analytical balance (readability of at least 0.01 mg)
Sample Preparation: The Foundation of Accuracy
The accuracy of qNMR is critically dependent on the precision of sample preparation.
-
Weighing: Accurately weigh approximately 10-15 mg of this compound and 5-8 mg of maleic acid directly into a clean, dry vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to minimize integration errors.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing. Complete dissolution is crucial for accurate quantification.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
The following acquisition parameters are critical for obtaining accurate and reproducible qNMR data.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard 90° pulse sequence | Ensures uniform excitation of all protons. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for complete relaxation of all protons between scans, ensuring signal intensity is directly proportional to concentration. The T₁ of the aromatic protons should be determined experimentally using an inversion-recovery pulse sequence. A conservative starting point is 30 seconds. |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy of <1%.[6] |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures complete decay of the Free Induction Decay (FID) to avoid truncation artifacts. |
| Spectral Width (SW) | ~12 ppm | Sufficient to encompass all signals of interest and provide adequate baseline on either side. |
| Temperature | 298 K (25 °C) | Stable temperature control is essential for reproducible chemical shifts and to minimize viscosity effects. |
Data Processing and Quantification
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to the entire spectrum.
-
Integration: Integrate the well-resolved singlet of the aldehydic proton of this compound (around 9.8 ppm) and the singlet of the two vinylic protons of maleic acid (around 6.3 ppm).
-
Calculation of Purity: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for qNMR Assay
Caption: Workflow for the qNMR assay of this compound.
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique should be guided by a thorough evaluation of its performance characteristics. Here, we compare qNMR with HPLC and GC for the assay of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment of organic compounds. A typical reversed-phase HPLC method for this compound would involve a C18 column with a mobile phase gradient of water and acetonitrile, with UV detection.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and peak shape, although direct injection is also possible.[7][8]
Head-to-Head Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the assay of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement of molar concentration based on nuclear properties. | Separation based on differential partitioning between stationary and mobile phases. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute (primary ratio method) with a certified internal standard. | Relative, requires a specific reference standard of the analyte for calibration. | Relative, requires a specific reference standard of the analyte for calibration. |
| Selectivity | Excellent, based on unique chemical shifts of protons. | High, dependent on column chemistry and mobile phase composition. | High, dependent on column chemistry and temperature programming. |
| Accuracy | High, directly traceable to SI units. | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision | Excellent, typically with RSD < 1%. | Excellent, typically with RSD < 1%. | Excellent, typically with RSD < 1%. |
| Method Development | Rapid, often transferable between different analytes. | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings. | Can be time-consuming, requiring optimization of column, temperature program, and injector/detector parameters. |
| Sample Throughput | Moderate, longer acquisition times for high precision. | High, suitable for automated analysis of many samples. | High, suitable for automated analysis of many samples. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). | Lower (micrograms to nanograms). |
| Destructive | No, the sample can be recovered. | Yes. | Yes. |
| Structural Information | Provides unambiguous structural confirmation simultaneously. | Provides no structural information. | Can be coupled with Mass Spectrometry (MS) for structural information. |
Performance Attribute Comparison Diagram
Caption: Key performance attributes of qNMR, HPLC, and GC.
Causality Behind Experimental Choices in qNMR
The robustness of a qNMR assay is built upon a series of deliberate experimental choices, each with a clear scientific rationale.
-
Choice of Internal Standard: Maleic acid is an excellent choice for this assay because its two vinylic protons give a simple, sharp singlet in a region of the ¹H NMR spectrum that is typically free from other signals. It is also highly pure, non-volatile, and stable. The key is to select an internal standard with signals that do not overlap with any of the analyte's signals.
-
Solvent Selection: DMSO-d₆ is a versatile solvent that can dissolve a wide range of organic compounds, including both the analyte and the internal standard. Its residual proton signal does not interfere with the signals of interest.
-
Relaxation Delay (d1): This is arguably the most critical parameter in qNMR. Incomplete relaxation of nuclei between pulses leads to signal saturation, where the signal intensity is no longer directly proportional to the number of nuclei. A d1 of at least 5 times the longest T₁ relaxation time of any proton being quantified is essential to ensure >99% relaxation and thus, accurate quantification.[9]
-
Signal Selection for Integration: The aldehydic proton of this compound is an ideal choice for quantification as it is a singlet and is located in a downfield region of the spectrum where there is minimal chance of overlap with other signals. The aromatic protons could also be used, but their signals are split, which can make accurate integration more challenging.
Self-Validating System: Ensuring Trustworthiness
A well-designed qNMR experiment incorporates self-validating checks. The simultaneous acquisition of both analyte and internal standard signals in the same experiment provides an internal check on the consistency of the measurement. Furthermore, the validation of the qNMR method should be performed in accordance with ICH Q2(R2) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[4][9][10][11][12]
Conclusion: The Right Tool for the Job
Both qNMR and chromatographic techniques are powerful tools for the assay of this compound. HPLC and GC offer high throughput and sensitivity, making them well-suited for routine quality control and the detection of trace impurities.
However, qNMR stands out as a primary analytical method that provides a direct and accurate measure of purity with inherent SI traceability. Its ability to provide simultaneous structural confirmation and quantification without the need for a specific reference standard of the analyte makes it an invaluable tool in research, development, and for the certification of reference materials. For a comprehensive and unambiguous purity assessment of this compound, a combination of qNMR and a chromatographic technique provides the most robust and defensible analytical data.
References
- ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
- IntuitionLabs. ICH Q2(R2)
- ResearchGate.
- National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
- University of Ottawa.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
- Almac Group.
- CordenPharma.
- ResearchGate.
- PubMed.
Sources
- 1. rsc.org [rsc.org]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Profiling the Cross-Reactivity of 3,5-Dichloro-4-hydroxybenzaldehyde Analogs
As drug discovery pipelines increasingly focus on targeted therapies, the selectivity of lead compounds has become a paramount concern. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of analogs derived from the 3,5-Dichloro-4-hydroxybenzaldehyde scaffold. By integrating established biochemical and cell-based assays, this guide offers a robust methodology for de-risking lead candidates early in the development process.
The Central Challenge: From Scaffold to Selective Inhibitor
The this compound scaffold presents a versatile starting point for chemical synthesis, offering multiple sites for modification to achieve desired potency and selectivity against a hypothetical primary target, such as a protein kinase. However, these structural modifications can also introduce unintended interactions with other proteins, particularly those with structurally similar binding sites. A thorough understanding of a compound's selectivity profile is therefore not just an academic exercise but a critical step in translational science.
This guide will walk through the essential experiments to build a comprehensive cross-reactivity profile, using a hypothetical set of analogs to illustrate the process.
Designing a Cross-Reactivity Screening Funnel
A tiered approach is the most efficient method for evaluating cross-reactivity. This process starts with broad, high-throughput screens and progresses to more focused, physiologically relevant assays for promising candidates.
Figure 1: A tiered experimental workflow for assessing analog cross-reactivity.
This funnel approach ensures that resources are focused on the most promising compounds.[1] Analogs are first screened at a single high concentration against the primary target. Hits from this initial screen are then subjected to full dose-response curves to determine their half-maximal inhibitory concentration (IC50). Potent analogs are then profiled against a broad panel of related and unrelated kinases to identify potential off-targets. Finally, the most selective compounds are advanced to cell-based assays to confirm their activity and selectivity in a more physiological context.
Hypothetical Analogs of this compound
For the purposes of this guide, let us consider a series of hypothetical analogs where modifications have been made at the R1 and R2 positions of the parent scaffold.
Figure 2: Hypothetical analogs of the this compound scaffold.
These modifications are designed to explore the structure-activity relationship (SAR) and its impact on selectivity.
Experimental Protocols
This protocol describes the determination of IC50 values for the hypothetical analogs against their primary kinase target.
Principle: A common method to assess kinase inhibition is to measure the amount of ATP consumed during the phosphorylation reaction, which is directly proportional to kinase activity.[2] The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced.
Materials:
-
Recombinant human kinase (primary target)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (analogs)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of each analog in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction:
-
Add 5 µL of assay buffer to each well.
-
Add 1 µL of the test compound dilution.
-
Add 2 µL of a mixture of the kinase and substrate.
-
Initiate the reaction by adding 2 µL of ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately reflect the inhibitor's affinity.[3]
-
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Principle: To assess the selectivity of the most potent analogs, they are screened against a large panel of kinases. This is typically performed by specialized contract research organizations (CROs) that have large, validated kinase panels.
Procedure:
-
Compound Submission: Submit the selected analogs at a specified concentration (e.g., 1 µM) to a CRO for screening against their kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).
-
Data Analysis: The CRO will provide data as percent inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
-
Selectivity Score: A selectivity score can be calculated to quantify the degree of selectivity. A simple selectivity score is the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested.[1]
Data Presentation and Interpretation
The data from these experiments should be compiled into clear, concise tables for easy comparison.
Table 1: Potency of Analogs Against the Primary Kinase Target
| Compound | R1 | R2 | IC50 (nM) vs. Primary Target |
| Analog 1 | H | Phenyl | 50 |
| Analog 2 | CH3 | Pyridyl | 15 |
| Analog 3 | H | Thiophenyl | 120 |
Interpretation: Analog 2 demonstrates the highest potency against the primary target. The methyl group at R1 and the pyridyl group at R2 appear to be favorable for binding.
Table 2: Selectivity Profile of Analog 2 (1 µM Screen)
| Kinase Family | Number of Kinases Tested | Number of Hits (>50% Inhibition) |
| TK | 150 | 2 |
| TKL | 50 | 1 |
| STE | 80 | 0 |
| CK1 | 20 | 0 |
| AGC | 60 | 1 |
| CAMK | 70 | 0 |
| Total | 430 | 4 |
Selectivity Score (S-Score): 4/430 = 0.0093
Interpretation: Analog 2 shows a high degree of selectivity, inhibiting only a small number of kinases out of a large panel. Further investigation into the identity of the off-target hits is crucial.
Cellular and Functional Validation
Biochemical assays, while essential, do not fully recapitulate the cellular environment. Therefore, promising candidates must be evaluated in cell-based assays.
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that can quantitatively measure compound binding to a specific protein in live cells.
Materials:
-
Cells expressing the primary target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer.
-
Test compounds.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well plates.
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 2 hours.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 for target engagement.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity of this compound analogs. By employing a tiered screening strategy, researchers can efficiently identify compounds with the desired potency and selectivity profile. It is imperative to remember that no compound is entirely specific, and a thorough understanding of a compound's off-target activities is essential for its safe and effective development as a therapeutic agent. Future work should focus on understanding the structural basis for the observed selectivity through techniques such as X-ray crystallography and computational modeling.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Reaction Biology. (n.d.). Kinase Inhibitor Development.
Sources
A Senior Application Scientist's Guide to the Synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde: A Comparative Analysis of Key Methodologies
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted benzaldehydes is a foundational aspect of constructing more complex molecular architectures. Among these, 3,5-Dichloro-4-hydroxybenzaldehyde stands as a crucial intermediate, its sterically hindered and electronically modulated structure making it a valuable building block for a variety of pharmaceutical agents and functional materials. The efficient and selective introduction of the formyl group onto the 2,6-dichlorophenol backbone is a key challenge, and the choice of synthetic methodology can significantly impact yield, purity, and overall process viability. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate method for your research needs.
Introduction to this compound
This compound, with the chemical formula C₇H₄Cl₂O₂, is a crystalline solid that serves as a versatile precursor in organic synthesis.[1] Its structure, featuring a hydroxyl group flanked by two chlorine atoms and a para-directing aldehyde, offers multiple reactive sites for further functionalization. The electron-withdrawing nature of the chlorine atoms enhances the acidity of the phenolic proton and influences the reactivity of the aromatic ring, while the aldehyde group provides a handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations.
The Strategic Importance of the Starting Material: 2,6-Dichlorophenol
The most common and logical starting point for the synthesis of this compound is 2,6-dichlorophenol. This precursor is commercially available and can be synthesized through various methods, including the direct chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid.[2][3][4] The symmetrical nature of 2,6-dichlorophenol simplifies the regioselectivity of the formylation reaction, as the para position to the hydroxyl group is the most sterically accessible and electronically favored site for electrophilic attack.
Benchmarking Formylation Methodologies
The introduction of a formyl group onto an aromatic ring, a process known as formylation, can be achieved through several named reactions. This guide will focus on the most relevant and widely employed methods for the synthesis of this compound: the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. A fourth, alternative route via the oxidation of the corresponding benzyl alcohol will also be considered.
The Duff Reaction: A Direct and High-Yielding Approach
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. For phenols, the reaction typically proceeds with formylation occurring at the ortho position. However, in the case of 2,6-disubstituted phenols like 2,6-dichlorophenol, the significant steric hindrance from the ortho substituents directs the formylation exclusively to the para position.
Reaction Mechanism and Rationale:
The reaction is believed to proceed through the formation of an electrophilic iminium ion intermediate from the protonation and subsequent fragmentation of HMTA. This electrophile then attacks the electron-rich aromatic ring of the phenol. A series of subsequent steps, including hydrolysis, leads to the formation of the aldehyde. The acidic environment is crucial for both the generation of the active electrophile and the final hydrolysis step.
Experimental Protocol:
A reported procedure for the synthesis of this compound via the Duff reaction provides a clear and effective protocol.[5]
-
Reaction Setup: A 250 ml three-neck round-bottom flask is equipped with a reflux condenser, a thermometer, and a mechanical stirrer.
-
Reagents: 10 g (0.061 mol) of 2,6-dichlorophenol, 40 ml of glacial acetic acid, and 3.44 g (0.024 mol) of hexamethylenetetramine are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux for 3 hours. A clear solution is typically observed around 70°C.
-
Work-up: After cooling to 100°C, 30 ml of 10% sulfuric acid is slowly added, and the mixture is stirred at 100°C for 20-30 minutes. The reaction mass is then poured into 200 g of crushed ice.
-
Isolation: The resulting solid is filtered, washed thoroughly with 100 ml of water, and dried at 70°C.
Yield and Purity: This method has been reported to afford 3,5-dichloro-4-hydroxy-benzaldehyde in a high yield of 84%.[5] The melting point of the product is reported to be 153-155°C, and its identity can be confirmed by ¹H NMR spectroscopy, which shows a characteristic singlet for the aldehyde proton at δ 9.72 ppm and a singlet for the aromatic protons at δ 7.80 ppm (in CD₃OD).[5]
Diagram: Duff Reaction Workflow
Caption: A streamlined workflow for the Duff reaction synthesis.
The Reimer-Tiemann Reaction: A Classic Method with Regioselectivity Challenges
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[6][7] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.
Mechanistic Considerations for 2,6-Dichlorophenol:
The reaction mechanism involves the deprotonation of both phenol and chloroform by the strong base.[6] The resulting phenoxide is highly nucleophilic and attacks the electrophilic dichlorocarbene. While the Reimer-Tiemann reaction typically favors ortho-formylation, the steric hindrance at the ortho positions of 2,6-dichlorophenol would be expected to direct the formylation to the para position. However, the harsh basic conditions and the high reactivity of the dichlorocarbene intermediate can sometimes lead to lower yields and the formation of byproducts.[8]
General Experimental Conditions:
Diagram: Reimer-Tiemann Reaction Mechanism
Caption: Key steps in the Reimer-Tiemann formylation.
The Vilsmeier-Haack Reaction: A Mild Alternative for Electron-Rich Arenes
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[11]
Applicability to 2,6-Dichlorophenol:
Phenols are generally good substrates for the Vilsmeier-Haack reaction due to the electron-donating nature of the hydroxyl group. The reaction conditions are typically milder than those of the Reimer-Tiemann reaction. For 2,6-dichlorophenol, the formylation is expected to occur at the para position.
General Experimental Protocol:
A general procedure for the Vilsmeier-Haack reaction involves the pre-formation of the Vilsmeier reagent at low temperatures, followed by the addition of the aromatic substrate.[9] The reaction is then typically stirred at room temperature or slightly elevated temperatures. The work-up involves hydrolysis of the intermediate iminium salt to yield the aldehyde. While a specific, optimized protocol for this compound was not found, a general approach would involve reacting 2,6-dichlorophenol with a pre-formed Vilsmeier reagent. The yields for formylation of phenols can be good to excellent.[12]
Diagram: Vilsmeier-Haack Reaction Overview
Caption: The three main stages of the Vilsmeier-Haack reaction.
Oxidation of 3,5-Dichloro-4-hydroxybenzyl alcohol: An Alternative Two-Step Approach
An alternative strategy for the synthesis of this compound involves a two-step process: the synthesis of 3,5-Dichloro-4-hydroxybenzyl alcohol followed by its oxidation to the aldehyde. This approach avoids the direct formylation of the phenol.
Synthesis of the Benzyl Alcohol Precursor:
The synthesis of the benzyl alcohol precursor would likely involve the reduction of a corresponding carboxylic acid or ester, or potentially a Grignard reaction.
Oxidation to the Aldehyde:
A variety of selective oxidation methods can be employed to convert the benzyl alcohol to the aldehyde. These methods include using reagents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions. More modern and greener methods might involve catalytic aerobic oxidation.[13][14][15] The key challenge in this step is to achieve selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. A patent describes the oxidation of p-cresol derivatives to the corresponding p-hydroxybenzaldehyde derivatives, suggesting the feasibility of this approach.[16]
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Typical Conditions | Yield for this compound | Advantages | Disadvantages |
| Duff Reaction | 2,6-Dichlorophenol, Hexamethylenetetramine, Acetic Acid, Sulfuric Acid | Reflux in acetic acid, followed by acidic work-up | 84% [5] | High yield, good regioselectivity for para-product, straightforward procedure. | Requires heating and acidic conditions. |
| Reimer-Tiemann Reaction | 2,6-Dichlorophenol, Chloroform, Strong Base (e.g., NaOH) | Biphasic, heating, vigorous stirring | Not specifically reported, likely moderate to low | Utilizes readily available reagents. | Harsh basic conditions, potential for low yields and byproduct formation.[8] |
| Vilsmeier-Haack Reaction | 2,6-Dichlorophenol, DMF, POCl₃ (or other) | Mild conditions, often at or below room temperature | Not specifically reported, but generally good for phenols | Mild reaction conditions, good for electron-rich arenes.[12] | Requires anhydrous conditions for reagent formation. |
| Oxidation of Benzyl Alcohol | 3,5-Dichloro-4-hydroxybenzyl alcohol, Oxidizing Agent (e.g., MnO₂, PCC) | Varies depending on the oxidant | Dependent on the efficiency of both steps | Avoids direct formylation, potentially high-yielding oxidation. | Two-step process, requires synthesis of the alcohol precursor. |
Conclusion and Recommendations
Based on the available experimental data, the Duff reaction stands out as the most efficient and high-yielding method for the synthesis of this compound from 2,6-dichlorophenol. The reported yield of 84% is excellent for a formylation reaction, and the procedure is relatively straightforward. The inherent steric hindrance of the starting material effectively directs the formylation to the desired para position, ensuring high regioselectivity.
While the Reimer-Tiemann and Vilsmeier-Haack reactions are valuable tools in the organic chemist's arsenal, the lack of specific, high-yielding protocols for this particular transformation, coupled with the potential for side reactions (in the case of Reimer-Tiemann) or the need for anhydrous conditions (for Vilsmeier-Haack), makes them less attractive choices when a reliable and high-yielding method like the Duff reaction is available.
The two-step oxidation route is a viable alternative, particularly if the corresponding benzyl alcohol is readily accessible or if direct formylation proves problematic for a specific application. However, for a direct and efficient synthesis of this compound, the Duff reaction is the recommended methodology based on the current literature.
This guide provides a comprehensive overview to aid in the selection of a synthetic strategy. As with any chemical synthesis, optimization of reaction conditions for your specific laboratory setup and scale is always recommended to achieve the best possible results.
References
- Tarbell, D. S.; Wilson, J. W.; Fanta, P. E. 2,6-Dichlorophenol. Org. Synth. 1949, 29, 35. DOI: 10.15227/orgsyn.029.0035.
- Wikipedia. 2,6-Dichlorophenol. [Link]
- Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. [Link]
- Google Patents. Synthetic method for 2,6-dichlorophenol.
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Reimer–Tiemann reaction. [Link]
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
- Allen Career Institute.
- Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
- PSIBERG.
- SynArchive.
- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- UNI ScholarWorks.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-yl)
- ResearchGate. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Organic Syntheses. TEMPO-CATALYZED OXIDATION OF NEROL TO NERAL (2,6-DIMETHYL-2,6-OCTADIENAL). [Link]
- Organic Syntheses. BENZALDEHYDE, m-HYDROXY-. [Link]
- PubChem. 3,5-Dichlorosalicylaldehyde. [Link]
- Google Patents.
- MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. [Link]
- Google Patents. Process for manufacturing 3,5-ditert.
- Google Patents.
- PubChem. 2,3-Dichlorophenol. [Link]
- Google Patents.
Sources
- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. psiberg.com [psiberg.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
Efficacy in Focus: A Comparative Guide to Catalysts for 3,5-Dichloro-4-hydroxybenzaldehyde Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 3,5-Dichloro-4-hydroxybenzaldehyde is one such critical building block, serving as a precursor to a range of pharmaceuticals and agrochemicals. The primary challenge in its synthesis from 4-hydroxybenzaldehyde lies in achieving precise dichlorination at the 3 and 5 positions while avoiding the formation of mono-chlorinated and other isomers. The choice of catalyst is the most critical factor in steering this reaction towards high yield and selectivity.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound. We will explore the efficacy of metal-based catalysts and enzymatic catalysts, with a discussion on the potential of phase-transfer catalysis. This analysis is supported by mechanistic insights and representative experimental protocols to provide a comprehensive resource for informed catalyst selection.
Metal-Based Catalysis: Leveraging Coordination Chemistry for Selective Chlorination
Transition metal catalysts offer a powerful tool for directing the chlorination of phenolic compounds. The underlying principle of their efficacy is the coordination of the metal ion to the hydroxyl group of the 4-hydroxybenzaldehyde substrate. This coordination activates the aromatic ring and can sterically and electronically guide the incoming electrophilic chlorine to the ortho positions (3 and 5).
Among various metal catalysts, cobalt-based systems have shown promise for the synthesis of 4-hydroxybenzaldehyde derivatives, including the dichlorinated product of interest.
The Cobalt-Catalyzed Approach: A Mechanistic Overview
The synthesis of this compound can be approached through the oxidation of 2,6-dichloro-p-cresol, a reaction for which cobalt catalysts are effective. The catalytic cycle likely involves the formation of a cobalt-phenoxide complex, which facilitates the oxidation of the methyl group to an aldehyde.
Caption: Proposed catalytic cycle for cobalt-catalyzed synthesis.
Representative Experimental Protocol: Cobalt-Catalyzed Synthesis
The following protocol is based on methodologies described for the synthesis of 4-hydroxybenzaldehyde derivatives using cobalt catalysts.
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, charge 2,6-dichloro-p-cresol, methanol as the solvent, and a catalytic amount of cobalt(II) chloride.
-
Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide, to the mixture. The base is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the formation of the cobalt-phenoxide complex.
-
Reaction Execution: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and bubble oxygen or air through the solution with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified by crystallization or column chromatography to yield this compound.
While specific yield and selectivity data for the dichlorination are not extensively reported in readily available literature, this method provides a viable route for the synthesis.
Enzymatic Catalysis: The Green and Highly Selective Frontier
The quest for more sustainable and selective chemical transformations has led to the exploration of biocatalysts. For the chlorination of aromatic compounds, vanadium-dependent haloperoxidases have emerged as particularly promising enzymes. These enzymes can catalyze the selective chlorination of phenolic substrates under mild conditions (room temperature and neutral pH), offering a significant advantage in terms of environmental impact and energy consumption.
Vanadium-Dependent Chloroperoxidase: A Precise Chlorinating Machine
The catalytic cycle of vanadium-dependent chloroperoxidase involves the activation of hydrogen peroxide by the vanadium center in the enzyme's active site. This activated complex then reacts with a chloride ion to generate a highly reactive electrophilic chlorine species, which is then transferred to the substrate with high regioselectivity.
Caption: Simplified enzymatic cycle for chlorination.
General Experimental Approach for Enzymatic Synthesis
A typical experimental setup for the enzymatic synthesis of this compound would involve:
-
Reaction Medium: A buffered aqueous solution at a pH optimal for the specific vanadium-dependent chloroperoxidase (typically around neutral pH).
-
Reactants: The substrate, 4-hydroxybenzaldehyde, is dissolved in the buffer. A source of chloride ions (e.g., NaCl) is also added.
-
Enzyme and Cofactor: The vanadium-dependent chloroperoxidase is added to the reaction mixture.
-
Initiation: The reaction is initiated by the slow and controlled addition of hydrogen peroxide, which acts as the oxidant. The slow addition is critical to avoid enzyme inactivation.
-
Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle stirring.
-
Product Isolation: After the reaction is complete, the product can be extracted from the aqueous medium using an organic solvent and subsequently purified.
The high selectivity of the enzyme for the ortho positions of the hydroxyl group makes this an attractive method for minimizing the formation of unwanted isomers.
Phase-Transfer Catalysis: A Potential but Less Explored Avenue
Phase-transfer catalysis (PTC) is a well-established technique for facilitating reactions between reactants located in different immiscible phases. In the context of this compound synthesis, a PTC such as Aliquat 336 (a quaternary ammonium salt) could theoretically facilitate the transfer of a chlorinating agent (e.g., hypochlorite) from an aqueous phase to an organic phase containing the 4-hydroxybenzaldehyde substrate.
While the application of PTC for this specific dichlorination is not well-documented in the available scientific literature with concrete experimental data, the general principles of PTC suggest it could be a viable method. The efficiency of such a system would depend on the choice of the catalyst, solvent, and chlorinating agent.
Comparative Efficacy: A Summary
The selection of a catalyst for the synthesis of this compound involves a trade-off between yield, selectivity, cost, and environmental impact. The following table provides a qualitative comparison based on the available information and general principles of each catalytic system.
| Catalyst Type | Key Advantages | Potential Challenges |
| Metal-Based (Cobalt) | - Potentially high yield- Readily available catalysts | - May require elevated temperatures- Potential for metal contamination in the final product- Selectivity might need careful optimization |
| Enzymatic (V-CPO) | - High regioselectivity- Mild reaction conditions (room temp., neutral pH)- Environmentally benign | - Enzyme cost and stability- Lower reaction rates compared to some chemical catalysts- Requires careful control of H₂O₂ addition |
| Phase-Transfer (PTC) | - Potentially simple work-up- Can use inexpensive chlorinating agents | - Lack of specific data for this reaction- Optimization of catalyst and reaction conditions may be required- Potential for side reactions if not well-controlled |
Conclusion and Future Outlook
For the synthesis of this compound, both metal-based and enzymatic catalysis present viable pathways, each with its own set of advantages and challenges. The cobalt-catalyzed route offers a more traditional chemical synthesis approach, while enzymatic catalysis with vanadium-dependent chloroperoxidases represents a greener and potentially more selective alternative.
Further research is needed to provide a direct quantitative comparison of these methods, particularly in terms of yield and selectivity under optimized conditions. The development of robust and reusable immobilized enzyme systems could make the enzymatic route more economically feasible for industrial applications. Similarly, a systematic study of phase-transfer catalysts for this specific reaction could unveil a simple and efficient synthetic protocol. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, balancing the need for high purity with economic and environmental considerations.
References
- Sumitomo Chemical Co Ltd.
- Sharma, R. K.; et al. Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11. Applied Catalysis A: General, 1994, 118(1), 29-41.
- Weichold, O.; et al. A Multitasking Vanadium-Dependent Chloroperoxidase as an Inspiration for the Chemical Synthesis of the Merochlorins. Journal of the American Chemical Society, 2015, 137(36), 11644-11653.
- Winter, A.; et al. Oxidation reactions catalyzed by vanadium chloroperoxidase from Curvularia inaequalis. Journal of Biological Chemistry, 2004, 279(14), 13545-13552.
- Dong, C.; et al. Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol.
A Head-to-Head Comparison of Purification Techniques for 3,5-Dichloro-4-hydroxybenzaldehyde
A Senior Application Scientist's Guide to Achieving High Purity for a Key Synthetic Intermediate
In the landscape of pharmaceutical and materials science research, the purity of starting materials and intermediates is paramount. 3,5-Dichloro-4-hydroxybenzaldehyde, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, is no exception.[1] Its purification is a critical step that can significantly impact the yield and quality of the final product. This guide provides a detailed, head-to-head comparison of common laboratory techniques for the purification of this compound, grounded in scientific principles and practical insights for researchers, scientists, and drug development professionals.
Understanding the Analyte: Physicochemical Properties of this compound
Before delving into purification strategies, a thorough understanding of the compound's properties is essential. This compound is a white to off-white solid at room temperature.[1] Key physical and chemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Melting Point | 201 °C | [1] |
| Boiling Point | 327 °C | [1] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO); limited solubility in water.[1] | [1] |
The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group on the benzene ring, along with two chlorine atoms, dictates its polarity and solubility, which are critical factors in selecting an appropriate purification method.[1]
Purification Methodologies: A Comparative Analysis
The choice of purification technique is a balance between the desired level of purity, the scale of the purification, and available resources. Here, we compare three common methods: recrystallization, column chromatography, and sublimation.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a technique based on the differential solubility of a compound in a hot versus a cold solvent. For this compound, its limited solubility in water and good solubility in ethanol make a mixed solvent system or a single solvent system with a non-polar co-solvent a viable option.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol. The high solubility in hot ethanol will ensure complete dissolution of the desired compound.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization and loss of product.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid (cloudy). The addition of water, a poor solvent for the compound, decreases its solubility and induces crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling is essential for the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 70-80 °C) to remove residual solvent.
The principle of this self-validating system lies in the significant difference in solubility of this compound in the hot solvent mixture versus the cold. Impurities that are either highly soluble in the cold solvent or insoluble in the hot solvent are effectively removed.
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For High-Purity Separations
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography using silica gel is a suitable approach.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
The separation is based on the polar interactions of the hydroxyl and aldehyde groups with the polar silica gel stationary phase. Less polar impurities will elute first with a non-polar mobile phase, while the more polar this compound will be retained longer and elute with a more polar mobile phase. The use of TLC provides a direct visual confirmation of the separation's success.
Sources
A Senior Application Scientist's Guide to the Isomeric Purity of 3,5-Dichloro-4-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the precise molecular identity and purity of chemical intermediates are paramount. 3,5-Dichloro-4-hydroxybenzaldehyde is a key building block in the synthesis of numerous pharmaceutical compounds and other complex organic molecules. Its isomeric purity is not merely a quality control metric; it is a critical determinant of reaction efficiency, byproduct formation, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of analytical methodologies to assess the isomeric purity of this compound. We will delve into the common isomeric impurities, compare the performance of various analytical techniques with supporting data, and provide detailed experimental protocols to empower researchers to make informed decisions in their work.
The Genesis of Isomeric Impurities: A Synthetic Perspective
The most common synthetic routes to this compound often start from dichlorinated phenols. For instance, the formylation of 2,6-dichlorophenol is a widely used method.[1] Understanding the starting materials and reaction mechanisms is crucial for anticipating potential isomeric impurities. If the 2,6-dichlorophenol starting material is contaminated with other dichlorophenol isomers (e.g., 2,4-dichlorophenol or 3,5-dichlorophenol), the formylation reaction can lead to the corresponding isomeric dichloro-hydroxybenzaldehydes.
The primary isomeric impurities of concern are:
-
3,5-Dichloro-2-hydroxybenzaldehyde: Arising from the formylation of 2,4-dichlorophenol.
-
2,4-Dichloro-3-hydroxybenzaldehyde: A potential, though less common, isomeric impurity.
The presence of these isomers can significantly impact downstream reactions and the biological activity of the final products. Therefore, robust analytical methods are essential to detect and quantify these impurities.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for assessing isomeric purity depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the available instrumentation. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating isomers, quantitative accuracy, non-destructive. | May require longer analysis times, mobile phase consumption. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity, provides structural information from fragmentation patterns. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR Spectroscopy | Probing the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation, differentiates isomers based on chemical shifts and coupling constants. | Lower sensitivity compared to other methods, more expensive instrumentation. |
In-Depth Look at Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity determination. For isomeric benzaldehydes, reversed-phase HPLC with UV detection is a highly effective method. The separation is based on the differential polarity of the isomers, which leads to different retention times on a nonpolar stationary phase (like C18).
Expected Elution Order: The elution order of dichlorohydroxybenzaldehyde isomers in reversed-phase HPLC is influenced by their polarity. Generally, isomers with intramolecular hydrogen bonding (like 3,5-dichloro-2-hydroxybenzaldehyde) may exhibit slightly different polarity and thus can be separated from isomers without this feature. A well-optimized method can achieve baseline separation of the main component from its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound has limited volatility, it can be analyzed by GC-MS, often after a derivatization step to increase its volatility and thermal stability. The mass spectrometer provides a "fingerprint" of the molecule through its fragmentation pattern, which can be used to confirm the identity of the main peak and any impurities.
Characteristic Fragmentation Patterns: Under electron ionization (EI), halogenated aromatic compounds exhibit characteristic fragmentation patterns. The molecular ion peak (M+) will be observed, along with isotopic peaks for chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (-1 amu) and the formyl group (-29 amu). The fragmentation patterns of the different isomers will be subtly different, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation and isomer differentiation. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. It will show a singlet for the two aromatic protons and a singlet for the aldehyde proton. In contrast, its isomers, such as 3,5-dichloro-2-hydroxybenzaldehyde, will have a more complex aromatic region with distinct coupling patterns, allowing for clear differentiation.
¹³C NMR Spectroscopy: Carbon NMR is also a powerful tool for distinguishing isomers. The number of signals in the aromatic region and the chemical shifts of the carbon atoms directly attached to the chlorine, hydroxyl, and aldehyde groups will be unique for each isomer.
Performance Comparison with Alternatives
In many synthetic applications, other halogenated hydroxybenzaldehydes can be considered as alternatives to this compound. The choice often depends on the desired reactivity in subsequent cross-coupling reactions. A common alternative is 3,5-Dibromo-4-hydroxybenzaldehyde .
| Feature | This compound | 3,5-Dibromo-4-hydroxybenzaldehyde |
| Reactivity in Cross-Coupling | Less reactive | More reactive |
| Cost | Generally lower | Generally higher |
| Stability | More stable | Can be less stable |
| Application | Used when moderate reactivity is sufficient or when the chloro-substituents are desired in the final product. | Preferred for reactions requiring higher yields and milder conditions, such as Suzuki or Heck couplings. |
The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond makes the dibromo analog more suitable for reactions where oxidative addition is the rate-limiting step. However, this increased reactivity can sometimes lead to more side products if the reaction conditions are not carefully controlled.
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomeric Purity
Objective: To separate and quantify this compound from its potential isomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound and any available isomeric standards in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on their retention times compared to the standards. Quantify the main peak and any impurities using the calibration curve.
Workflow Diagram:
Caption: Workflow for HPLC-UV Purity Analysis.
Protocol 2: GC-MS Method for Impurity Identification
Objective: To identify potential impurities in a this compound sample based on their mass spectra.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, HPLC grade)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 1 mL of dichloromethane and sonicate to dissolve.
-
Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: 40-500 m/z
-
-
Analysis: Inject the derivatized sample. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak. Compare the mass spectra with a library (e.g., NIST) to identify the main component and any impurities.
Workflow Diagram:
Caption: Workflow for GC-MS Impurity Identification.
Protocol 3: NMR Spectroscopy for Isomer Differentiation
Objective: To unambiguously differentiate between this compound and its isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum (e.g., using a broadband decoupled pulse sequence).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Analyze the chemical shifts, multiplicities, and coupling constants to identify the isomeric composition of the sample.
Logical Relationship Diagram:
Sources
A Comparative Analysis of 3,5-Dichloro-4-hydroxybenzaldehyde and 3,5-Difluoro-4-hydroxybenzaldehyde for Applications in Synthetic Chemistry and Drug Discovery
This guide provides a detailed comparative analysis of 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-difluoro-4-hydroxybenzaldehyde, two halogenated aromatic aldehydes of significant interest in pharmaceutical and materials science. The choice between these two key intermediates can profoundly impact the physicochemical properties, reactivity, and biological activity of target molecules. This document aims to equip researchers, medicinal chemists, and drug development professionals with the necessary data and experimental insights to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Halogenation in Aromatic Aldehydes
3,5-disubstituted 4-hydroxybenzaldehydes are versatile scaffolds in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The introduction of halogen atoms at the 3 and 5 positions of the benzene ring dramatically influences the electronic properties of the molecule. The electron-withdrawing nature of halogens modulates the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde moiety, thereby fine-tuning the molecule's behavior in subsequent chemical transformations and biological interactions.
This guide will delve into a side-by-side comparison of the dichloro- and difluoro-analogs, focusing on their physicochemical properties, synthesis and reactivity, and potential biological activities, supported by established experimental protocols.
Physicochemical Properties: A Tale of Two Halogens
The fundamental physicochemical properties of this compound and 3,5-difluoro-4-hydroxybenzaldehyde are summarized in the table below. These properties are critical for predicting their behavior in various solvent systems and reaction conditions.
| Property | This compound | 3,5-Difluoro-4-hydroxybenzaldehyde | Rationale for Differences |
| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₄F₂O₂ | Different halogen substituents. |
| Molecular Weight | 191.01 g/mol [2] | 158.10 g/mol [3] | Chlorine has a higher atomic mass than fluorine. |
| Appearance | White to off-white solid[1] | White to pale yellow solid[4] | Typical for crystalline organic compounds. |
| Melting Point | 153-155 °C | 122-124 °C[4] | The larger size and greater polarizability of chlorine atoms can lead to stronger intermolecular interactions (van der Waals forces), resulting in a higher melting point compared to the fluorine analog. |
| Solubility | Soluble in ethanol and DMSO; limited solubility in water.[1] | Slightly soluble in chloroform and methanol.[4] | The presence of the hydroxyl group allows for hydrogen bonding, contributing to solubility in polar organic solvents. The overall hydrophobic character of the aromatic ring limits water solubility. |
| Predicted pKa | Data not readily available | 5.27 ± 0.23[4] | Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect. This stabilizes the phenoxide conjugate base to a greater extent, resulting in a lower pKa (stronger acid) for the difluoro compound. |
Synthesis and Reactivity: A Comparative Overview
The synthesis of both compounds typically involves the formylation of the corresponding 2,6-dihalophenol. The reactivity of the aldehyde and hydroxyl groups is significantly influenced by the nature of the halogen substituents.
Synthetic Pathways
A general synthetic approach for 3,5-dihalo-4-hydroxybenzaldehydes involves the Duff reaction or a related formylation of the corresponding 2,6-dihalophenol.
Caption: General synthetic route to 3,5-dihalo-4-hydroxybenzaldehydes.
Comparative Reactivity
The electronic effects of fluorine and chlorine play a crucial role in the reactivity of these aldehydes.
-
Inductive vs. Resonance Effects: Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. However, they can also donate electron density to the aromatic ring via the resonance effect (+R effect) through their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.[2][5]
-
Fluorine's Stronger Inductive Effect: Fluorine is the most electronegative element, and its -I effect is significantly stronger than that of chlorine.[6] This makes the aromatic ring of 3,5-difluoro-4-hydroxybenzaldehyde more electron-deficient than its dichloro counterpart.
-
Impact on Aldehyde Reactivity: The increased electron-withdrawing nature of the difluorinated ring makes the carbonyl carbon more electrophilic. Consequently, 3,5-difluoro-4-hydroxybenzaldehyde is expected to be more reactive towards nucleophiles in reactions such as aldol condensations, Wittig reactions, and reductive aminations.
-
Impact on Hydroxyl Acidity: The stronger inductive effect of fluorine stabilizes the negative charge of the corresponding phenoxide ion more effectively than chlorine. This results in a lower pKa for 3,5-difluoro-4-hydroxybenzaldehyde , making it a stronger acid. This difference in acidity is important in reactions involving the deprotonation of the hydroxyl group.
Biological Activity: Inferences from Related Structures
-
General Antimicrobial Properties: Halogenated aromatic compounds are known to exhibit antimicrobial activity.[8] The mechanism often involves disruption of the cell membrane, inhibition of essential enzymes, or generation of oxidative stress.[9]
-
Potential for Enhanced Activity of the Dichloro-derivative: While fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, chlorine substitution can also lead to potent biological activity. For instance, dichlorophen, a chlorinated phenol, is a known antiparasitic and antimicrobial agent.[10][11] The greater lipophilicity of the dichloro-compound compared to the difluoro-analog might enhance its ability to penetrate bacterial cell membranes.
-
Applications in Drug Discovery: Both compounds are valuable building blocks for the synthesis of more complex biologically active molecules. For example, substituted benzaldehydes are used in the synthesis of chalcones, which are known to possess a wide range of pharmacological activities.[12]
Experimental Protocols
The following protocols are provided as standardized methods for the synthesis and evaluation of the comparative reactivity and biological activity of this compound and 3,5-difluoro-4-hydroxybenzaldehyde.
Synthesis of this compound
This protocol is adapted from established methods for the formylation of phenols.
Materials:
-
2,6-Dichlorophenol
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid
-
10% Sulfuric Acid
-
Ice
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, combine 2,6-dichlorophenol (10 g, 0.061 mol), glacial acetic acid (40 mL), and hexamethylenetetramine (3.44 g, 0.024 mol).
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to 100 °C and slowly add 30 mL of 10% sulfuric acid. Stir at 100 °C for 30 minutes.
-
Pour the reaction mixture into 200 g of crushed ice.
-
Filter the resulting solid, wash thoroughly with 100 mL of water, and dry at 70 °C to yield this compound.
Representative Reaction: Aldol Condensation for Chalcone Synthesis
This protocol provides a general method to compare the reactivity of the two aldehydes in a classic carbon-carbon bond-forming reaction.
Caption: Aldol condensation of a substituted benzaldehyde with acetophenone.
Materials:
-
Substituted 4-hydroxybenzaldehyde (3,5-dichloro- or 3,5-difluoro-) (1 mmol)
-
Acetophenone (1 mmol)
-
95% Ethanol
-
Concentrated Sodium Hydroxide solution
Procedure:
-
In a conical vial, combine the substituted benzaldehyde (1 mmol) and acetophenone (1 mmol).
-
Add 0.80 mL of 95% ethanol and stir for 5 minutes until all solids are dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Add 0.10 mL of concentrated sodium hydroxide solution and stir the mixture for 30 minutes.
-
Once a precipitate forms, add 2 mL of ice water and break up the solid with a spatula.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be purified by recrystallization from ethanol.
-
The reaction rates can be compared by monitoring the disappearance of starting materials or the formation of the product by TLC or HPLC at different time points.
Biological Assay: Determination of Minimum Inhibitory Concentration (MIC)
This broth microdilution method is a standard procedure for assessing the antibacterial activity of compounds.[13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Test compound (dissolved in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Outlook
Both this compound and 3,5-difluoro-4-hydroxybenzaldehyde are valuable synthetic intermediates with distinct properties conferred by their halogen substituents.
-
3,5-Difluoro-4-hydroxybenzaldehyde is predicted to be the more reactive aldehyde and the more acidic phenol due to the strong inductive effect of fluorine. This enhanced reactivity can be advantageous in synthetic schemes requiring facile nucleophilic attack at the carbonyl carbon.
-
This compound , with its higher molecular weight and potentially greater lipophilicity, may offer different pharmacokinetic properties and biological activities in derived molecules.
The choice between these two building blocks will ultimately depend on the specific goals of the research program. For applications requiring high reactivity and acidity, the difluoro-analog may be preferred. For explorations of structure-activity relationships where lipophilicity and steric factors are being modulated, the dichloro-analog provides a valuable alternative. Further direct comparative studies are warranted to fully elucidate the subtle yet significant differences in their chemical and biological behavior.
References
- Solubility of Things. This compound.
- Sanz, D., Nieto, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (n.d.).
- MDPI. (n.d.).
- PubMed. (1981). [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. [Link]
- ResearchGate. (n.d.). Antimicrobial activity of some halogenohydroxy aldehydes. [Link]
- MDPI. (n.d.). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. [Link]
- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
- brainly.com. (2023, October 20). Which has a greater electron-withdrawing effect, chlorine or fluorine?[Link]
- Supporting Inform
- MDPI. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
- PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]
- PMC - NIH. (n.d.).
- Fisher Scientific. 3,5-Difluoro-4-hydroxybenzaldehyde, 97%. [Link]
- Khan Academy. (n.d.). Ortho-para directors III. [Link]
- PubChem. This compound. [Link]
- NIH. (n.d.). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. [Link]
- NIH. (n.d.).
- MDPI. (n.d.).
- MDPI. (2024, August 14).
- Google Patents. (n.d.). CN110256214A - A method of synthesis 3,5- 4-dihydroxy benzaldehyde.
- Air Force Institute of Technology. (2002, May 8).
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
- Quora. (2017, May 15). Does fluorine or chlorine have more of a resonance effect?[Link]
- 中国感染控制杂志. (2024, December 27). In vitro and in vivo antimicrobial activity of the antiparasitic drug dichlorophen against Staphylococcus aureus. [Link]
- PubChemLite. 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). [Link]
- JoVE. (2023, April 30).
- PMC - NIH. (2025, August 25). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. [Link]
- MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. [Link]
- Master Organic Chemistry. (2017, September 26).
- YouTube. (2021, September 27).
- MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- NIH. (2024, November 7).
- PubMed. (2025, August 25). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. [Link]
- www.rhodium.ws. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [Link]
- PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]
- Massey Research Online. Measurement of minimum inhibitory concentration (MIC)
- MDPI. (2019, April 27).
- ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 3. organicmystery.com [organicmystery.com]
- 4. studylib.net [studylib.net]
- 5. Khan Academy [khanacademy.org]
- 6. brainly.com [brainly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. zggrkz.com [zggrkz.com]
- 11. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Researcher's Guide to Product Confirmation in Reactions with 3,5-Dichloro-4-hydroxybenzaldehyde: A Comparative Analysis
For chemists engaged in the synthesis of novel molecular entities, particularly in the fields of pharmaceutical and materials science, the unambiguous confirmation of a product's identity is a cornerstone of rigorous scientific practice. 3,5-Dichloro-4-hydroxybenzaldehyde is a versatile and reactive starting material, prized for its utility in constructing complex scaffolds. The electron-withdrawing nature of the two chlorine atoms, coupled with the electron-donating phenolic hydroxyl group, imparts a unique reactivity profile to the aldehyde functionality. This guide provides an in-depth technical comparison of methodologies to confirm product identity in reactions utilizing this key intermediate, offering field-proven insights and supporting experimental data to ensure the integrity of your synthetic outcomes.
The Imperative of Unambiguous Product Identification
In any synthetic transformation, the seemingly straightforward conversion of starting materials to a desired product is fraught with the potential for side reactions, incomplete conversions, and the formation of unexpected isomers. With a multifunctional starting material like this compound, these possibilities are magnified. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for the validation of a synthetic protocol. The primary techniques at the disposal of the modern chemist for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Analytical Techniques for Product Characterization
A robust confirmation of product identity hinges on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum offers critical insights into the number of different types of protons, their electronic environment, and their proximity to one another. When reacting this compound, key diagnostic signals to monitor include:
-
Aldehyde Proton (CHO): In the starting material, this proton typically appears as a singlet in the downfield region of the spectrum (around 9.7-9.8 ppm). The disappearance of this signal is a primary indicator of a successful reaction at the aldehyde group.
-
Aromatic Protons: The starting material exhibits a singlet for the two equivalent aromatic protons. In the product, the symmetry of the ring may be broken, leading to more complex splitting patterns. The chemical shifts of these protons will also be altered depending on the nature of the newly formed functional group.
-
Phenolic Proton (OH): This proton often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. Its presence or absence, and any change in its chemical shift, can provide clues about its involvement in the reaction or changes in its electronic environment.
-
New Protons in the Product: The appearance of new signals corresponding to the protons of the reacting partner is a clear indication of product formation. For example, in a Wittig reaction, the appearance of vinylic proton signals would be expected.
¹³C NMR Spectroscopy: Carbon NMR provides information on the number of non-equivalent carbon atoms and their hybridization state. Key signals to observe are:
-
Aldehyde Carbonyl Carbon (C=O): This signal appears significantly downfield (typically >190 ppm) in the starting material. Its disappearance is a strong confirmation of the reaction's success.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will change upon reaction, reflecting the altered electronic environment.
-
New Carbon Signals: The appearance of new signals corresponding to the carbons of the reaction partner and the newly formed functional group (e.g., alkene carbons in a Wittig product, or the α,β-unsaturated ketone carbons in a chalcone) is definitive evidence of product formation.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups. For reactions involving this compound, the following vibrational frequencies are of particular interest:
-
C=O Stretch (Aldehyde): The starting material will show a strong absorption band around 1670-1690 cm⁻¹. The disappearance or significant shift of this band in the product spectrum is a key diagnostic indicator. For instance, in the formation of a chalcone, this will be replaced by a conjugated ketone C=O stretch at a lower frequency (around 1640-1660 cm⁻¹).
-
O-H Stretch (Phenol): A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-Cl Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) can confirm the continued presence of the chlorine substituents.
-
New Functional Group Vibrations: The appearance of new, characteristic absorption bands provides evidence for the formation of the desired product. For example, a C=C stretch for an alkene (around 1620-1680 cm⁻¹) or a C=N stretch for a Schiff base (around 1615-1650 cm⁻¹) would be expected.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the elemental composition of the synthesized molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Comparative Analysis: this compound in Action
To illustrate the practical application of these analytical techniques, we will consider two common and important carbon-carbon bond-forming reactions: the Claisen-Schmidt Condensation for chalcone synthesis and the Wittig Reaction for alkene synthesis.
Case Study 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a scaffold present in many biologically active chalcones.
Reaction Scheme:
Caption: General scheme for the Wittig reaction.
Product Confirmation Strategy:
| Feature | This compound | Stilbene Derivative Product | Rationale for Change |
| ¹H NMR | Aldehyde proton (~9.7 ppm, s) | Absence of aldehyde proton | Aldehyde group has reacted. |
| - | Vinylic protons (~6.5-7.5 ppm, d) | Formation of the C=C double bond. | |
| ¹³C NMR | Aldehyde C=O (~191 ppm) | Absence of C=O signal | Aldehyde has been converted to an alkene. |
| - | Alkene carbons (~125-140 ppm) | Formation of the C=C double bond. | |
| IR (cm⁻¹) | Aldehyde C=O (~1680 cm⁻¹) | Absence of strong C=O stretch | Aldehyde has reacted. |
| - | C=C stretch (~1630-1660 cm⁻¹) | Presence of the newly formed alkene. | |
| MS | M+ corresponding to C₇H₄Cl₂O₂ | M+ corresponding to the expected alkene | Confirmation of the molecular weight of the product. |
Comparison with an Alternative Aldehyde: Benzaldehyde
The electronic effects of the substituents on the benzaldehyde ring can influence the stereoselectivity (E/Z ratio) of the Wittig reaction, particularly with unstabilized ylides. While a comprehensive discussion of stereoselectivity is beyond the scope of this guide, it is a critical factor to consider and analyze, often by examining the coupling constants of the vinylic protons in the ¹H NMR spectrum. The electron-withdrawing groups on this compound may favor the formation of the Z-alkene with unstabilized ylides.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard and is typically present in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
General Protocol for FT-IR Spectroscopy (ATR)
-
Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
General Protocol for Mass Spectrometry (LC-MS or GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Injection: Inject the sample into the mass spectrometer, often coupled with a chromatographic system for separation.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range and ionization mode (e.g., ESI, APCI).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern. For HRMS, compare the measured mass to the calculated mass for the expected molecular formula.
Conclusion: A Foundation of Trust in Your Research
The rigorous confirmation of a product's identity is the bedrock of reliable and reproducible scientific research. For reactions involving the versatile starting material this compound, a comprehensive analytical approach is paramount. By judiciously employing a combination of NMR and IR spectroscopy, and mass spectrometry, researchers can confidently elucidate the structure of their synthetic products. This guide has provided a framework for this critical process, offering both the theoretical underpinnings and practical considerations for ensuring the scientific integrity of your work. By comparing the expected outcomes with alternative starting materials, we have also highlighted the unique chemical behavior of this compound, empowering you to make more informed decisions in your synthetic endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
- Nielsen, A. T., & Houlihan, W. J. (2011). The aldol condensation. Organic Reactions, 16, 1-438. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-hydroxybenzaldehyde
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 3,5-Dichloro-4-hydroxybenzaldehyde (CAS No. 2314-36-5), a halogenated aromatic aldehyde. The protocols herein are designed to ensure the safety of personnel, adherence to regulatory standards, and the protection of our environment.
Hazard Assessment and Risk Mitigation
Before any handling or disposal procedure, a thorough understanding of the compound's inherent risks is essential. This compound is classified as a hazardous substance, and its safe management hinges on recognizing its specific dangers.[1]
Causality of Hazards: The chlorine and aldehyde functional groups contribute to its reactivity and irritant properties. Halogenated aromatics can be persistent in the environment and may form more toxic byproducts if not disposed of correctly, such as dioxins during improper incineration.[2][3]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source: Information synthesized from multiple Safety Data Sheets (SDS).[1]
Essential Personal Protective Equipment (PPE)
Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The causality is clear: engineering controls and PPE work in tandem to create a barrier between the researcher and the chemical hazard.
Table 2: Required PPE for Handling this compound
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | Select based on breakthrough time and compatibility. |
| Body | Laboratory coat; additional protective clothing as needed to prevent skin exposure. | Standard laboratory practice. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated and ventilation is inadequate, use a NIOSH/MSHA approved respirator. | Follow institutional respiratory protection program guidelines.[1] |
The Disposal Decision Workflow
The disposal of a halogenated organic compound is governed by stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) classifies many halogenated organic compounds as hazardous waste under the Resource Conservation and Recovery Act (RCRA), imposing strict prohibitions on land disposal.[5][6][7] This regulatory framework dictates that high-temperature incineration is the preferred and often mandatory disposal route.
The following diagram outlines the logical workflow for managing this compound from point of generation to final disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptb.de [ptb.de]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. fiocruz.br [fiocruz.br]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Dichloro-4-hydroxybenzaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but with the highest degree of safety. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dichloro-4-hydroxybenzaldehyde (CAS No: 2314-36-5), a compound frequently used in synthetic chemistry. The protocols outlined here are designed to be a self-validating system, grounded in established chemical safety principles to protect you and your colleagues.
Foundational Safety: Understanding the Hazards
Effective protection begins with a clear understanding of the risks. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1]
-
H302 - Harmful if swallowed: Ingestion can lead to acute toxic effects.[1][2]
-
H315 - Causes skin irritation: Direct contact with the solid or its solutions can cause redness, inflammation, or dermatitis.[2][3][4]
-
H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2][3][4]
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[2][3][4]
The designated signal word for this chemical is "Warning" .[1][2][3] These hazards necessitate the use of specific engineering controls and personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Protective Measures: A Multi-Layered Defense
A multi-layered approach to safety is paramount. This involves a combination of engineering controls and a comprehensive PPE protocol. The primary engineering control for handling this solid compound is a certified chemical fume hood, which minimizes respiratory exposure.[4][5] The following table details the mandatory PPE.
| Protection Type | Recommended Equipment | Standard/Specification | Rationale for Use |
| Eye and Face | Chemical safety goggles | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4] | The H319 classification ("Causes serious eye irritation") makes direct contact with the eyes a significant risk. Goggles provide a full seal to protect from airborne dust particles.[1][6] |
| Hand | Chemical-resistant nitrile gloves | Tested according to standards like EN 374. | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Always inspect gloves for integrity before use and dispose of them after handling the chemical.[2][7] |
| Body | Full-length laboratory coat | Standard laboratory practice. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory | Use within a chemical fume hood. | N/A (Engineering Control) | This is the primary and most effective method to control the respiratory hazard (H335) by containing dust at the source.[2][4] |
| NIOSH/MSHA or EN 149 approved respirator. | Required for weighing large quantities outside of a containment hood or if ventilation is inadequate.[4] | Provides a necessary backup to engineering controls, ensuring respiratory protection in all scenarios. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential workflow is critical for preventing exposure and contamination. The following steps provide a clear, repeatable process for safely handling this compound.
Step 1: Preparation and Precaution
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the containment area.
-
Confirm Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[4]
Step 2: Donning Personal Protective Equipment (PPE)
Follow the correct sequence to ensure complete coverage:
-
Don the laboratory coat and fasten it completely.
-
Put on chemical safety goggles.
-
Finally, put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations, including weighing and transferring the solid, deep within the chemical fume hood.
-
Handle the compound gently to avoid generating airborne dust. Use a spatula to carefully transfer the solid. Avoid pouring the powder directly.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Step 4: Decontamination and Doffing PPE
This sequence is designed to prevent cross-contamination from used PPE to your skin or clothing.
-
Decontaminate: Wipe down any contaminated surfaces in the fume hood. Securely close the primary container of the chemical and the hazardous waste container.
-
Remove Gloves: Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[7]
-
Remove Lab Coat: Remove the lab coat by folding it inward and store it appropriately.
-
Remove Eye Protection: Remove safety goggles as the final step.
Step 5: Personal Hygiene
Immediately wash your hands thoroughly with soap and water after completing the work and removing all PPE.
Safe Handling Workflow Diagram
This diagram illustrates the logical progression of the safe handling protocol, from initial setup to final disposal.
Caption: Workflow for handling this compound.
Emergency and Disposal Procedures
Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[2][4]
Spill Management
For a small spill, ensure proper PPE is worn, then gently sweep up the solid material, avoiding dust generation.[4][8] Collect the material in a suitable, clearly labeled, and sealed container for hazardous waste disposal.[5][8]
Waste Disposal
This compound and any materials contaminated with it (e.g., gloves, weigh boats) must be treated as hazardous waste.[9]
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Never dispose of this chemical down the drain or in regular trash.[8]
-
Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor, following all local, state, and federal regulations.[5]
References
- PubChem.this compound.
- Carl ROTH.Safety Data Sheet: 3,4-Dihydroxybenzaldehyde.[Link]
- PubChem.3,5-Dichlorosalicylaldehyde.
Sources
- 1. This compound | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
